molecular formula C41H80NO8P B12398017 17:0-16:1 PC-d5

17:0-16:1 PC-d5

Numéro de catalogue: B12398017
Poids moléculaire: 751.1 g/mol
Clé InChI: DISVYZNGGMDUPX-FEZSZEOVSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
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Description

17:0-16:1 PC-d5 is a useful research compound. Its molecular formula is C41H80NO8P and its molecular weight is 751.1 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

Formule moléculaire

C41H80NO8P

Poids moléculaire

751.1 g/mol

Nom IUPAC

[(2R)-1,1,2,3,3-pentadeuterio-3-heptadecanoyloxy-2-[(Z)-hexadec-9-enoyl]oxypropyl] 2-(trimethylazaniumyl)ethyl phosphate

InChI

InChI=1S/C41H80NO8P/c1-6-8-10-12-14-16-18-20-22-23-25-27-29-31-33-40(43)47-37-39(38-49-51(45,46)48-36-35-42(3,4)5)50-41(44)34-32-30-28-26-24-21-19-17-15-13-11-9-7-2/h17,19,39H,6-16,18,20-38H2,1-5H3/b19-17-/t39-/m1/s1/i37D2,38D2,39D

Clé InChI

DISVYZNGGMDUPX-FEZSZEOVSA-N

SMILES isomérique

[2H][C@@](C([2H])([2H])OC(=O)CCCCCCCCCCCCCCCC)(C([2H])([2H])OP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCC/C=C\CCCCCC

SMILES canonique

CCCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCCC=CCCCCCC

Origine du produit

United States

Foundational & Exploratory

An In-depth Technical Guide to 1-heptadecanoyl-2-palmitoleoyl-sn-glycero(d5)-3-phosphocholine: Structure, Analysis, and Experimental Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the deuterated phospholipid, 1-heptadecanoyl-2-palmitoleoyl-sn-glycero(d5)-3-phosphocholine. It covers its chemical structure, physicochemical properties, and detailed experimental protocols for its analysis using mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy. This document is intended to serve as a valuable resource for researchers in the fields of lipidomics, membrane biophysics, and drug development.

Chemical Structure and Properties

1-heptadecanoyl-2-palmitoleoyl-sn-glycero(d5)-3-phosphocholine is a synthetic, deuterated glycerophospholipid. Its structure consists of a glycerol (B35011) backbone where the sn-1 position is esterified with heptadecanoic acid (a saturated fatty acid with 17 carbons), the sn-2 position is esterified with palmitoleic acid (a monounsaturated fatty acid with 16 carbons), and the sn-3 position is attached to a phosphocholine (B91661) head group. The "d5" designation indicates that five hydrogen atoms on the glycerol backbone have been replaced by deuterium (B1214612) atoms, a stable isotope of hydrogen. This isotopic labeling is crucial for specific analytical applications, particularly in mass spectrometry-based quantitative studies and neutron scattering experiments.

Based on available information for similar deuterated lipids, the five deuterium atoms are located on the glycerol moiety of the molecule.

Putative Structure:

Physicochemical Properties
PropertyValue (Estimated for non-deuterated analogue)Effect of d5 Deuteration
Molecular Formula C41H78NO8PC41H73D5NO8P
Molecular Weight ~748.0 g/mol ~753.0 g/mol (Increased by ~5 Da)
Physical State Likely a waxy solid or viscous oil at room temperature.No significant change expected.
Solubility Soluble in chlorinated solvents (e.g., chloroform (B151607), dichloromethane) and alcohols (e.g., ethanol, methanol). Sparingly soluble in water.No significant change expected.
LogP (Octanol/Water Partition Coefficient) High (estimated > 8)No significant change expected.

Experimental Protocols

Detailed methodologies for the analysis of 1-heptadecanoyl-2-palmitoleoyl-sn-glycero(d5)-3-phosphocholine are provided below. These protocols are based on established methods for phospholipid analysis and are adapted for this specific deuterated lipid.

Lipid Extraction for Mass Spectrometry and NMR Analysis

A robust lipid extraction is critical for accurate analysis. The following protocol is a modified Bligh-Dyer method, which is widely used for the extraction of total lipids from biological samples.

Materials:

  • Chloroform (CHCl3)

  • Methanol (B129727) (MeOH)

  • Deionized water (H2O)

  • Glass centrifuge tubes with PTFE-lined caps

  • Vortex mixer

  • Centrifuge

  • Nitrogen gas stream evaporator

Procedure:

  • Sample Homogenization: For tissue samples, homogenize in a suitable buffer. For cell pellets, resuspend in phosphate-buffered saline (PBS).

  • Solvent Addition: To the homogenized sample in a glass tube, add chloroform and methanol in a ratio of 1:2 (v/v) to achieve a single-phase mixture with the aqueous sample. For every 1 mL of aqueous sample, use 1 mL of chloroform and 2 mL of methanol.

  • Vortexing: Vortex the mixture vigorously for 2 minutes to ensure thorough mixing and disruption of lipid-protein complexes.

  • Phase Separation: Add 1 mL of chloroform and 1 mL of deionized water for every 1 mL of the initial aqueous sample. The final solvent ratio should be approximately 2:2:1.8 (chloroform:methanol:water), which will induce phase separation.

  • Centrifugation: Centrifuge the tubes at 1000 x g for 10 minutes at 4°C to facilitate the separation of the layers. Three layers will be visible: an upper aqueous (methanolic) layer, a protein disk at the interface, and a lower organic (chloroform) layer containing the lipids.

  • Lipid Collection: Carefully collect the lower organic phase using a glass Pasteur pipette and transfer it to a clean glass tube.

  • Drying: Evaporate the solvent from the collected organic phase under a gentle stream of nitrogen gas.

  • Storage: Store the dried lipid extract at -80°C until analysis.

Lipid_Extraction_Workflow start Start: Biological Sample homogenize Homogenize Sample start->homogenize add_solvents Add Chloroform & Methanol (1:2) homogenize->add_solvents vortex1 Vortex Vigorously add_solvents->vortex1 phase_separation Add Chloroform & Water (1:1) to Induce Phase Separation vortex1->phase_separation centrifuge Centrifuge (1000 x g, 10 min) phase_separation->centrifuge collect_organic Collect Lower Organic Phase centrifuge->collect_organic dry_lipid Dry Lipid Extract under Nitrogen collect_organic->dry_lipid store Store at -80°C dry_lipid->store

Lipid Extraction Workflow Diagram.
Mass Spectrometry Analysis

Mass spectrometry is a powerful technique for the identification and quantification of lipids. The following protocol outlines a method using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Instrumentation:

  • High-performance liquid chromatograph (HPLC) or Ultra-high-performance liquid chromatograph (UHPLC)

  • Mass spectrometer (e.g., Triple Quadrupole, Q-TOF, or Orbitrap) equipped with an electrospray ionization (ESI) source.

LC Conditions:

  • Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.7 µm particle size)

  • Mobile Phase A: 60:40 Acetonitrile:Water with 10 mM Ammonium Formate

  • Mobile Phase B: 90:10 Isopropanol:Acetonitrile with 10 mM Ammonium Formate

  • Gradient:

    • 0-2 min: 30% B

    • 2-12 min: Linear gradient to 100% B

    • 12-15 min: Hold at 100% B

    • 15.1-18 min: Return to 30% B and equilibrate

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

MS Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Capillary Voltage: 3.5 kV

  • Source Temperature: 120°C

  • Desolvation Temperature: 350°C

  • Gas Flow Rates: Optimized for the specific instrument.

  • Data Acquisition: Full scan mode (m/z 100-1000) and targeted MS/MS.

    • Precursor Ion for MS/MS: The expected m/z of the protonated molecule [M+H]+ (~754.6).

    • Product Ions: Monitor for characteristic fragments, such as the phosphocholine headgroup (m/z 184.07).

Data Analysis:

  • Identify the peak corresponding to 1-heptadecanoyl-2-palmitoleoyl-sn-glycero(d5)-3-phosphocholine based on its retention time and accurate mass.

  • Confirm the identity by analyzing the fragmentation pattern in the MS/MS spectrum.

  • For quantification, use a suitable internal standard (e.g., a commercially available deuterated phospholipid with a different chain length).

MS_Analysis_Workflow start Start: Dried Lipid Extract reconstitute Reconstitute in Mobile Phase start->reconstitute inject Inject into LC-MS/MS reconstitute->inject lc_separation LC Separation (C18 Column) inject->lc_separation esi_ionization Electrospray Ionization (ESI+) lc_separation->esi_ionization ms_analysis Mass Analysis (Full Scan & MS/MS) esi_ionization->ms_analysis data_processing Data Processing and Identification ms_analysis->data_processing end End: Quantified Lipid Data data_processing->end

Mass Spectrometry Analysis Workflow.
NMR Spectroscopy Analysis

NMR spectroscopy provides detailed structural information about molecules in solution. Both ¹H and ³¹P NMR are valuable for characterizing phospholipids.

Sample Preparation:

  • Dissolve the dried lipid extract (approximately 5-10 mg) in 0.6 mL of a deuterated solvent mixture, typically CDCl₃:CD₃OD (2:1, v/v).

  • Transfer the solution to a 5 mm NMR tube.

¹H NMR Spectroscopy:

  • Spectrometer: 400 MHz or higher field NMR spectrometer.

  • Parameters:

    • Pulse Sequence: Standard 1D proton experiment.

    • Number of Scans: 128 (can be adjusted based on sample concentration).

    • Relaxation Delay (d1): 5 seconds.

    • Acquisition Time: ~2-3 seconds.

  • Expected Chemical Shifts (δ):

    • Choline methyls (-N+(CH₃)₃): ~3.4 ppm (singlet).

    • Glycerol backbone protons (deuterated): Signals will be absent or significantly reduced. Residual proton signals may be observed depending on the isotopic purity.

    • Fatty acid acyl chain methylenes (-CH₂-): 1.2-1.6 ppm (broad multiplet).

    • Fatty acid terminal methyl (-CH₃): ~0.9 ppm (triplet).

    • Vinyl protons (-CH=CH-): ~5.3 ppm (multiplet).

³¹P NMR Spectroscopy:

  • Spectrometer: Same as for ¹H NMR, equipped with a phosphorus probe.

  • Parameters:

    • Pulse Sequence: Standard 1D phosphorus experiment with proton decoupling.

    • Number of Scans: 256 or more.

    • Relaxation Delay (d1): 5 seconds.

  • Expected Chemical Shift (δ):

    • Phosphocholine: A single peak is expected around -0.8 to -1.2 ppm (relative to 85% H₃PO₄). The exact chemical shift can be sensitive to solvent and temperature.

NMR_Analysis_Workflow start Start: Dried Lipid Extract dissolve Dissolve in Deuterated Solvent start->dissolve transfer Transfer to NMR Tube dissolve->transfer acquire_1h Acquire 1H NMR Spectrum transfer->acquire_1h acquire_31p Acquire 31P NMR Spectrum transfer->acquire_31p process_spectra Process and Analyze Spectra acquire_1h->process_spectra acquire_31p->process_spectra end End: Structural Information process_spectra->end

NMR Spectroscopy Analysis Workflow.

Signaling Pathways and Logical Relationships

While 1-heptadecanoyl-2-palmitoleoyl-sn-glycero(d5)-3-phosphocholine is a synthetic molecule primarily used as a tracer or internal standard, its non-deuterated counterpart is a component of cell membranes and can be involved in various signaling pathways upon enzymatic modification. For instance, phospholipase A2 (PLA2) can hydrolyze the fatty acid at the sn-2 position, generating a lysophospholipid and a free fatty acid, both of which can act as signaling molecules.

Phospholipid_Signaling PC 1-heptadecanoyl-2-palmitoleoyl- sn-glycero-3-phosphocholine PLA2 Phospholipase A2 (PLA2) PC->PLA2 Hydrolysis LysoPC 1-heptadecanoyl-sn-glycero-3-phosphocholine (Lysophosphatidylcholine) PLA2->LysoPC FFA Palmitoleic Acid (Free Fatty Acid) PLA2->FFA Signaling Downstream Signaling Events LysoPC->Signaling FFA->Signaling

Simplified Phospholipid Signaling Pathway.

Conclusion

This technical guide provides a foundational understanding of the deuterated phospholipid 1-heptadecanoyl-2-palmitoleoyl-sn-glycero(d5)-3-phosphocholine. The detailed experimental protocols for its extraction and analysis by mass spectrometry and NMR spectroscopy offer practical guidance for researchers. The inclusion of workflow diagrams and a simplified signaling pathway illustrates its analytical applications and potential biological relevance. As a specialized lipid molecule, it serves as an invaluable tool in advanced lipidomic research and drug development, enabling precise quantification and structural studies of lipid metabolism and membrane dynamics.

The Unseen Influence: A Technical Guide to the Physical Properties of Deuterated Phospholipids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of membrane biophysics and drug delivery, understanding the fundamental components of cellular barriers is paramount. Phospholipids (B1166683), the primary building blocks of these membranes, are often studied using advanced analytical techniques that require isotopic labeling. Deuteration, the substitution of hydrogen with its heavier isotope deuterium (B1214612), is a powerful tool in these investigations. However, this subtle atomic change is not without consequence. This technical guide provides an in-depth exploration of the core physical properties of deuterated phospholipids, offering a critical resource for researchers leveraging these molecules in their work. We will delve into the measurable impact of deuteration on membrane characteristics, detail the experimental protocols used to assess these properties, and visualize the complex interplay of these molecules in experimental and biological contexts.

The Isotopic Effect: How Deuteration Alters Phospholipid Behavior

While often assumed to be chemically identical to their protiated (hydrogen-containing) counterparts, deuterated phospholipids exhibit distinct physical properties that can influence experimental outcomes and their behavior in biological systems. The increased mass and slightly shorter, stronger carbon-deuterium bond compared to the carbon-hydrogen bond are the primary drivers of these differences.

Impact on Phase Transition

One of the most significant and well-documented effects of deuterating the acyl chains of phospholipids is a decrease in the gel-to-liquid crystalline phase transition temperature (Tm). This phenomenon is attributed to the weaker van der Waals interactions between deuterated acyl chains, which require less thermal energy to transition into a disordered state. Studies have consistently shown a depression of the Tm by approximately 4.3 ± 0.1 °C for saturated phospholipids with deuterated chains.[1][2] This shift is a critical consideration for experiments conducted near the phase transition temperature, as the physical state of the membrane could be inadvertently altered.

Alterations in Bilayer Structure

Deuteration also imparts measurable changes to the structural parameters of the lipid bilayer. Specifically, deuteration of the acyl chains leads to a reduction in both the lamellar repeat spacing and the overall bilayer thickness.[1][2] Conversely, deuteration of the phospholipid headgroup has been shown to cause an increase in these parameters.[1][2] These structural perturbations, though often small, can have implications for the interpretation of data from techniques like neutron scattering, where bilayer dimensions are a key output.

Quantitative Analysis of Physical Properties

To provide a clear and comparative overview, the following tables summarize the key physical property changes observed in common deuterated phospholipids.

PhospholipidDeuteration LocationChange in Phase Transition Temperature (Tm) vs. ProtiatedReference
DSPCAcyl Chains↓ 4.3 ± 0.1 °C[1][2]
DPPCAcyl Chains↓ 4.3 ± 0.1 °C[1][2]
DMPCAcyl Chains↓ 4.3 ± 0.1 °C[1][2]
PhospholipidDeuteration LocationEffect on Bilayer Thickness and Lamellar Repeat SpacingReference
DOPCAcyl ChainsReduction[1][2]
DOPCHeadgroupIncrease[1][2]

Key Experimental Protocols

The characterization of deuterated phospholipids relies on a suite of biophysical techniques. Below are detailed methodologies for the key experiments cited in this guide.

Synthesis of Deuterated Phospholipids

The production of deuterated phospholipids can be achieved through chemical synthesis or biosynthetic methods. A common chemical synthesis route for a chain-deuterated phospholipid like dioleoyl-sn-glycero-3-phosphocholine (DOPC) involves:

  • Deuteration of Precursors: Starting materials, such as azelaic acid and nonanoic acid, are fully deuterated using methods like metal-catalyzed hydrothermal H/D exchange reactions.

  • Multi-step Synthesis: A series of chemical reactions, often employing techniques like the Wittig reaction for introducing unsaturation, are used to construct the deuterated fatty acid (e.g., oleic acid).

  • Esterification: The deuterated fatty acid is then esterified to a glycerophosphocholine backbone, a reaction often facilitated by Steglich esterification, to yield the final deuterated phospholipid.

Differential Scanning Calorimetry (DSC)

DSC is a fundamental technique for determining the phase transition temperature of lipids.

  • Sample Preparation: A known concentration of the phospholipid is hydrated in a buffer solution to form multilamellar vesicles (MLVs).

  • Instrumentation: The MLV suspension and a reference sample (buffer) are placed in the DSC instrument.

  • Thermal Scan: The samples are heated and cooled at a constant rate over a defined temperature range that encompasses the expected phase transition.

  • Data Analysis: The heat flow into the sample is measured as a function of temperature. The peak of the endotherm (heat absorption) corresponds to the main phase transition temperature (Tm).

Solid-State Nuclear Magnetic Resonance (NMR) Spectroscopy

Solid-state NMR provides detailed information about the structure and dynamics of lipid bilayers. For determining the effects of deuteration on lipid order, ²H NMR is particularly powerful.

  • Sample Preparation: The deuterated phospholipid is hydrated to form multilamellar vesicles. The sample is then transferred to an NMR rotor.

  • Spectrometer Setup: The sample is placed in a high-field NMR spectrometer equipped with a solid-state probe.

  • Pulse Sequence: A quadrupolar echo pulse sequence is typically used to acquire the ²H NMR spectrum.

  • Data Analysis: The resulting Pake doublet spectrum provides information on the orientation and dynamics of the C-D bonds. The quadrupolar splitting is related to the order parameter (SCD), which reflects the degree of conformational order of the acyl chains.

Neutron Scattering

Neutron scattering is a powerful technique for determining the structure of lipid bilayers, and it heavily relies on the contrast difference between hydrogen and deuterium.

  • Sample Preparation: Unilamellar or multilamellar vesicles of the deuterated phospholipid are prepared in a solvent with a specific D₂O/H₂O ratio to achieve the desired scattering length density contrast.

  • Instrumentation: The sample is placed in a small-angle neutron scattering (SANS) instrument.

  • Scattering Experiment: A beam of neutrons is passed through the sample, and the scattered neutrons are detected at various angles.

  • Data Modeling: The scattering data is analyzed using models that describe the structure of the lipid bilayer, allowing for the determination of parameters such as bilayer thickness, area per lipid, and lamellar repeat spacing.

Visualizing Complexity: Workflows and Pathways

To better illustrate the concepts and processes discussed, the following diagrams have been generated using the DOT language.

experimental_workflow cluster_synthesis Phospholipid Synthesis cluster_characterization Biophysical Characterization cluster_data Data Analysis & Interpretation s1 Deuterated Precursors s2 Multi-step Organic Synthesis s1->s2 s3 Purification s2->s3 c1 Differential Scanning Calorimetry (DSC) s3->c1 Hydrated Lipid Sample c2 Solid-State NMR s3->c2 Hydrated Lipid Sample c3 Neutron Scattering s3->c3 Hydrated Lipid Sample d1 Phase Transition Temperature (Tm) c1->d1 d3 Acyl Chain Order Parameters c2->d3 d2 Bilayer Thickness & Area per Lipid c3->d2

Experimental workflow for characterizing deuterated phospholipids.

The investigation of deuterated phospholipids follows a structured workflow, beginning with their synthesis and purification, followed by detailed biophysical characterization using techniques like DSC, solid-state NMR, and neutron scattering. The data from these experiments provide key physical parameters that describe the behavior of the lipid system.

logical_relationship deuteration Deuteration of Acyl Chains vdw Weaker van der Waals Interactions deuteration->vdw tm Decreased Phase Transition Temp (Tm) vdw->tm thickness Reduced Bilayer Thickness vdw->thickness

Logical relationship of deuteration's effect on physical properties.

The substitution of hydrogen with deuterium in the acyl chains of phospholipids leads to weaker intermolecular van der Waals forces. This fundamental change is the direct cause of the observed decrease in the gel-to-liquid crystalline phase transition temperature and the reduction in the overall bilayer thickness.

signaling_pathway receptor G-Protein Coupled Receptor (GPCR) g_protein G-protein receptor->g_protein Ligand Binding plc Phospholipase C (PLC) g_protein->plc Activation pip2 PIP2 (Phosphatidylinositol 4,5-bisphosphate) plc->pip2 Hydrolysis dag Diacylglycerol (DAG) pip2->dag ip3 Inositol Trisphosphate (IP3) pip2->ip3 pkc Protein Kinase C (PKC) dag->pkc Activation ca_release Ca²⁺ Release from ER ip3->ca_release Binding to Receptor cellular_response Cellular Response pkc->cellular_response Phosphorylation of Target Proteins ca_release->cellular_response

The Phosphatidylinositol 4,5-bisphosphate (PIP2) signaling pathway.

Deuterated phospholipids can serve as powerful, non-perturbing probes in the study of complex signaling cascades like the PIP2 pathway. By selectively deuterating PIP2 or other phospholipids in the membrane, researchers can use techniques like solid-state NMR to track their localization, conformation, and interaction with enzymes such as Phospholipase C without significantly altering the biological process. This allows for a more detailed understanding of the molecular events that govern cellular communication.

References

Technical Guide: 17:0-16:1 PC-d5 (CAS No. 2342575-79-3)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 1-(heptadecanoyl)-2-(9Z-hexadecenoyl)-sn-glycero-3-phosphocholine-d5 (17:0-16:1 PC-d5), a deuterated phosphatidylcholine primarily utilized as an internal standard in mass spectrometry-based lipidomics.

Core Compound Information

CAS Number: 2342575-79-3[1][2][3]

Synonyms: 1-heptadecanoyl-2-palmitoleoyl-sn-glycero(d5)-3-phosphocholine[1][2]

This stable isotope-labeled lipid is a critical tool for achieving accurate and precise quantification of phosphatidylcholines and other lipid species in complex biological samples. Its chemical properties are summarized in the table below.

Physicochemical Properties
PropertyValueSource
Molecular Formula C41H75D5NO8P[1]
Formula Weight 751.09 g/mol [1]
Exact Mass 750.59 Da[1]
Purity >99%[1]
Storage Temperature -20°C[1]
Physical Form Solution
Stability 1 Year[1]

Application in Quantitative Lipidomics

This compound serves as an ideal internal standard for liquid chromatography-mass spectrometry (LC-MS) based lipidomics. The use of stable isotope-labeled standards is considered the gold standard for quantification as they are chemically identical to their endogenous counterparts and co-elute, thus correcting for variations in sample preparation, extraction efficiency, and matrix effects during ionization.

Experimental Workflow for Lipidomics Analysis

The following diagram outlines a typical workflow for quantitative lipidomics using a deuterated internal standard like this compound.

G cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing sample Biological Sample (Plasma, Tissue, etc.) spike Spike with This compound sample->spike extract Lipid Extraction (e.g., Bligh-Dyer) spike->extract lcms LC-MS/MS Analysis extract->lcms peak Peak Integration lcms->peak quant Quantification (Ratio of Analyte to IS) peak->quant stats Statistical Analysis quant->stats

A typical workflow for quantitative lipidomics using an internal standard.
Detailed Experimental Protocol

The following is a generalized protocol for the analysis of phosphatidylcholines in a biological matrix using this compound as an internal standard.

1. Preparation of Internal Standard Stock Solution:

  • Prepare a stock solution of this compound in a suitable organic solvent (e.g., ethanol (B145695) or chloroform/methanol mixture) at a concentration of 1 mg/mL.

  • Store the stock solution at -20°C.

2. Sample Preparation and Lipid Extraction:

  • Thaw biological samples (e.g., plasma, tissue homogenate) on ice.

  • Add a known amount of the this compound internal standard to each sample. The final concentration of the internal standard should be within the linear range of the instrument's response and comparable to the expected concentration of the endogenous lipids of interest.

  • Perform lipid extraction using a standard method such as the Bligh and Dyer or Folch extraction, which uses a biphasic solvent system of chloroform, methanol, and water.

  • The lipid-containing organic phase is collected and dried under a stream of nitrogen.

3. Sample Reconstitution and LC-MS/MS Analysis:

  • Reconstitute the dried lipid extract in a solvent compatible with the LC mobile phase (e.g., isopropanol/acetonitrile/water mixture).

  • Inject the reconstituted sample into an LC-MS/MS system.

  • Liquid Chromatography (LC): Separation of lipid classes is typically achieved using a C18 reversed-phase column with a gradient elution.

    • Mobile Phase A: Acetonitrile/water (e.g., 60:40) with 10 mM ammonium (B1175870) formate (B1220265) and 0.1% formic acid.

    • Mobile Phase B: Isopropanol/acetonitrile (e.g., 90:10) with 10 mM ammonium formate and 0.1% formic acid.

    • A typical gradient runs from a higher polarity (more mobile phase A) to a lower polarity (more mobile phase B) over a period of 15-30 minutes to elute the different lipid classes.

  • Mass Spectrometry (MS): The mass spectrometer is usually operated in positive electrospray ionization (ESI+) mode for phosphatidylcholine analysis.

    • Precursor Ion Scan: A common method for PC analysis is to perform a precursor ion scan for m/z 184.1, which corresponds to the phosphocholine (B91661) headgroup.

    • Multiple Reaction Monitoring (MRM): For targeted quantification, MRM is used. The precursor ion of the specific PC species is selected and fragmented, and a specific product ion is monitored. For this compound, the transition would be m/z 751.1 → 184.1.

4. Data Analysis:

  • The peak areas of the endogenous phosphatidylcholine species and the this compound internal standard are integrated.

  • The concentration of the endogenous lipid is calculated by comparing the ratio of its peak area to the peak area of the known concentration of the internal standard.

Biological Context: Glycerophospholipid Metabolism

Phosphatidylcholines are a major class of glycerophospholipids, which are essential components of cellular membranes and are involved in various cellular processes. The non-deuterated form, 17:0-16:1 PC, is a naturally occurring lipid. While its specific role in signaling is not well-defined, studies have shown that alterations in its levels may be associated with certain biological states. For instance, a decrease in PS (17:0/16:1) and other glycerophospholipids has been observed in aging retinas, suggesting its potential as a biomarker.[4][5]

The diagram below provides a simplified overview of the glycerophospholipid metabolism pathway, illustrating the synthesis of major phospholipid classes, including phosphatidylcholine (PC).

G G3P Glycerol-3-Phosphate LPA Lysophosphatidic Acid G3P->LPA PA Phosphatidic Acid LPA->PA DAG Diacylglycerol PA->DAG CDPDAG CDP-Diacylglycerol PA->CDPDAG PC Phosphatidylcholine DAG->PC PE Phosphatidylethanolamine DAG->PE TAG Triacylglycerol DAG->TAG PI Phosphatidylinositol CDPDAG->PI PG Phosphatidylglycerol CDPDAG->PG PS Phosphatidylserine PE->PS CL Cardiolipin PG->CL

Simplified overview of the glycerophospholipid metabolism pathway.

References

A Technical Guide to the Synthesis of Deuterated Phosphatidylcholines for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Deuterated phosphatidylcholines (PCs) are invaluable tools in a wide range of scientific disciplines, particularly in structural biology, drug development, and membrane biophysics. The substitution of hydrogen with its heavier isotope, deuterium (B1214612), provides a unique spectroscopic signature that is leveraged in techniques such as neutron scattering and Nuclear Magnetic Resonance (NMR) spectroscopy. This allows for the detailed investigation of lipid-protein interactions, membrane dynamics, and the metabolic fate of lipid-based drug delivery systems. This technical guide provides an in-depth overview of the primary methodologies for synthesizing deuterated phosphatidylcholines, focusing on selective labeling of the acyl chains, glycerol (B35011) backbone, and headgroup. Detailed experimental protocols, quantitative data, and workflow visualizations are presented to aid researchers in the selection and implementation of the most suitable synthesis strategy for their specific application.

Strategies for Deuterating Phosphatidylcholines

The synthesis of deuterated phosphatidylcholines can be broadly categorized into two main approaches: biosynthetic methods and chemical/chemoenzymatic methods. The choice of method depends on the desired labeling pattern, the required quantity and purity of the final product, and the available laboratory resources.

  • Biosynthetic Methods: These methods utilize microorganisms, typically genetically engineered strains of Escherichia coli, to produce deuterated phospholipids. By controlling the isotopic composition of the growth medium and supplementing with deuterated precursors, specific parts of the phosphatidylcholine molecule can be labeled. This approach is particularly powerful for producing complex and selectively labeled lipids that are challenging to synthesize chemically.

  • Chemical and Chemoenzymatic Methods: These approaches involve the use of traditional organic chemistry techniques, often in combination with specific enzymes, to build the deuterated phosphatidylcholine molecule. Chemoenzymatic methods offer a balance between the high efficiency of chemical reactions and the high specificity of enzymatic catalysis, enabling the production of highly pure and regiochemically defined deuterated lipids.

Biosynthetic Synthesis of Deuterated Phosphatidylcholines in E. coli

A powerful and versatile method for producing selectively deuterated phosphatidylcholines involves their biosynthesis in a genetically modified strain of Escherichia coli. By manipulating the isotopic composition of the growth medium and supplementing with specific deuterated precursors, researchers can achieve controlled deuteration of the lipid headgroup, glycerol backbone, or fatty acyl tails.[1][2][3]

Experimental Protocol: Biosynthesis of Selectively Deuterated PC in E. coli

This protocol is adapted from the work of Maric et al. (2015) and describes the production of selectively deuterated PC using the E. coli strain AL95/pAC-PCSlp-Sp-Gm, which is engineered to produce phosphatidylcholine.[1]

Materials:

  • E. coli strain AL95/pAC-PCSlp-Sp-Gm

  • Minimal medium (e.g., M9) prepared with varying percentages of deuterium oxide (D₂O)

  • Deuterated glycerol (glycerol-d₈)

  • Deuterated choline (B1196258) chloride (choline-d₉)

  • Arabinose for induction

  • Standard antibiotics for plasmid maintenance

  • Solvents for lipid extraction (chloroform, methanol)

  • Silica (B1680970) gel for column chromatography

Procedure:

  • Adaptation of E. coli to D₂O: The E. coli strain is gradually adapted to grow in minimal medium containing increasing concentrations of D₂O. This is a critical step to ensure cell viability and efficient lipid production in a deuterated environment. The adaptation process typically involves sequential culturing in media with progressively higher D₂O content over several days to weeks.[1]

  • Cultivation and Induction: Adapted cells are grown in the final deuterated minimal medium. To achieve selective deuteration, the medium is supplemented with specific deuterated precursors:

    • Headgroup Deuteration: Supplement with choline-d₉.[1]

    • Glycerol Backbone Deuteration: Use glycerol-d₈ as the primary carbon source.[1]

    • Acyl Chain Deuteration: The level of acyl chain deuteration is primarily controlled by the percentage of D₂O in the growth medium.[1]

  • Induction of PC Synthesis: When the cell culture reaches the desired optical density, PC synthesis is induced by the addition of arabinose. The cells are then incubated for a further period (e.g., 24 hours) to allow for the production and accumulation of deuterated PC.[1]

  • Cell Harvesting and Lipid Extraction: Cells are harvested by centrifugation. The total lipids are then extracted from the cell pellet using a modified Bligh-Dyer method with a chloroform/methanol/water solvent system.[1]

  • Purification of Deuterated PC: The crude lipid extract is purified by silica gel column chromatography. A step-wise gradient of chloroform/methanol is used to elute different lipid classes, with the phosphatidylcholine fraction being collected.[1]

  • Analysis: The purity and deuterium incorporation of the final product are assessed by mass spectrometry and NMR spectroscopy.[1][2]

Quantitative Data: Biosynthetic Method
ParameterValue/RangeReference
Yield of Deuterated PC 50 mg/L (flask cultures), potentially >200 mg/L (fermentation)[2]
Headgroup Deuteration (choline-d₉) +9 amu mass shift observed[1]
Glycerol Backbone Deuteration (glycerol-d₈) +5 amu mass shift observed[1][2]
Acyl Chain Deuteration (% D₂O) Variable, up to ~83% with 100% D₂O and unlabeled glycerol[2]

Chemoenzymatic Synthesis of Chain-Deuterated Phosphatidylcholines

A chemoenzymatic approach offers a highly controlled method for synthesizing chain-deuterated phosphatidylcholines, yielding products with high chemical and regiopurity. This strategy is particularly useful for producing specific mixed-acyl phospholipids, such as 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine (B13819) (POPC), with deuterated acyl chains.[4][5][6]

Experimental Workflow: Chemoenzymatic Synthesis of Chain-Deuterated POPC

The following workflow outlines the three main stages involved in the chemoenzymatic synthesis of chain-deuterated POPC, starting from a lysophosphatidylcholine.[4][6][7]

chemoenzymatic_workflow cluster_0 Step 1: Chemical Acylation at sn-2 cluster_1 Step 2: Enzymatic Hydrolysis at sn-1 cluster_2 Step 3: Enzymatic Acylation at sn-1 start 1-Palmitoyl-2-hydroxy-sn-glycero-3-phosphocholine product1 1-Palmitoyl-2-oleoyl-d32-sn-glycero-3-phosphocholine start->product1 DCM reagent1 Deuterated Oleic Anhydride (B1165640) reagent1->product1 catalyst1 DMAP catalyst1->product1 product2 1-Hydroxy-2-oleoyl-d32-sn-glycero-3-phosphocholine product1->product2 Buffer/Solvent enzyme1 Immobilized Lipase (B570770) enzyme1->product2 final_product Chain-Deuterated POPC (POPC-d63) product2->final_product Solvent reagent2 Deuterated Palmitic Acid reagent2->final_product enzyme2 Immobilized Lipase enzyme2->final_product

Chemoenzymatic synthesis of chain-deuterated POPC.
Experimental Protocol: Chemoenzymatic Synthesis of Chain-Deuterated POPC

This protocol is a summary of the method described by Yepuri et al. (2016) and Nickels et al. (2020).[4][8]

Step 1: Chemical Acylation of the sn-2 Position

  • Dissolve 1-palmitoyl-2-hydroxy-sn-glycero-3-phosphocholine and deuterated oleic anhydride in anhydrous dichloromethane (B109758) (DCM).

  • Add 4-dimethylaminopyridine (B28879) (DMAP) as a catalyst.

  • Stir the reaction at room temperature until completion, monitored by thin-layer chromatography (TLC).

  • Purify the resulting 1-palmitoyl-2-oleoyl-d₃₂-sn-glycero-3-phosphocholine by flash column chromatography on silica gel.

Step 2: Regioselective Enzymatic Hydrolysis of the sn-1 Acyl Chain

  • Disperse the product from Step 1 in a suitable buffer/solvent system.

  • Add an immobilized lipase that is specific for the sn-1 position (e.g., from Rhizomucor miehei).

  • Incubate the reaction with gentle agitation until the starting material is consumed.

  • Remove the immobilized enzyme by filtration and purify the 1-hydroxy-2-oleoyl-d₃₂-sn-glycero-3-phosphocholine product.

Step 3: Enzymatic Acylation of the sn-1 Position

  • Dissolve the lysophospholipid from Step 2 and deuterated palmitic acid in an appropriate organic solvent.

  • Add the same immobilized sn-1 specific lipase.

  • Incubate the reaction under conditions that favor esterification (e.g., low water activity).

  • Monitor the reaction by TLC and, upon completion, remove the enzyme by filtration.

  • Purify the final chain-deuterated POPC product by column chromatography.

Quantitative Data: Chemoenzymatic Method
ParameterValue/RangeReference
Overall Yield (3 steps) ~23%[4]
Chemical Purity >96%[4]
Regiopurity Complete[4]

Synthesis of Headgroup and Glycerol-Deuterated Phosphatidylcholines

Headgroup Deuteration

The most common strategy for headgroup deuteration is to use deuterated choline (typically choline-d₉) as a precursor. In biosynthetic methods, as described in Section 2, supplementing the growth medium of E. coli with choline-d₉ leads to the direct incorporation of the deuterated headgroup.[1]

Chemical synthesis of headgroup-deuterated PC can be achieved by reacting a phosphodiester of the lipid backbone with deuterated choline tosylate in the presence of a coupling agent.

Glycerol Backbone Deuteration

For glycerol backbone deuteration, glycerol-d₅ or glycerol-d₈ are the common starting materials. In the biosynthetic approach, using deuterated glycerol as the primary carbon source in the E. coli culture medium results in the incorporation of the deuterated glycerol backbone into the synthesized phospholipids.[1]

Chemical synthesis of glycerol-deuterated PCs involves building the phospholipid from a deuterated glycerol precursor through a series of protection, acylation, and phosphorylation steps.

Applications in Signaling Pathway Analysis: The Sphingomyelin (B164518) Cycle

Deuterated phosphatidylcholines are powerful tools for tracing the metabolic fate of lipids in complex biological systems. One important application is in the study of the sphingomyelin signaling pathway. Sphingomyelin, a major component of cell membranes, is synthesized from ceramide and phosphatidylcholine. By using phosphatidylcholine with a deuterated headgroup (e.g., d₉-choline), the transfer of the phosphocholine (B91661) moiety to ceramide to form sphingomyelin can be tracked by mass spectrometry.

The following diagram illustrates the key step in the sphingomyelin synthesis pathway where deuterated phosphatidylcholine can be used as a tracer.

sphingomyelin_pathway cluster_0 Sphingomyelin Synthesis PC Phosphatidylcholine (d9-choline labeled) SMS Sphingomyelin Synthase PC->SMS Ceramide Ceramide Ceramide->SMS SM Sphingomyelin (d9-choline labeled) SMS->SM DAG Diacylglycerol SMS->DAG

Sphingomyelin synthesis from deuterated phosphatidylcholine.

This pathway is crucial for maintaining the balance of bioactive lipids like ceramide and diacylglycerol, which are involved in various cellular processes including proliferation, apoptosis, and inflammation. The use of deuterated PC allows for the quantification of sphingomyelin synthase activity and the flux through this important signaling pathway.

Conclusion

The synthesis of deuterated phosphatidylcholines is a critical enabling technology for advanced research in the life sciences and drug development. This guide has provided a comprehensive overview of the primary biosynthetic and chemoenzymatic methods for producing these valuable molecules with specific isotopic labeling patterns. The detailed protocols and quantitative data presented herein are intended to equip researchers with the necessary information to select and implement the most appropriate synthetic strategy for their research goals. The continued development of novel and efficient methods for the synthesis of deuterated lipids will undoubtedly open up new avenues for understanding the complex roles of lipids in health and disease.

References

The Unseen Workhorse of Lipidomics: A Technical Guide to 17:0-16:1 PC-d5

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of lipidomics, the pursuit of accurate and reproducible quantification of lipid species is paramount. This technical guide delves into the pivotal role of 1-heptadecanoyl-2-palmitoleoyl-sn-glycero-3-phosphocholine-d5 (17:0-16:1 PC-d5), a deuterated internal standard that has become an indispensable tool for researchers navigating the complexities of the lipidome. Its unique structural characteristics and stable isotope labeling make it a reliable anchor for precise measurement, correcting for the inevitable variations that occur during sample preparation and analysis.

The Core Function: An Internal Standard for Quantitative Accuracy

This compound serves as an internal standard, a compound of known concentration added to a biological sample prior to lipid extraction and analysis.[1] Its primary function is to normalize the signal of endogenous phosphatidylcholines (PCs) and other lipid classes, thereby correcting for sample loss during extraction, variations in ionization efficiency in the mass spectrometer, and other potential sources of analytical error.[2]

The rationale for using a deuterated standard like this compound lies in its chemical similarity to the endogenous lipids being measured. Possessing the same phosphocholine (B91661) headgroup and fatty acid chains of varying lengths, it behaves almost identically to its non-deuterated counterparts during extraction and chromatographic separation. However, its increased mass due to the five deuterium (B1214612) atoms on the choline (B1196258) headgroup allows it to be distinguished by the mass spectrometer.[3] This odd-chain fatty acid composition (17:0) also helps to separate its signal from naturally occurring even-chained lipids.

This internal standard is a key component of commercially available lipidomics standard mixtures, such as the UltimateSPLASH™ ONE from Avanti Polar Lipids, which contains a comprehensive suite of deuterated lipids to cover multiple lipid classes.[4][5]

Quantitative Data Summary

The application of this compound as an internal standard is foundational to achieving reliable quantitative data in lipidomics studies. The following tables summarize key quantitative parameters associated with its use.

ParameterValue/RangeSource(s)
Stock Concentration in Standard Mix (e.g., UltimateSPLASH™ ONE) 100 µg/mL[6]
Typical Final Concentration in Sample ~1 µM[7]
Linearity Exhibits a linear quantitative response across a range of concentrations (e.g., tested from 10 to 100 nmol/µL of the standard mix).[8]

Table 1: Quantitative Parameters for this compound Internal Standard.

Experimental Protocols

Detailed and consistent experimental protocols are critical for the successful application of this compound in lipidomics research. Below are representative methodologies for lipid extraction and mass spectrometry analysis.

Lipid Extraction from Plasma (Modified Folch Method)

This protocol outlines a standard procedure for extracting lipids from plasma samples, incorporating the internal standard at the initial step to ensure accurate quantification.

  • Sample Preparation: Thaw frozen plasma samples on ice.

  • Internal Standard Spiking: To a 1.5 mL glass tube, add a pre-determined volume of the this compound-containing internal standard mixture (e.g., UltimateSPLASH™ ONE) to achieve a desired final concentration in the sample (e.g., 1 µM).

  • Sample Addition: Add 50 µL of the plasma sample to the tube containing the internal standard.

  • Protein Precipitation and Lipid Extraction: Add 1 mL of a 2:1 (v/v) mixture of chloroform:methanol. Vortex thoroughly for 2 minutes.

  • Phase Separation: Add 200 µL of water to induce phase separation. Vortex for 1 minute and centrifuge at 2,000 x g for 10 minutes.

  • Lipid Phase Collection: Carefully collect the lower organic phase (chloroform layer) containing the lipids using a glass Pasteur pipette and transfer it to a new clean tube.

  • Drying: Evaporate the solvent to dryness under a gentle stream of nitrogen gas.

  • Reconstitution: Reconstitute the dried lipid extract in an appropriate solvent for LC-MS analysis, such as 100 µL of methanol/isopropanol (1:1, v/v).

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis

The following are typical parameters for the analysis of phosphatidylcholines using a triple quadrupole mass spectrometer in Selected Reaction Monitoring (SRM) mode.

ParameterSettingSource(s)
LC Column C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A Acetonitrile/Water (60:40, v/v) with 10 mM ammonium (B1175870) formate
Mobile Phase B Isopropanol/Acetonitrile (90:10, v/v) with 10 mM ammonium formate
Flow Rate 0.3 mL/min
Ionization Mode Positive Electrospray Ionization (ESI+)[9]
SRM Transition for this compound Precursor Ion (m/z): 751.6 -> Product Ion (m/z): 189.1 (d5-phosphocholine headgroup)Derived from[7][10]
Collision Energy 30 - 55 V[10][11]
Dwell Time 10-20 ms[9]

Table 2: Typical LC-MS/MS Parameters for this compound Analysis.

Visualizing the Context: Workflows and Pathways

To better understand the application and biological relevance of quantifying phosphatidylcholines, the following diagrams, created using the DOT language, illustrate a typical lipidomics workflow and the major biosynthetic pathways of phosphatidylcholine.

Lipidomics_Workflow cluster_prep Sample Preparation cluster_extraction Lipid Extraction cluster_analysis Analysis cluster_data Data Processing Sample Biological Sample (e.g., Plasma) Spike Spike with This compound Internal Standard Sample->Spike Extraction Lipid Extraction (e.g., Folch Method) Spike->Extraction Drydown Drydown under N2 Extraction->Drydown Reconstitute Reconstitute in LC-MS Buffer Drydown->Reconstitute LCMS LC-MS/MS Analysis Reconstitute->LCMS Data Data Acquisition (SRM Mode) LCMS->Data Processing Peak Integration Data->Processing Quant Quantification (Analyte/IS Ratio) Processing->Quant Stats Statistical Analysis Quant->Stats

Caption: A typical experimental workflow for quantitative lipidomics.

PC_Biosynthesis cluster_kennedy Kennedy Pathway (CDP-Choline Pathway) cluster_pemt PEMT Pathway Choline Choline Phosphocholine Phosphocholine Choline->Phosphocholine Choline Kinase CDP_Choline CDP-Choline Phosphocholine->CDP_Choline CTP:Phosphocholine Cytidylyltransferase PC_K Phosphatidylcholine (PC) CDP_Choline->PC_K DAG Diacylglycerol (DAG) DAG->PC_K Cholinephosphotransferase PE Phosphatidylethanolamine (PE) PC_P Phosphatidylcholine (PC) PE->PC_P PEMT (3x Methylation from SAM)

Caption: Major biosynthetic pathways of phosphatidylcholine.

PC_Catabolism_Signaling cluster_products Catabolic Products & Signaling Molecules PC Phosphatidylcholine (PC) LPC Lysophosphatidylcholine (LPC) PC->LPC PLA2 FA Fatty Acid PC->FA PLA1/PLA2 PA Phosphatidic Acid (PA) PC->PA PLD DAG_cat Diacylglycerol (DAG) PC->DAG_cat PC-PLC GPC Glycerophosphocholine LPC->GPC Lysophospholipase PA->DAG_cat PAP Choline_cat Choline GPC->Choline_cat

Caption: Phosphatidylcholine catabolism and signaling pathways.

Conclusion

This compound is more than just a deuterated lipid; it is a cornerstone of quantitative accuracy in the demanding field of lipidomics. By understanding its role and implementing robust experimental protocols, researchers, scientists, and drug development professionals can generate high-quality, reliable data. This enables a deeper understanding of the complex interplay of lipids in health and disease, ultimately paving the way for novel diagnostic and therapeutic strategies. The careful selection and application of internal standards like this compound are, therefore, not just a matter of good laboratory practice but a fundamental requirement for advancing lipid-centric biomedical research.

References

An In-depth Technical Guide to 17:0-16:1 PC-d5

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides comprehensive information on the deuterated phosphatidylcholine, 17:0-16:1 PC-d5, tailored for researchers, scientists, and professionals in drug development and lipidomics.

Core Molecular Data

This compound, also known as 1-heptadecanoyl-2-palmitoleoyl-sn-glycero(d5)-3-phosphocholine, is a synthetic, deuterated phospholipid.[1] The deuterium (B1214612) labels are located on the glycerol (B35011) backbone. This stable isotope-labeled lipid is primarily utilized as an internal standard in mass spectrometry-based lipidomics to ensure accurate quantification of naturally occurring phosphatidylcholines.[2]

Below is a summary of its key quantitative data.

PropertyValueSource
Chemical Formula C41H75D5NO8P[1][3][4]
Molecular Weight 751.08 g/mol [3][4]
Formula Weight 751.09 g/mol [1]
Exact Mass 750.59[1]
Purity >99%[1]
Storage Temperature -20°C[1]
CAS Number 2342575-79-3[1][3][4]

Application in Experimental Protocols

Due to its synthetic nature, this compound is not involved in natural signaling pathways. Its primary application is as an internal standard in lipidomics workflows.

Experimental Protocol: Quantification of Phosphatidylcholines in Biological Samples via LC-MS/MS

This protocol outlines the general use of this compound as an internal standard for the relative or absolute quantification of PC species in a biological sample (e.g., plasma, tissue homogenate).

1. Materials:

  • Biological sample

  • This compound solution of known concentration (e.g., 100 µg/mL in a suitable solvent like DCM:Methanol 1:1)

  • Lipid extraction solvents (e.g., chloroform, methanol, water for a Folch or Bligh-Dyer extraction)

  • Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system

2. Procedure:

  • Sample Preparation: Homogenize the biological sample if it is a solid tissue.

  • Internal Standard Spiking: Add a precise and known amount of the this compound solution to the biological sample before lipid extraction. This is crucial as it accounts for lipid loss during the extraction process.

  • Lipid Extraction: Perform a lipid extraction using a standard method like Folch or Bligh-Dyer. This will separate the lipids (including the spiked internal standard) from other cellular components.

  • Sample Concentration: Evaporate the organic solvent phase containing the lipids under a stream of nitrogen and then reconstitute the lipid extract in a solvent compatible with the LC system.

  • LC-MS/MS Analysis:

    • Inject the reconstituted sample into the LC-MS/MS system.

    • The liquid chromatography step separates the different lipid species in the extract over time.

    • The mass spectrometer detects and fragments the eluting lipid ions.

    • Monitor for the specific precursor-to-product ion transitions for the endogenous PCs of interest and for the this compound internal standard.

  • Data Analysis:

    • Integrate the peak areas for the endogenous PC species and the this compound standard.

    • The concentration of the endogenous PC can be calculated by comparing its peak area to the peak area of the known amount of the internal standard. This ratio corrects for variations in extraction efficiency and instrument response.

Visualized Experimental Workflow

The following diagram illustrates the logical workflow for using this compound as an internal standard in a typical lipidomics experiment.

lipidomics_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data_proc Data Processing cluster_result Result sample Biological Sample (e.g., Plasma, Tissue) spike Spike with This compound sample->spike extract Lipid Extraction (e.g., Folch Method) spike->extract concentrate Dry & Reconstitute extract->concentrate lcms LC-MS/MS Analysis concentrate->lcms peak Peak Integration lcms->peak quant Quantification using Internal Standard Ratio peak->quant result Endogenous PC Concentration quant->result

References

function of phosphatidylcholines in cellular membranes

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Function of Phosphatidylcholines in Cellular Membranes

For: Researchers, Scientists, and Drug Development Professionals

Introduction

Phosphatidylcholine (PC) is the most abundant phospholipid class in eukaryotic cell membranes, often accounting for over 50% of the total phospholipid content.[1][2] Its molecular structure, consisting of a hydrophilic choline (B1196258) headgroup attached to a glycerol (B35011) backbone and two hydrophobic fatty acid tails, makes it fundamentally amphipathic.[3] This property is central to its primary role as the core building block of the lipid bilayer, providing structural integrity to cellular and organellar membranes.[3][4] Beyond this structural capacity, phosphatidylcholine is a dynamic molecule crucial for regulating membrane fluidity, mediating cell signaling, and influencing the function of membrane-associated proteins. This guide provides a technical overview of the multifaceted functions of PC, details common experimental methodologies for its study, and presents quantitative data on its distribution and properties.

Core Structural and Functional Roles

Bilayer Formation and Membrane Integrity

The cylindrical shape of the phosphatidylcholine molecule is ideal for forming the planar bilayer structure that is the foundation of all biological membranes.[5] The hydrophilic headgroups orient towards the aqueous environments of the cytoplasm and the extracellular space, while the hydrophobic acyl chains are sequestered in the interior, creating a stable yet flexible barrier.[3] This arrangement is essential for cellular compartmentalization and maintaining the distinct internal environment of the cell and its organelles.[6] PC is predominantly found in the outer leaflet of the plasma membrane, contributing to its asymmetry, which is vital for many cellular functions.[7][8]

Regulation of Membrane Fluidity and Permeability

The fluidity of a cellular membrane is critical for processes such as signal transduction, membrane trafficking, and the function of embedded proteins. This property is heavily influenced by the composition of the fatty acid tails of its phospholipids (B1166683).[5]

  • Unsaturated Fatty Acids : The presence of one or more cis-double bonds in the acyl chains introduces kinks, preventing tight packing of the lipid molecules. This increases the space between phospholipids, thereby enhancing membrane fluidity.[8][9]

  • Saturated Fatty Acids : Fully saturated acyl chains are straight, allowing for tighter packing. This reduces intermolecular space, leading to a more ordered, gel-like state and decreased membrane fluidity.

Cells actively remodel the acyl chains of their phospholipids to maintain optimal fluidity in response to environmental changes, a process known as homeoviscous adaptation.[8] The variation in acyl chain length also impacts membrane dimensions; however, studies have shown that the primary effect of changing acyl chain length (from 12 to 18 carbons) is an alteration in the area occupied per molecule, with a less pronounced change in the overall bilayer thickness.[10]

Interaction with Membrane Proteins

Phosphatidylcholine is not merely an inert scaffold but actively participates in the function of membrane proteins. The physical state of the PC-dominated bilayer—its thickness, curvature, and fluidity—can allosterically regulate the conformation and activity of embedded enzymes, transporters, and receptors. For instance, specific interactions between PC and mitochondrial protein complexes, such as the Sorting and Assembly Machinery (SAM) complex, are required for the proper biogenesis of mitochondrial outer membrane proteins.[6]

Metabolism and Intracellular Transport

The synthesis and distribution of phosphatidylcholine are tightly regulated processes involving multiple enzymatic pathways and dedicated transport proteins.

Biosynthesis of Phosphatidylcholine

In mammalian cells, PC is synthesized through two primary pathways:

  • The CDP-Choline (Kennedy) Pathway : This is the main route for PC synthesis in all nucleated mammalian cells.[7][11] It involves the phosphorylation of choline, its activation to CDP-choline, and the final transfer of phosphocholine (B91661) to diacylglycerol (DAG).

  • The Phosphatidylethanolamine (B1630911) N-methyltransferase (PEMT) Pathway : Primarily active in the liver, this pathway catalyzes the three-step methylation of phosphatidylethanolamine (PE) to form PC, using S-adenosyl methionine (SAM) as the methyl donor.[7]

These pathways are critical for maintaining cellular PC levels, which is essential for processes like the formation and secretion of very-low-density lipoproteins (VLDL) in the liver.[1]

PC_Biosynthesis_Pathways cluster_kennedy Kennedy Pathway cluster_pemt PEMT Pathway (Liver) choline Choline p_choline Phosphocholine choline->p_choline Choline Kinase cdp_choline CDP-Choline p_choline->cdp_choline CTP:phosphocholine cytidylyltransferase pc_kennedy Phosphatidylcholine cdp_choline->pc_kennedy Choline- phosphotransferase dag Diacylglycerol (DAG) dag->pc_kennedy Choline- phosphotransferase pe Phosphatidylethanolamine (PE) pc_pemt Phosphatidylcholine pe->pc_pemt PEMT (3 steps) sam1 SAM sam1->pc_pemt PEMT (3 steps) sam2 SAM sam3 SAM

Fig. 1: Major Biosynthesis Pathways of Phosphatidylcholine.
Intracellular Transport

Due to their low solubility, the spontaneous transfer of PC molecules between membranes is negligible.[12] This process is facilitated by Phosphatidylcholine Transfer Proteins (PC-TP) , which shuttle individual PC molecules between organelles, ensuring that each membrane maintains its correct lipid composition.[7]

Role in Cellular Signaling

Phosphatidylcholine is a critical reservoir for the generation of lipid second messengers. Its hydrolysis by various phospholipases initiates downstream signaling cascades that regulate cell growth, proliferation, and apoptosis.

  • Phospholipase C (PC-PLC) : Cleaves PC to produce phosphocholine and diacylglycerol (DAG), a key activator of Protein Kinase C (PKC).

  • Phospholipase D (PLD) : Hydrolyzes PC to generate phosphatidic acid (PA) and free choline. PA is a potent signaling lipid that can recruit and activate numerous proteins, including Raf kinase and mTOR.

PC_Signaling_Pathways pc Phosphatidylcholine (in membrane) plc PC-PLC pc->plc pld PLD pc->pld dag Diacylglycerol (DAG) plc->dag Hydrolysis pa Phosphatidic Acid (PA) pld->pa Hydrolysis pkc Protein Kinase C (PKC) dag->pkc Activates mtor mTOR / Raf pa->mtor Activates response1 Cellular Responses (Proliferation, Differentiation) pkc->response1 Regulates response2 Cellular Responses (Growth, Survival) mtor->response2 Regulates

Fig. 2: Generation of Second Messengers from Phosphatidylcholine.

Quantitative Data Presentation

The abundance of phosphatidylcholine varies significantly between different cellular membranes, reflecting the specialized functions of each organelle.

Table 1: Abundance of Phosphatidylcholine in Various Mammalian Membranes

Membrane/Organelle Phosphatidylcholine (mol % of total phospholipids) Reference(s)
Endoplasmic Reticulum (ER) 50 - 70% [13]
Golgi Apparatus ~50% [1]
Plasma Membrane (Outer Leaflet) ~60% [14][15]
Mitochondrial Inner Membrane ~40% [13]
Peroxisomal Membrane 36 - 48% [13]

| Human Erythrocyte | ~30% |[16] |

Note: Values are approximate and can vary based on cell type and physiological conditions.

Key Experimental Protocols

The study of phosphatidylcholine function relies on a set of core biochemical techniques for its extraction, quantification, and the characterization of its biophysical environment.

Protocol: Total Lipid Extraction from Cultured Cells (Bligh & Dyer Method)

This protocol describes a standard method for extracting total lipids from a cell pellet, which is the first step for most lipidomic analyses.[9][17]

  • Cell Harvesting : Culture cells to the desired confluency. Aspirate media, wash cells twice with ice-cold phosphate-buffered saline (PBS), and harvest by scraping or trypsinization. Pellet cells by centrifugation (e.g., 500 x g for 5 min at 4°C).

  • Initial Monophasic Mixture : For a cell pellet of ~1x10^7 cells (approx. 100 µL volume), add 1 mL of ice-cold water to resuspend. Transfer to a glass tube. Add 3.75 mL of a chloroform (B151607):methanol (1:2, v/v) mixture. Vortex vigorously for 10-15 minutes to create a single-phase system that disrupts cell membranes and solubilizes lipids.[9]

  • Phase Separation : Add an additional 1.25 mL of chloroform and vortex for 1 minute. Then, add 1.25 mL of water and vortex for another minute. This breaks the monophasic system into two distinct phases.[17]

  • Centrifugation : Centrifuge the mixture at 1,000 x g for 10 minutes at 4°C. This will cleanly separate the phases: an upper aqueous phase (methanol/water) and a lower organic phase (chloroform) containing the lipids. A disk of precipitated protein will be visible at the interface.[9]

  • Lipid Collection : Carefully insert a glass Pasteur pipette through the upper aqueous layer and the protein disk to collect the lower chloroform phase. Transfer this phase to a new clean glass tube.

  • Drying and Storage : Evaporate the chloroform solvent under a gentle stream of nitrogen gas or using a vacuum concentrator. The resulting lipid film can be stored under an inert atmosphere at -80°C until analysis.

Lipid_Extraction_Workflow start Cell Pellet add_solvents Add H2O, Chloroform, & Methanol (1:1:2 ratio) start->add_solvents vortex1 Vortex to create monophasic system add_solvents->vortex1 add_more Add Chloroform & H2O to break phase vortex1->add_more centrifuge Centrifuge (1000 x g, 10 min) add_more->centrifuge phases Two Phases Formed: - Upper Aqueous - Lower Organic (Lipids) centrifuge->phases collect Collect Lower Organic Phase phases->collect dry Dry under Nitrogen collect->dry end Lipid Film for Analysis dry->end

Fig. 3: Experimental Workflow for Bligh & Dyer Lipid Extraction.
Protocol: Quantification of PC by LC-MS/MS

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a powerful technique for separating and quantifying individual phospholipid species.[18]

  • Sample Preparation : Reconstitute the dried lipid film (from Protocol 6.1) in a known volume (e.g., 200 µL) of a suitable solvent, such as 2-propanol/acetonitrile/H₂O.[19] An internal standard mixture containing known amounts of non-endogenous PC species is added to each sample for accurate quantification.

  • Chromatographic Separation : Inject the sample into a High-Performance Liquid Chromatography (HPLC) system. A hydrophilic interaction liquid chromatography (HILIC) column is often used to separate phospholipid classes based on the polarity of their headgroups.

  • Mass Spectrometry Detection : The eluent from the HPLC is directed into the electrospray ionization (ESI) source of a tandem mass spectrometer.

    • Ionization : ESI generates charged lipid ions in the gas phase. PC is typically detected in positive ion mode.

    • MS1 Scan : The first mass analyzer scans for precursor ions corresponding to the mass-to-charge ratio (m/z) of different PC species.

    • Fragmentation (MS2) : Specific precursor ions are selected and fragmented. For PC, a characteristic fragmentation pattern is the neutral loss of 59 Da or the generation of a phosphocholine headgroup fragment at m/z 184.

  • Quantification : The abundance of each PC species is determined by comparing the peak area of its specific fragment ion to the peak area of the corresponding internal standard.

Protocol: Analysis of Membrane Fluidity by Fluorescence Anisotropy

This method uses a fluorescent probe, 1,6-diphenyl-1,3,5-hexatriene (B155585) (DPH), to measure the rotational mobility of molecules within the lipid bilayer, which is inversely related to membrane fluidity.[20]

  • Probe Preparation : Prepare a stock solution of DPH (e.g., 2 mM in tetrahydrofuran). For each experiment, create a working solution by diluting the stock into PBS to a final concentration of ~2 µM.

  • Labeling : Resuspend isolated membranes or whole cells in PBS. Add the DPH working solution and incubate at 37°C for 30-45 minutes to allow the hydrophobic probe to incorporate into the lipid bilayer.

  • Washing : Pellet the cells or membranes by centrifugation (e.g., 9,000 x g for 15 min) to remove excess, unincorporated DPH from the buffer. Resuspend the pellet in fresh PBS.[21]

  • Measurement : Transfer the sample to a cuvette in a fluorescence spectrophotometer equipped with polarizers.

    • Excite the sample with vertically polarized light at ~360 nm.

    • Measure the fluorescence emission intensity at ~430 nm in both the vertical (Ivv) and horizontal (Ivh) planes.

  • Calculation : Calculate the steady-state fluorescence anisotropy (r) using the formula: r = (Ivv - G * Ivh) / (Ivv + 2 * G * Ivh) Where G is an instrument-specific grating factor. A higher anisotropy value (r) indicates restricted probe movement and thus lower membrane fluidity.[21][22]

Applications in Drug Development

The central role of phosphatidylcholine in membrane structure makes it a key component in drug delivery systems.[7] Liposomes, which are vesicles composed of a phospholipid bilayer, can encapsulate both hydrophilic and hydrophobic drugs.[7] Synthetic PCs with defined acyl chain compositions are widely used to create these delivery vehicles, allowing for control over liposome (B1194612) stability, permeability, and drug release profiles. By modifying the liposome surface, drugs can be targeted to specific tissues, enhancing therapeutic efficacy and minimizing off-target side effects.

References

Methodological & Application

Application Notes and Protocols for the Use of 17:0-16:1 PC-d5 as an Internal Standard in Lipidomics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing 1-heptadecanoyl-2-(9Z-hexadecenoyl)-sn-glycero-3-phosphocholine-d5 (17:0-16:1 PC-d5) as an internal standard for the accurate quantification of phosphatidylcholines (PCs) and other lipid species in complex biological samples. The protocols outlined below are intended for use with liquid chromatography-mass spectrometry (LC-MS) platforms.

Introduction to Internal Standards in Lipidomics

Accurate quantification of lipids is crucial for understanding their roles in health and disease. However, variability in sample preparation and analysis can introduce significant errors. Internal standards are essential for correcting these variations.[1] They are compounds with similar chemical and physical properties to the analytes of interest, added in a known amount to samples before processing.[1] Deuterated standards, such as this compound, are ideal as they co-elute with their endogenous counterparts but are distinguishable by their higher mass, allowing for precise normalization.

This compound is a synthetic phosphatidylcholine containing a heptadecanoic acid (17:0) and a hexadecenoic acid (16:1) acyl chain, with five deuterium (B1214612) atoms on the choline (B1196258) headgroup.[2] This non-endogenous fatty acid composition and isotopic labeling make it an excellent tool for quantitative lipidomics.

Applications

The primary application of this compound is as an internal standard for the quantification of phosphatidylcholine species in various biological matrices, including:

  • Plasma and Serum: For biomarker discovery and clinical research in areas like cardiovascular and metabolic diseases.

  • Tissues: Especially in neuroscience for quantitative mass spectrometry imaging (Q-MSI) of lipids in brain tissue.[3][4][5][6]

  • Cell Cultures: To study lipid metabolism and signaling pathways in controlled experimental systems.

Experimental Workflow Overview

A typical lipidomics workflow involves lipid extraction from a biological sample, followed by LC-MS analysis and data processing. The internal standard is added at the beginning of the process to account for variability in each step.

G cluster_sample_prep Sample Preparation cluster_analysis LC-MS Analysis cluster_data_proc Data Processing Sample Biological Sample (Plasma, Tissue, Cells) Add_IS Spike with This compound Sample->Add_IS Extraction Lipid Extraction (e.g., Folch or MTBE Method) Add_IS->Extraction Drydown Dry Extract Extraction->Drydown Reconstitute Reconstitute in Injection Solvent Drydown->Reconstitute LC Liquid Chromatography (Reversed-Phase or HILIC) Reconstitute->LC MS Mass Spectrometry (e.g., QQQ or HRMS) LC->MS Peak_Integration Peak Integration MS->Peak_Integration Normalization Normalization to Internal Standard Peak_Integration->Normalization Quantification Quantification Normalization->Quantification

Caption: General experimental workflow for quantitative lipidomics. (Within 100 characters)

Protocols

Protocol 1: Lipid Extraction from Plasma using a Modified Folch Method

This protocol describes the extraction of lipids from plasma samples.

Materials:

  • Plasma samples

  • This compound internal standard solution (e.g., in chloroform/methanol)

  • Chloroform

  • Methanol

  • 0.9% NaCl solution

  • Centrifuge

  • Nitrogen evaporator or vacuum concentrator

  • Injection solvent (e.g., Acetonitrile/Isopropanol/Water)

Procedure:

  • Sample Thawing: Thaw frozen plasma samples on ice.

  • Internal Standard Addition: To 50 µL of plasma in a glass tube, add a known amount of this compound internal standard. The amount should be comparable to the expected level of endogenous PCs.

  • Solvent Addition: Add 2 mL of a chloroform:methanol (2:1, v/v) mixture.

  • Homogenization: Vortex the mixture vigorously for 2 minutes to ensure thorough mixing and protein precipitation.

  • Phase Separation: Add 400 µL of 0.9% NaCl solution and vortex for another minute.

  • Centrifugation: Centrifuge the sample at 2,000 x g for 10 minutes to separate the aqueous and organic layers.

  • Lipid Collection: Carefully aspirate the lower organic layer containing the lipids and transfer it to a new glass tube.

  • Drying: Evaporate the solvent to dryness under a gentle stream of nitrogen or using a vacuum concentrator.

  • Reconstitution: Reconstitute the dried lipid extract in a known volume of injection solvent (e.g., 100 µL) for LC-MS analysis.

Protocol 2: LC-MS/MS Analysis of Phosphatidylcholines

This protocol outlines a general method for the separation and detection of PCs using reversed-phase liquid chromatography coupled to a triple quadrupole mass spectrometer.

Instrumentation:

  • UHPLC system

  • Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source

LC Parameters:

ParameterValue
Column C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A Acetonitrile:Water (60:40) with 10 mM ammonium (B1175870) formate
Mobile Phase B Isopropanol:Acetonitrile (90:10) with 10 mM ammonium formate
Gradient 30% B to 100% B over 15 minutes, hold for 5 minutes, then re-equilibrate
Flow Rate 0.3 mL/min
Column Temperature 45 °C
Injection Volume 5 µL

MS Parameters:

ParameterValue
Ionization Mode Positive Electrospray Ionization (ESI+)
Scan Type Selected Reaction Monitoring (SRM)
Capillary Voltage 3.5 kV
Source Temperature 150 °C
Desolvation Temperature 400 °C
Gas Flow Rates Optimized for the specific instrument
SRM Transitions Precursor ion of m/z 184.0739 (choline headgroup) for general PC screening. For specific quantification, use precursor-to-product ion transitions for each analyte and the internal standard.

SRM Transition for this compound:

Precursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
750.6189.1 (d5-choline)30-40 (optimize for instrument)

Data Presentation and Quantification

The concentration of an endogenous phosphatidylcholine is calculated by comparing its peak area to that of the this compound internal standard.

Logic of Internal Standard-Based Quantification

G cluster_quant Quantification Logic Analyte_Peak Peak Area of Endogenous PC Response_Ratio Calculate Response Ratio (Analyte Area / IS Area) Analyte_Peak->Response_Ratio IS_Peak Peak Area of This compound IS_Peak->Response_Ratio Calculate_Conc Calculate Endogenous PC Concentration Response_Ratio->Calculate_Conc Known_IS_Conc Known Concentration of this compound Known_IS_Conc->Calculate_Conc

Caption: Logical flow for quantification using an internal standard. (Within 100 characters)

Calculation Formula:

Concentration of Endogenous PC = ( (Peak Area of Endogenous PC) / (Peak Area of this compound) ) * Concentration of this compound

Example Quantitative Data

The following table shows the composition of a commercially available internal standard mixture containing this compound.

Table 1: Composition of UltimateSPLASH™ ONE Internal Standard Mixture (PC Components) [7][8][9][10][11]

ComponentMolecular FormulaConcentration (µg/mL)
17:0-14:1 PC-d5C39H71D5NO8P50
This compound C41H75D5NO8P 100
17:0-18:1 PC-d5C43H79D5NO8P150
17:0-20:3 PC-d5C45H79D5NO8P100
17:0-22:4 PC-d5C45H77D5NO8P50

The next table presents example quantitative data from a mass spectrometry imaging study of mouse brain tissue that utilized a similar multi-class internal standard mixture.[3]

Table 2: Example Concentrations of Phosphatidylcholines in Mouse Brain Tissue [3]

Phosphatidylcholine SpeciesAverage Concentration (nmol/mm³)
PC 34:116.17
PC 38:42.49
PC 40:61.06

Concluding Remarks

The use of this compound as an internal standard provides a robust and accurate method for the quantification of phosphatidylcholines in complex biological samples. The protocols and data presented here offer a foundation for researchers to develop and validate their own quantitative lipidomics workflows. Adherence to detailed and consistent experimental procedures is paramount for achieving high-quality, reproducible results in lipidomics research.

References

LC-MS/MS method for phosphatidylcholine quantification

Author: BenchChem Technical Support Team. Date: December 2025

An Application Note and Protocol for the Quantification of Phosphatidylcholine by LC-MS/MS

Introduction

Phosphatidylcholines (PCs) are a class of phospholipids (B1166683) that are major components of biological membranes and are involved in numerous cellular processes, including signal transduction and lipid metabolism. Accurate quantification of PC species is crucial for research in drug development, disease biomarker discovery, and nutritional science. Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) has become the gold standard for this analysis due to its high selectivity, sensitivity, and robustness.[1] This method allows for the separation of individual PC molecular species and their confident quantification, even in complex biological matrices.[1][2]

This application note provides a detailed protocol for the extraction and quantification of phosphatidylcholine from biological samples using a reverse-phase LC-MS/MS method.

Principle of the Method

The method relies on the chromatographic separation of different PC species using High-Performance Liquid Chromatography (HPLC), followed by detection using tandem mass spectrometry.

  • Lipid Extraction : Phospholipids are first extracted from the sample matrix using a liquid-liquid extraction method, such as the Bligh and Dyer or a methyl tert-butyl ether (MTBE) based protocol, to isolate lipids from other cellular components.[3][4] An internal standard (IS), typically a PC species not naturally abundant in the sample (e.g., with odd-chain fatty acids like PC 17:0/17:0), is added at the beginning of the procedure to account for sample loss during preparation and to correct for matrix effects.[3]

  • Liquid Chromatography (LC) : The extracted lipids are reconstituted and injected into an HPLC system. A reverse-phase C18 column is commonly used to separate the different PC molecular species based on their hydrophobicity, which is determined by the length and degree of unsaturation of their fatty acyl chains.[1][5]

  • Tandem Mass Spectrometry (MS/MS) : Following separation, the analyte molecules are ionized, typically using electrospray ionization (ESI) in positive mode. The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode. In this mode, a specific precursor ion for the analyte is selected, fragmented, and a specific product ion is monitored. For phosphatidylcholines, the most characteristic fragmentation is the neutral loss of the phosphocholine (B91661) headgroup, resulting in a prominent product ion at m/z 184.1.[6][7][8] This highly specific transition allows for sensitive and selective quantification.

Experimental Protocols

Reagents and Materials
  • Solvents : Methanol (LC-MS Grade), Acetonitrile (LC-MS Grade), Isopropanol (LC-MS Grade), Chloroform (HPLC Grade), Water (LC-MS Grade or Milli-Q).[6]

  • Reagents : Ammonium Formate, Formic Acid, Methyl tert-butyl ether (MTBE).

  • Standards : Phosphatidylcholine standards (e.g., PC 16:0/18:1, PC 18:0/18:2) and an appropriate internal standard (e.g., PC 17:0/17:0).[3]

  • Sample Matrix : Plasma, tissue homogenate, or plant extracts.

Sample Preparation: Lipid Extraction (MTBE Method)

This protocol is adapted for a 50 µL plasma sample.

  • To a 1.5 mL microcentrifuge tube, add 50 µL of the plasma sample.

  • Add a known amount of internal standard solution (e.g., PC 17:0/17:0).

  • Add 750 µL of MTBE and 250 µL of methanol.

  • Vortex the mixture vigorously for 30 minutes at 4°C.

  • Add 200 µL of water to induce phase separation. Vortex for 1 minute.

  • Centrifuge at 4,000 rpm for 10 minutes to separate the layers.

  • Carefully collect the upper organic layer (containing lipids) and transfer it to a new tube.

  • Dry the collected organic phase under a gentle stream of nitrogen gas.

  • Reconstitute the dried lipid extract in 200 µL of a suitable solvent mixture (e.g., isopropanol/acetonitrile/water 75:20:5, v/v/v) for LC-MS analysis.[3]

LC-MS/MS Method

Instrumentation:

  • HPLC or UPLC system (e.g., Agilent 1200 series, Waters ACQUITY UPLC).[6]

  • Tandem Mass Spectrometer (e.g., ABI Sciex 3200 QTRAP, Waters XEVO TQ).[6][7]

Liquid Chromatography (LC) Conditions

The following table summarizes a typical gradient for reverse-phase separation of PCs.

Time (min)Flow Rate (mL/min)% Mobile Phase A% Mobile Phase B
0.00.46040
2.00.46040
5.00.41090
15.00.41090
15.10.46040
18.00.46040
  • Column : C18 Reverse-Phase Column (e.g., 100 x 2.1 mm, 2.5 µm particle size).[4][6]

  • Mobile Phase A : 60:40 Acetonitrile:Water + 10 mM Ammonium Formate + 0.1% Formic Acid.[4]

  • Mobile Phase B : 90:10 Isopropanol:Acetonitrile + 10 mM Ammonium Formate + 0.1% Formic Acid.[4]

  • Column Temperature : 50°C.[4]

  • Injection Volume : 10-20 µL.[4][5]

Mass Spectrometry (MS/MS) Conditions

  • Ionization Mode : Electrospray Ionization (ESI), Positive.[6]

  • Scan Type : Multiple Reaction Monitoring (MRM).[1]

  • Key Transition : Monitor the precursor ions of various PC species and the common product ion at m/z 184.1.[6]

  • Collision Gas : Nitrogen.

  • Ion Source Temperature : 400°C.[9]

  • Interface Voltage : 4.5 kV.[9]

The table below lists example MRM transitions for common PC species.

CompoundPrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (V)
PC 16:0/18:2758.6184.15035
PC 16:0/18:1760.6184.15035
PC 18:0/18:2786.6184.15035
PC 18:1/18:2784.6184.15035
PC 17:0/17:0 (IS)762.6184.15035

Data Presentation and Method Validation

A calibration curve is constructed by plotting the peak area ratio of the analyte to the internal standard against the concentration of the analyte standards. The concentration of PC in the samples is then determined from this curve.

The analytical method should be validated for linearity, sensitivity, accuracy, and precision.[6]

ParameterResultSource
Linearity Range 5 - 200 ng/mL[6]
Correlation Coefficient (r²) > 0.995[6]
Limit of Detection (LOD) 0.5 ng/mL[6]
Limit of Quantification (LOQ) 1.5 ng/mL (Estimated)[6]
Precision (%RSD) < 4%[10]
Accuracy / Recovery 97.2 ± 1.2%[6]

Visualizations

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample (e.g., Plasma, Tissue) Add_IS Add Internal Standard (IS) Sample->Add_IS Extraction Liquid-Liquid Extraction (e.g., MTBE) Add_IS->Extraction Drydown Dry Under Nitrogen Extraction->Drydown Reconstitute Reconstitute in Injection Solvent Drydown->Reconstitute LC LC Separation (C18 Column) Reconstitute->LC MS ESI Source (Ionization) LC->MS MSMS Tandem MS (MRM Detection) MS->MSMS Integration Peak Integration MSMS->Integration Calibration Calibration Curve (Analyte/IS Ratio) Integration->Calibration Quantification Quantification Calibration->Quantification

Caption: Experimental workflow for PC quantification.

G cluster_lc Liquid Chromatography cluster_ms Tandem Mass Spectrometry (MRM) Lipid_Mixture Lipid Extract (PC Mix + IS) LC_Column C18 Column (Separation by Hydrophobicity) Lipid_Mixture->LC_Column Q1 Q1 Precursor Ion Selection LC_Column->Q1 Eluting PC Precursor Ion (e.g., m/z 760.6) Q2 Q2 Fragmentation (Collision Cell) Q1->Q2 Q3 Q3 Product Ion Selection Q2->Q3 Q2->Q3 Fragment (e.g., m/z 184.1) Detector Detector Q3->Detector

Caption: Principle of LC-MS/MS analysis for PCs.

References

Application Note and Protocol: Quantitative Plasma Lipidomics using 17:0-16:1 PC-d5 Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Lipidomics, the large-scale study of lipids in biological systems, is a rapidly growing field with significant implications for biomarker discovery, disease diagnostics, and drug development. Accurate and reproducible quantification of lipid species is paramount for meaningful biological interpretation. Due to the inherent variability in sample preparation and mass spectrometry analysis, the use of internal standards is crucial for normalization and accurate quantification.[1][2] This document provides a detailed protocol for the use of 1-heptadecanoyl-2-palmitoleoyl-sn-glycero-3-phosphocholine-d5 (17:0-16:1 PC-d5) as an internal standard for the quantitative analysis of phosphatidylcholines (PCs) in human plasma samples.

This compound is an ideal internal standard as it is a deuterated synthetic lipid that is not naturally abundant in biological samples.[3][4] Its structure, with an odd-chain fatty acid (17:0) and a monounsaturated fatty acid (16:1), ensures that it will not interfere with the detection of endogenous PC species. The deuterium (B1214612) labeling provides a distinct mass shift, allowing for its unambiguous detection by mass spectrometry.[5] This protocol will detail the spiking of this compound into plasma, followed by a robust lipid extraction using the methyl-tert-butyl ether (MTBE) method, and conclude with considerations for sample analysis by LC-MS/MS. The MTBE method has been shown to provide broad coverage of lipid classes and is amenable to high-throughput workflows.[6][7][8][9]

Experimental Workflow

The overall experimental workflow for spiking this compound into plasma samples and subsequent lipid analysis is depicted below.

G cluster_prep Sample Preparation cluster_extraction Lipid Extraction (MTBE Method) cluster_analysis Analysis plasma Thaw Plasma Sample on Ice spike Spike with this compound Internal Standard plasma->spike add_methanol Add Cold Methanol (B129727) spike->add_methanol add_mtbe Add MTBE add_methanol->add_mtbe vortex_incubate Vortex & Incubate add_mtbe->vortex_incubate phase_separation Add Water for Phase Separation vortex_incubate->phase_separation centrifuge Centrifuge phase_separation->centrifuge collect_upper Collect Upper (Organic) Phase centrifuge->collect_upper dry_down Dry Under Nitrogen collect_upper->dry_down reconstitute Reconstitute in LC-MS Grade Solvent dry_down->reconstitute lcms LC-MS/MS Analysis reconstitute->lcms data_processing Data Processing & Quantification lcms->data_processing

Caption: Experimental workflow for plasma lipidomics.

Materials and Reagents

This section provides a summary of the necessary materials and reagents for the protocol.

ItemDescriptionVendor (Example)
Internal Standard This compoundAvanti Polar Lipids
Plasma Human K2 EDTA PlasmaSeralab
Solvents Methanol (LC-MS Grade)Fisher Scientific
Methyl-tert-butyl ether (MTBE) (HPLC Grade)Fisher Scientific
Water (LC-MS Grade)Fisher Scientific
Isopropanol (LC-MS Grade)Fisher Scientific
Equipment Microcentrifuge Tubes (1.5 mL)Eppendorf
Pipettes and TipsGilson
Vortex MixerVWR
Centrifuge (4°C)Beckman Coulter
Nitrogen EvaporatorOrganomation
LC-MS/MS SystemAgilent, Thermo Fisher

Experimental Protocol

This protocol is designed for the extraction of lipids from a 50 µL plasma sample. Volumes should be scaled accordingly for different sample amounts.

4.1. Preparation of Internal Standard Stock Solution

  • Prepare a stock solution of this compound in a suitable solvent such as methanol or a chloroform:methanol mixture. The concentration of the stock solution should be determined based on the expected concentration of endogenous PCs in plasma and the sensitivity of the mass spectrometer. A typical starting concentration is 100 µg/mL.

4.2. Sample Preparation and Spiking

  • Thaw frozen plasma samples on ice.

  • Once thawed, gently vortex the plasma samples to ensure homogeneity.

  • In a 1.5 mL microcentrifuge tube, add 50 µL of plasma.

  • Add a known amount of the this compound internal standard stock solution to the plasma sample. For example, add 10 µL of a 100 µg/mL stock solution.

  • Vortex the sample for 10 seconds.

4.3. Lipid Extraction using the MTBE Method

This protocol is adapted from the method described by Matyash et al. (2008).[8]

  • To the plasma sample containing the internal standard, add 225 µL of cold methanol.

  • Vortex for 30 seconds.

  • Add 750 µL of MTBE.

  • Vortex vigorously for 1 minute.

  • Incubate the mixture for 1 hour at room temperature on a shaker.

  • To induce phase separation, add 188 µL of LC-MS grade water.

  • Vortex for 20 seconds.

  • Centrifuge the sample at 14,000 x g for 10 minutes at 4°C.

  • After centrifugation, two distinct phases will be visible. The upper phase is the organic layer containing the lipids, and the lower phase is the aqueous layer.

  • Carefully collect the upper organic phase and transfer it to a new microcentrifuge tube, being careful not to disturb the protein pellet at the interface.

  • Dry the collected organic phase under a gentle stream of nitrogen.

  • The dried lipid extract can be stored at -80°C until analysis.

4.4. Sample Reconstitution and LC-MS/MS Analysis

  • Reconstitute the dried lipid extract in a solvent suitable for your LC-MS/MS system. A common choice is 100 µL of isopropanol.

  • Vortex the sample for 20 seconds and then centrifuge at 14,000 x g for 3 minutes at 4°C to pellet any insoluble material.

  • Transfer the supernatant to an LC-MS vial with an insert.

  • Analyze the samples using a suitable LC-MS/MS method for lipidomics. This typically involves a C18 or HILIC column and a triple quadrupole or high-resolution mass spectrometer.

Data Analysis and Quantification

The quantification of endogenous PC species is performed by comparing the peak area of each detected PC to the peak area of the this compound internal standard.

The concentration of each PC species can be calculated using the following formula:

Concentration of PC = (Area of PC / Area of this compound) * Concentration of this compound

This ratiometric approach corrects for variations in extraction efficiency and instrument response, leading to more accurate and reproducible quantification.

Signaling Pathway Diagram

While this protocol focuses on a biochemical procedure rather than a signaling pathway, a logical relationship diagram illustrating the quantification principle can be generated.

G cluster_quant Quantification Logic endogenous_pc Endogenous PC (Unknown Amount) extraction Lipid Extraction endogenous_pc->extraction internal_standard This compound (Known Amount) internal_standard->extraction lcms_analysis LC-MS/MS Analysis extraction->lcms_analysis peak_area_pc Peak Area of Endogenous PC lcms_analysis->peak_area_pc peak_area_is Peak Area of Internal Standard lcms_analysis->peak_area_is ratio Calculate Ratio: (Area_PC / Area_IS) peak_area_pc->ratio peak_area_is->ratio quantification Quantified Amount of Endogenous PC ratio->quantification

Caption: Logic of internal standard-based quantification.

Conclusion

This application note provides a detailed and robust protocol for the quantitative analysis of phosphatidylcholines in plasma using this compound as an internal standard. The use of a deuterated, odd-chain internal standard in conjunction with the efficient MTBE lipid extraction method and LC-MS/MS analysis allows for accurate and reproducible lipid quantification. This methodology is well-suited for high-throughput lipidomics studies in clinical and research settings, facilitating the discovery and validation of lipid biomarkers.

References

Application Note: Quantitative Mass Spectrometry Imaging of Phosphatidylcholines using 17:0-16:1 PC-d5

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Mass Spectrometry Imaging (MSI) is a powerful technique for mapping the spatial distribution of lipids and other biomolecules directly in tissue sections.[1] This technology provides invaluable insights into the relationship between molecular distributions and underlying biological functions or pathological states. For researchers in drug development and life sciences, moving beyond relative abundance to accurate quantification of lipids is a critical step. Quantitative MSI (Q-MSI) addresses this need by incorporating internal standards to correct for variations in ionization efficiency and matrix effects, which can vary across a heterogeneous tissue sample.[2][3]

The use of a stable isotope-labeled internal standard, such as 17:0-16:1 PC-d5, is a robust strategy for the quantification of phosphatidylcholines (PCs). As a non-endogenous lipid, it does not interfere with the detection of naturally occurring PCs. The deuterium (B1214612) labels (d5) provide a distinct mass shift, allowing its signal to be clearly separated from endogenous lipids while maintaining similar chemical and physical properties. This ensures that the standard and the analyte behave similarly during sample preparation and ionization. By normalizing the signal of endogenous PCs to the signal of this compound on a pixel-by-pixel basis, a more accurate and reproducible measurement of their spatial distribution and abundance can be achieved.[4]

Principle of Normalization

In MSI, the signal intensity of an analyte can be affected by various factors, including tissue topography, matrix crystal quality, and ion suppression effects.[5] An internal standard that is homogeneously distributed across the tissue section can be used to correct for these variations. The ratio of the analyte signal to the internal standard signal is calculated for each pixel in the image, resulting in a normalized image that more accurately reflects the analyte's true distribution.[4][5]

Data Presentation

For quantitative analysis, the following tables provide essential information regarding the this compound internal standard and an example of data normalization.

Table 1: Properties of this compound

PropertyValue
Chemical Formula C41H75D5NO8P
Exact Mass 750.5935
Lipid Class Phosphatidylcholine (PC)
Fatty Acyl Chains 17:0 (Heptadecanoyl), 16:1 (Palmitoleoyl)
Isotopic Label d5 (on choline (B1196258) headgroup)

Table 2: Example of Pixel-wise Data Normalization

This table illustrates the effect of normalization on the signal intensity of an endogenous lipid, PC (16:0/18:1), in three different pixels of an MSI dataset.

Pixel LocationRaw PC (16:0/18:1) SignalThis compound SignalNormalized PC (16:0/18:1) Signal
Pixel A 120010012.0
Pixel B 150012512.0
Pixel C 9007512.0

As shown in the table, while the raw signal of both the endogenous PC and the internal standard varies between pixels, the normalized signal is consistent, indicating a uniform distribution of PC (16:0/18:1) in this hypothetical example.

Experimental Workflow for Quantitative MSI

The following diagram provides a visual overview of the experimental workflow for Q-MSI of lipids using a deuterated internal standard.

G cluster_prep Sample Preparation cluster_analysis Data Acquisition & Analysis tissue_sectioning Tissue Sectioning (10-14 µm) slide_mounting Mount on Conductive Slide (e.g., ITO) tissue_sectioning->slide_mounting is_application Homogeneous Application of Internal Standard (Spraying) slide_mounting->is_application is_prep Prepare this compound Standard Solution is_prep->is_application matrix_application Matrix Application (e.g., DHB, 9-AA) is_application->matrix_application msi_acquisition MALDI-MSI Data Acquisition (Positive Ion Mode) matrix_application->msi_acquisition data_processing Data Processing (Import & Baseline Correction) msi_acquisition->data_processing normalization Pixel-wise Normalization (Endogenous Lipid / IS) data_processing->normalization visualization Generate Quantitative Ion Maps normalization->visualization

Caption: Workflow for quantitative MSI of lipids.

Detailed Experimental Protocol

This protocol provides a step-by-step guide for the use of this compound as an internal standard for Q-MSI of lipids in tissue sections.

1. Materials and Reagents

  • This compound internal standard

  • Solvents: Chloroform, Methanol (HPLC grade)

  • MALDI Matrix: 2,5-dihydroxybenzoic acid (DHB) or 9-aminoacridine (B1665356) (9-AA)

  • Solvent for matrix: 70% Acetonitrile (B52724), 0.1% Trifluoroacetic acid (TFA) in water

  • Tissue samples (fresh frozen)

  • Cryostat

  • Indium Tin Oxide (ITO) coated glass slides

  • Automated sprayer (e.g., TM-Sprayer, HTX M5 Sprayer)

  • MALDI Mass Spectrometer

2. Preparation of Internal Standard Solution

  • Prepare a stock solution of this compound at a concentration of 1 mg/mL in a 2:1 chloroform:methanol (v/v) solution.

  • From the stock solution, prepare a working solution at a concentration of 10-50 µg/mL in 70% methanol. The optimal concentration may need to be determined empirically based on the instrumentation and tissue type.

3. Tissue Sectioning and Mounting

  • Section the frozen tissue blocks at a thickness of 10-14 µm using a cryostat at -20°C.

  • Thaw-mount the tissue sections onto conductive ITO glass slides.

  • Store the slides at -80°C until further processing.

  • Before applying the internal standard, bring the slides to room temperature in a desiccator for at least 15 minutes to prevent water condensation.

4. Application of Internal Standard

  • Use an automated sprayer to apply the this compound working solution homogeneously over the entire surface of the tissue section.

  • Typical sprayer settings should be optimized to ensure a uniform layer of the standard without causing significant delocalization of lipids. An example setting for an HTX sprayer could be:

    • Nozzle Height: 40 mm

    • Flow Rate: 0.1 mL/min

    • Spray Passes: 8-12

    • Nozzle Temperature: 75°C

5. Matrix Application

  • Prepare a solution of the MALDI matrix (e.g., 10 mg/mL DHB in 70% acetonitrile with 0.1% TFA).

  • Apply the matrix solution over the tissue section using an automated sprayer. The parameters should be optimized for fine crystal formation, which is crucial for high-quality MSI data.

6. MALDI-MSI Data Acquisition

  • Acquire data using a MALDI-TOF or other suitable mass spectrometer in positive ion mode, as PCs are readily detected as [M+H]+, [M+Na]+, or [M+K]+ adducts.

  • Define the mass range to include the m/z of the this compound standard and the target endogenous PCs.

  • Set the spatial resolution (pixel size) according to the requirements of the study (e.g., 10-50 µm).

  • Optimize laser power and the number of shots per pixel to obtain good signal-to-noise ratios without causing excessive fragmentation.

7. Data Analysis and Normalization

  • Import the MSI data into a suitable software package (e.g., SCiLS Lab, HDI, or an open-source tool).

  • Perform baseline correction and peak picking.

  • Generate ion images for the endogenous PCs of interest and the this compound internal standard.

  • Perform pixel-wise normalization by dividing the intensity of each endogenous PC by the intensity of the this compound in each pixel.

  • The resulting normalized ion maps will provide a more accurate representation of the spatial distribution and relative abundance of the target lipids.

This detailed protocol provides a robust framework for the quantitative analysis of phosphatidylcholines in biological tissues using this compound as an internal standard. Proper optimization of each step is essential to achieve high-quality, reproducible results.

References

Quantitative Lipid Extraction Using a 17:0-16:1 PC-d5 Internal Standard: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the extraction of lipids from biological matrices using a 17:0-16:1 PC-d5 internal standard. The inclusion of a deuterated internal standard is crucial for accurate quantification in mass spectrometry-based lipidomics by correcting for lipid loss during sample preparation and for variations in ionization efficiency.

Introduction

Accurate and reproducible quantification of lipids is essential for understanding their roles in health and disease. The choice of extraction method can significantly impact the recovery of different lipid classes. This guide details three commonly used lipid extraction protocols: the Folch method, the Bligh-Dyer method, and the methyl-tert-butyl ether (MTBE) method. All protocols have been adapted to incorporate the this compound internal standard for precise quantification.

The this compound standard is a deuterated phosphatidylcholine that is not naturally abundant in most biological samples, making it an excellent choice for an internal standard. It is a component of commercially available internal standard mixtures, such as the UltimateSPLASH™ ONE from Avanti Polar Lipids, which contains a variety of deuterated lipid standards for comprehensive lipidomic analysis.

Experimental Protocols

Preparation of this compound Internal Standard Working Solution

The preparation of an appropriate working solution of the internal standard is a critical first step for accurate quantification.

Materials:

  • This compound standard or a commercial mix like UltimateSPLASH™ ONE

  • High-purity organic solvents (e.g., methanol, chloroform (B151607), or a 1:1 dichloromethane:methanol mixture)

  • Amber glass vials

Procedure:

  • Stock Solution Preparation: If using a neat standard, accurately weigh a precise amount and dissolve it in a high-purity organic solvent to create a concentrated stock solution (e.g., 1 mg/mL). Commercial mixtures like UltimateSPLASH™ ONE are typically provided in a solution of known concentration.

  • Working Solution Dilution: Perform serial dilutions of the stock solution to create a working internal standard mixture. The final concentration in the sample should be appropriate for the analytical method and the expected concentrations of the endogenous lipids. A common approach is to prepare a working solution that, when added to the sample, results in a final concentration in the low to mid-range of the calibration curve for the target analytes.

  • Storage: Store the stock and working solutions in amber glass vials at -20°C or -80°C to minimize degradation.

Lipid Extraction Protocols

The following protocols describe the extraction of lipids from a generic biological sample (e.g., 100 µL of plasma or cell suspension). The volume of the internal standard working solution to be added should be determined based on the desired final concentration.

Protocol 1: Modified Folch Method

This method is a robust and widely used procedure for the extraction of a broad range of lipids.

Workflow:

Folch_Workflow Sample Sample (e.g., 100 µL plasma) Spike_IS Spike with This compound Internal Standard Sample->Spike_IS Add_Solvent Add 2:1 Chloroform:Methanol (e.g., 2 mL) Spike_IS->Add_Solvent Vortex_Incubate Vortex and Incubate (e.g., 20 min at RT) Add_Solvent->Vortex_Incubate Phase_Separation Add 0.9% NaCl (0.2x solvent volume) Vortex Vortex_Incubate->Phase_Separation Centrifuge Centrifuge (e.g., 2,000 x g, 10 min) Phase_Separation->Centrifuge Collect_Lower Collect Lower Organic Phase Centrifuge->Collect_Lower Dry_Reconstitute Dry under Nitrogen Reconstitute for Analysis Collect_Lower->Dry_Reconstitute

Caption: Workflow of the modified Folch lipid extraction method.

Procedure:

  • Thaw frozen samples on ice.

  • In a glass tube, add a predetermined volume of the this compound internal standard working solution.

  • Add 100 µL of the biological sample to the tube.

  • Add 2 mL of a 2:1 (v/v) mixture of chloroform:methanol.

  • Vortex the mixture vigorously for 2 minutes to ensure thorough mixing and protein precipitation.

  • Incubate the sample for 20 minutes at room temperature with occasional vortexing.

  • Add 400 µL (0.2 times the solvent volume) of 0.9% NaCl solution to induce phase separation.

  • Vortex for 30 seconds.

  • Centrifuge at 2,000 x g for 10 minutes at 4°C to separate the aqueous (upper) and organic (lower) phases.

  • Carefully collect the lower organic phase containing the lipids using a glass Pasteur pipette and transfer it to a new clean tube.

  • Dry the organic phase under a gentle stream of nitrogen.

  • Reconstitute the dried lipid extract in an appropriate solvent for subsequent analysis (e.g., by LC-MS).

Protocol 2: Modified Bligh-Dyer Method

This method is a rapid extraction technique suitable for samples with high water content.

Workflow:

BlighDyer_Workflow Sample Sample (e.g., 100 µL in 0.8 mL H2O) Spike_IS Spike with This compound Internal Standard Sample->Spike_IS Add_Solvent1 Add 3 mL of 1:2 Chloroform:Methanol Spike_IS->Add_Solvent1 Vortex1 Vortex Add_Solvent1->Vortex1 Add_Solvent2 Add 1 mL Chloroform Vortex1->Add_Solvent2 Vortex2 Vortex Add_Solvent2->Vortex2 Add_Water Add 1 mL Water Vortex2->Add_Water Vortex3 Vortex Add_Water->Vortex3 Centrifuge Centrifuge (e.g., 2,000 x g, 10 min) Vortex3->Centrifuge Collect_Lower Collect Lower Organic Phase Centrifuge->Collect_Lower Dry_Reconstitute Dry under Nitrogen Reconstitute for Analysis Collect_Lower->Dry_Reconstitute

Caption: Workflow of the modified Bligh-Dyer lipid extraction method.

Procedure:

  • To a glass tube, add 100 µL of sample and adjust the volume to 800 µL with water.

  • Add a predetermined volume of the this compound internal standard working solution.

  • Add 3 mL of a 1:2 (v/v) mixture of chloroform:methanol and vortex for 1 minute.

  • Add 1 mL of chloroform and vortex for 1 minute.

  • Add 1 mL of water and vortex for 1 minute to induce phase separation.

  • Centrifuge at 2,000 x g for 10 minutes at 4°C.

  • Collect the lower organic phase.

  • Dry the organic phase under a gentle stream of nitrogen.

  • Reconstitute the dried lipid extract for analysis.

Protocol 3: Methyl-tert-butyl ether (MTBE) Method

This method offers a safer alternative to chloroform-based extractions and simplifies the collection of the lipid-containing organic phase.

Workflow:

MTBE_Workflow Sample Sample (e.g., 100 µL plasma) Spike_IS Spike with This compound Internal Standard Sample->Spike_IS Add_Methanol Add 300 µL Methanol Spike_IS->Add_Methanol Add_MTBE Add 1 mL MTBE Add_Methanol->Add_MTBE Vortex_Incubate Vortex and Incubate (e.g., 1 hr at RT) Add_MTBE->Vortex_Incubate Phase_Separation Add 250 µL Water Vortex Vortex_Incubate->Phase_Separation Centrifuge Centrifuge (e.g., 1,000 x g, 10 min) Phase_Separation->Centrifuge Collect_Upper Collect Upper Organic Phase Centrifuge->Collect_Upper Dry_Reconstitute Dry under Nitrogen Reconstitute for Analysis Collect_Upper->Dry_Reconstitute

Caption: Workflow of the MTBE lipid extraction method.

Procedure:

  • In a suitable tube, add a predetermined volume of the this compound internal standard working solution.

  • Add 100 µL of the biological sample.

  • Add 300 µL of methanol.

  • Add 1 mL of MTBE.

  • Vortex for 1 minute and incubate for 1 hour at room temperature on a shaker.

  • Add 250 µL of water to induce phase separation.

  • Vortex for 1 minute and let stand for 10 minutes at room temperature.

  • Centrifuge at 1,000 x g for 10 minutes. The lipid-containing organic phase will be the upper layer.

  • Carefully collect the upper organic phase.

  • Dry the organic phase under a gentle stream of nitrogen.

  • Reconstitute the dried lipid extract for analysis.

Data Presentation: Comparative Recovery of Lipid Classes

The choice of extraction method can influence the recovery of different lipid classes. The following table summarizes representative recovery percentages of various lipid classes for the Folch and MTBE methods, as determined using deuterated internal standards. It is important to note that recovery can vary depending on the specific sample matrix and experimental conditions. The data presented here are synthesized from multiple studies and are intended for comparative purposes.

Lipid ClassFolch Method Recovery (%)MTBE Method Recovery (%)
Phosphatidylcholine (PC)~95~98
Phosphatidylethanolamine (PE)~90~95
Phosphatidylinositol (PI)~67~81
Phosphatidylserine (PS)~90~92
Lysophosphatidylcholine (LPC)~85~50
Sphingomyelin (SM)~92~95
Triacylglycerol (TAG)~98~98
Diacylglycerol (DAG)~95~95
Cholesterol Esters (CE)~98~98

Note: The recovery percentages are approximate and can vary based on the specific lipid species within each class and the biological matrix.

Conclusion

The selection of an appropriate lipid extraction protocol is a critical step in achieving accurate and reproducible results in lipidomics research. The Folch, Bligh-Dyer, and MTBE methods each offer distinct advantages and may be preferred for different sample types and downstream applications. The MTBE method, in particular, provides a safer and often more efficient workflow. Regardless of the method chosen, the consistent use of a high-quality internal standard, such as this compound, is paramount for reliable quantification. The protocols and data presented in these application notes serve as a comprehensive guide for researchers to implement robust lipid extraction workflows in their laboratories.

Application Note: A Robust Targeted Lipidomics Workflow Utilizing Deuterated Internal Standards for Accurate Quantification

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Lipidomics, the large-scale study of lipids in biological systems, is a rapidly growing field with significant applications in understanding disease pathogenesis and in drug development.[1][2][3][4] Targeted lipidomics focuses on the accurate quantification of a predefined set of lipid species, offering high sensitivity and specificity.[5][6][7] The use of stable isotope-labeled internal standards, particularly deuterated lipids, is crucial for correcting for variations during sample preparation and analysis, thereby ensuring high accuracy and reproducibility.[8][9]

This application note provides a detailed workflow for the targeted quantification of lipids in biological matrices, such as plasma, using deuterated internal standards and liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Experimental Workflow Overview

The targeted lipidomics workflow encompasses several key stages, from sample preparation to data analysis. Each step is critical for obtaining reliable and reproducible quantitative results.

G cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing SampleCollection Sample Collection (e.g., Plasma) Spiking Spiking with Deuterated Internal Standards SampleCollection->Spiking Extraction Lipid Extraction Spiking->Extraction LC_Separation LC Separation Extraction->LC_Separation MS_Detection MS/MS Detection (MRM/PRM) LC_Separation->MS_Detection PeakIntegration Peak Integration MS_Detection->PeakIntegration Quantification Quantification against Internal Standards PeakIntegration->Quantification DataAnalysis Statistical Analysis Quantification->DataAnalysis

Caption: High-level overview of the targeted lipidomics workflow.

Detailed Experimental Protocols

Materials and Reagents
  • Solvents: HPLC or LC-MS grade methanol (B129727), chloroform, methyl-tert-butyl ether (MTBE), isopropanol, acetonitrile, and water.

  • Internal Standards: A commercially available deuterated lipid mixture (e.g., from Avanti Polar Lipids, Cayman Chemical, or MilliporeSigma) covering the lipid classes of interest.[10][11][12] These mixtures often contain deuterated versions of various lipid species, including glycerolipids, sphingolipids, sterol lipids, and glycerophospholipids.[11]

  • Other Reagents: Butylated hydroxytoluene (BHT) to prevent oxidation.

Sample Preparation

Proper sample preparation is paramount for accurate lipid analysis. This involves the addition of internal standards followed by efficient lipid extraction.

Protocol: Spiking with Internal Standards

  • Thaw biological samples (e.g., plasma, serum) on ice.

  • Vortex the samples to ensure homogeneity.

  • To a 1.5 mL microcentrifuge tube, add a small volume of the sample (e.g., 10-50 µL).

  • Add a precise amount of the deuterated internal standard mixture to each sample. The concentration of the internal standards should be sufficient to provide a strong signal without saturating the detector.

Lipid Extraction

The choice of extraction method depends on the lipid classes of interest and the sample matrix.[13] The Folch and Bligh & Dyer methods are considered gold standards, while MTBE-based and single-phase extractions have gained popularity for their efficiency and safety.[13][14]

Protocol: Modified Bligh & Dyer Extraction

This protocol is suitable for a wide range of lipids in plasma.[15]

  • To the 25 µL serum sample containing the deuterated internal standards, add 2 mL of methanol and 1 mL of dichloromethane (B109758) (DCM). Vortex for 30 seconds.

  • Add 1 mL of water and vortex again for 30 seconds.

  • Centrifuge at 3000 x g for 10 minutes at 4°C to separate the phases.

  • Carefully collect the lower organic phase (containing the lipids) using a glass Pasteur pipette and transfer it to a new tube.

  • Dry the lipid extract under a gentle stream of nitrogen.

  • Reconstitute the dried lipid extract in an appropriate solvent for LC-MS analysis (e.g., methanol/isopropanol 1:1, v/v).

Protocol: Methyl-tert-butyl ether (MTBE) Extraction

This method is a popular alternative to chloroform-based extractions.

  • To the sample containing internal standards, add methanol.

  • Add MTBE and vortex thoroughly.

  • Induce phase separation by adding water.

  • Centrifuge to pellet any precipitated protein and separate the phases.

  • Collect the upper organic phase.

  • Dry and reconstitute the lipid extract as described above.

LC-MS/MS Analysis

Targeted lipidomics is typically performed using a triple quadrupole (QqQ) or a high-resolution mass spectrometer (e.g., Q-TOF) operating in Multiple Reaction Monitoring (MRM) or Parallel Reaction Monitoring (PRM) mode.[6][7][16]

Typical LC-MS/MS Parameters:

  • Liquid Chromatography (LC):

    • Column: A C18 or C30 reversed-phase column is commonly used for separating lipid species.[17]

    • Mobile Phase A: Acetonitrile/water (e.g., 60:40) with additives like ammonium (B1175870) formate (B1220265) or acetate.[17]

    • Mobile Phase B: Isopropanol/acetonitrile (e.g., 90:10) with the same additives.[17]

    • Gradient: A gradient from a lower to a higher percentage of mobile phase B is used to elute lipids based on their polarity.

    • Flow Rate: Typically in the range of 0.2-0.5 mL/min.

  • Mass Spectrometry (MS):

    • Ionization: Electrospray ionization (ESI) is used in both positive and negative modes to cover a wide range of lipid classes.

    • Acquisition Mode: MRM or PRM. A scheduled MRM approach can be used to monitor specific transitions only when the target lipid is expected to elute, increasing the number of lipids that can be quantified in a single run.[18]

    • MRM Transitions: For each target lipid and its corresponding deuterated internal standard, specific precursor-to-product ion transitions are monitored. These transitions are highly specific and allow for sensitive quantification.

Data Processing and Quantification

The raw LC-MS/MS data is processed to integrate the peak areas of the target lipids and their corresponding deuterated internal standards.

Data Processing Workflow:

  • Peak Integration: Use software such as MultiQuant, Skyline, or the instrument manufacturer's software to integrate the chromatographic peaks for each MRM transition.[18][19]

  • Internal Standard Normalization: The peak area of each endogenous lipid is normalized to the peak area of its corresponding deuterated internal standard. This corrects for variations in extraction efficiency, injection volume, and ionization suppression.[20]

  • Quantification: The concentration of each lipid is calculated by comparing the peak area ratio of the endogenous lipid to its deuterated internal standard against a calibration curve generated using known concentrations of synthetic lipid standards. For relative quantification, the response ratios are used directly for comparison between sample groups.[15]

Quantitative Data Summary

The following table provides an example of how quantitative lipidomics data can be presented. The values are hypothetical and for illustrative purposes.

Lipid ClassAnalyteConcentration in Control Group (µM)Concentration in Treatment Group (µM)Fold Changep-value
Phosphatidylcholines (PC)PC(16:0/18:1)150.2 ± 12.5125.8 ± 10.10.840.045
PC(18:0/20:4)85.6 ± 9.8130.4 ± 15.21.520.008
Triacylglycerols (TG)TG(16:0/18:1/18:2)250.1 ± 25.3375.9 ± 30.71.500.002
TG(18:0/18:1/18:1)180.7 ± 20.1290.3 ± 28.91.61<0.001
Sphingomyelins (SM)SM(d18:1/16:0)45.3 ± 5.142.1 ± 4.80.930.350

Application in Drug Development

Targeted lipidomics is a valuable tool in various stages of drug development:[2][4]

  • Target Discovery and Validation: Identifying lipid pathways that are altered in disease states.[3]

  • Compound Screening: Assessing the effect of drug candidates on lipid metabolism.[1]

  • Preclinical and Clinical Testing: Monitoring the in vivo effects of drugs on lipid profiles and identifying potential biomarkers of efficacy or toxicity.[2]

Signaling Pathway Example: Phosphatidylinositol Signaling

The phosphatidylinositol (PI) signaling pathway is a crucial cellular signaling system involved in numerous processes, including cell growth, proliferation, and survival. Dysregulation of this pathway is implicated in various diseases, making it a key target for drug development.

G cluster_membrane Plasma Membrane cluster_pi3k PI3K Pathway PIP2 PIP2 PLC PLC PIP2->PLC PI3K PI3K PIP2->PI3K DAG DAG PLC->DAG IP3 IP3 PLC->IP3 PKC PKC DAG->PKC Ca_release Ca²⁺ Release IP3->Ca_release PIP3 PIP3 PI3K->PIP3 Akt Akt PIP3->Akt Cell_Survival Cell Survival & Growth Akt->Cell_Survival

Caption: Simplified overview of the PI3K/PLC signaling pathways.

Targeted lipidomics can be used to quantify the levels of key lipids in this pathway, such as phosphatidylinositol 4,5-bisphosphate (PIP2) and its downstream products diacylglycerol (DAG) and inositol (B14025) trisphosphate (IP3), to assess the impact of therapeutic interventions.

Conclusion

This application note provides a comprehensive and detailed workflow for targeted lipidomics using deuterated internal standards. The methodologies described herein, from sample preparation to data analysis, are designed to ensure high accuracy, reproducibility, and reliability. The application of this workflow in drug development can provide critical insights into the mechanism of action of new therapeutics and aid in the discovery of novel biomarkers.

References

Application of 17:0-16:1 PC-d5 in Metabolic Flux Analysis: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Comprehensive Application Notes and Protocols for Utilizing 17:0-16:1 PC-d5 in Advanced Metabolic Flux Analysis

Alabaster, AL – To facilitate groundbreaking research in cellular metabolism, comprehensive application notes and detailed protocols are now available for the use of 17:0-16:1 Phosphatidylcholine-d5 (this compound) in metabolic flux analysis. These resources are tailored for researchers, scientists, and drug development professionals engaged in lipidomics and systems biology. The provided methodologies leverage the precision of stable isotope labeling and mass spectrometry to elucidate the dynamics of phosphatidylcholine biosynthesis and turnover.

This compound serves as a critical internal standard in these workflows, ensuring accurate quantification of lipid species. This document outlines its application in conjunction with metabolic tracers, such as deuterated choline (B1196258), to map the intricate pathways of lipid metabolism.

Introduction to Metabolic Flux Analysis in Lipidomics

Metabolic flux analysis is a powerful methodology used to quantify the rates of metabolic reactions within a biological system.[1][2] In the context of lipidomics, it provides a dynamic view of the synthesis, modification, and degradation of lipids. By introducing stable isotope-labeled precursors (tracers) into a biological system, researchers can track the incorporation of these labels into downstream metabolites over time. Mass spectrometry is the primary analytical technique employed to detect and quantify the labeled species, offering high sensitivity and specificity.[3]

Deuterated compounds, such as deuterated choline (e.g., Choline-d9), are commonly used tracers to investigate the biosynthesis of phosphatidylcholines (PCs). The Kennedy pathway, a primary route for PC synthesis, utilizes choline as a precursor. By supplying cells or organisms with deuterated choline, the newly synthesized PCs will incorporate the deuterium (B1214612) label, making them distinguishable from the pre-existing, unlabeled PC pool.

The Role of this compound as an Internal Standard

Accurate quantification is paramount in metabolic flux analysis. This compound is a deuterated phosphatidylcholine with fatty acid chains (17:0 and 16:1) that are of low natural abundance. It is a key component of commercially available internal standard mixtures, such as UltimateSPLASH™ ONE from Avanti Polar Lipids.[4][5] Its primary role is not as a metabolic tracer, but as an internal standard added to biological samples during the lipid extraction process.

The use of an internal standard is crucial to correct for variations that can occur during sample preparation, extraction efficiency, and mass spectrometry analysis.[6] By adding a known amount of this compound to each sample, the signal intensities of the endogenous and newly synthesized (tracer-labeled) PCs can be normalized, allowing for precise and accurate quantification of their concentrations and, consequently, the metabolic flux.

Experimental Workflow for Phosphatidylcholine Flux Analysis

The following diagram illustrates a typical experimental workflow for tracing phosphatidylcholine metabolism using a deuterated choline tracer and this compound as an internal standard.

experimental_workflow cluster_cell_culture Cell Culture & Labeling cluster_sample_prep Sample Preparation cluster_analysis Analysis A Cell Seeding B Introduction of Deuterated Choline (Tracer) A->B C Cell Harvesting & Metabolism Quenching B->C D Addition of This compound (IS) C->D E Lipid Extraction (e.g., Bligh-Dyer) D->E F LC-MS/MS Analysis E->F G Data Processing F->G H Flux Calculation G->H

Figure 1: Experimental workflow for PC metabolic flux analysis.

Detailed Experimental Protocol

This protocol provides a step-by-step guide for conducting a metabolic flux analysis of phosphatidylcholine synthesis in cultured mammalian cells.

Materials:

  • Mammalian cell line of interest

  • Complete cell culture medium

  • Choline-free medium

  • Deuterated choline (e.g., Choline-d9)

  • This compound internal standard solution (e.g., from UltimateSPLASH™ ONE)

  • Phosphate-buffered saline (PBS), ice-cold

  • Methanol (B129727), chloroform (B151607), and water (LC-MS grade)

  • Liquid nitrogen

  • Centrifuge, vortex mixer, and sample concentrator (e.g., SpeedVac)

  • LC-MS/MS system

Procedure:

  • Cell Culture and Isotope Labeling:

    • Seed cells in appropriate culture vessels and grow to the desired confluency.

    • Remove the complete medium, wash the cells once with pre-warmed choline-free medium.

    • Add choline-free medium supplemented with a known concentration of deuterated choline (e.g., 10 µM Choline-d9).

    • Incubate the cells for various time points (e.g., 0, 2, 4, 8, 16, 24 hours) to monitor the time-course of label incorporation.

  • Sample Harvesting and Metabolism Quenching:

    • At each time point, place the culture vessel on ice and aspirate the labeling medium.

    • Wash the cells twice with ice-cold PBS.

    • Add a small volume of ice-cold PBS and scrape the cells.

    • Transfer the cell suspension to a microcentrifuge tube and pellet the cells by centrifugation at 4°C.

    • Immediately flash-freeze the cell pellet in liquid nitrogen to quench all metabolic activity. Store at -80°C until lipid extraction.

  • Lipid Extraction:

    • Resuspend the cell pellet in a defined volume of PBS.

    • Add a known amount of this compound internal standard to each sample.

    • Perform a Bligh-Dyer or a similar methyl-tert-butyl ether (MTBE) based lipid extraction.[7]

      • Bligh-Dyer Method: Add methanol and chloroform in a ratio that results in a single-phase system (e.g., 1:2:0.8, chloroform:methanol:water). Vortex thoroughly.

      • Induce phase separation by adding more chloroform and water.

      • Centrifuge to separate the layers. The lower organic phase contains the lipids.

    • Carefully collect the lower organic phase and transfer it to a new tube.

    • Dry the lipid extract under a stream of nitrogen or using a sample concentrator.

    • Resuspend the dried lipid film in a suitable solvent for LC-MS/MS analysis (e.g., methanol:chloroform 1:1, v/v).

  • LC-MS/MS Analysis:

    • Analyze the lipid extracts using a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.

    • Use a suitable chromatography column (e.g., C18) to separate the different PC species.

    • Set up the mass spectrometer to detect the precursor and product ions of both the unlabeled, tracer-labeled, and internal standard PCs. This is typically done using selected reaction monitoring (SRM) or parallel reaction monitoring (PRM).

  • Data Analysis and Flux Calculation:

    • Integrate the peak areas for each PC species (unlabeled, labeled, and internal standard).

    • Normalize the peak areas of the endogenous and labeled PCs to the peak area of the this compound internal standard.

    • Calculate the fractional enrichment of the tracer label in each PC species at each time point.

    • Determine the rate of synthesis (flux) by modeling the incorporation of the label over time.

Data Presentation: Quantitative Summary

The following tables provide a representative example of the quantitative data that can be obtained from a metabolic flux experiment as described above.

Table 1: LC-MS/MS Detection Parameters for Key Phosphatidylcholine Species

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
PC(16:0/18:1) (unlabeled)760.58184.0725
PC(16:0/18:1)-d9 (labeled)769.64193.1325
PC(18:0/20:4) (unlabeled)810.60184.0728
PC(18:0/20:4)-d9 (labeled)819.66193.1328
This compound (Internal Std.) 751.09 189.09 25

Table 2: Representative Time-Course of Deuterated Choline Incorporation into PC(16:0/18:1)

Time (hours)Normalized Peak Area (Unlabeled)Normalized Peak Area (Labeled, d9)Total Normalized Peak AreaFractional Enrichment (%)
01.000.001.000.0
20.920.081.008.0
40.850.151.0015.0
80.720.281.0028.0
160.550.451.0045.0
240.430.571.0057.0

Note: Normalized Peak Area is the peak area of the analyte divided by the peak area of the this compound internal standard. Fractional Enrichment = (Normalized Peak Area (Labeled) / Total Normalized Peak Area) * 100

Phosphatidylcholine Biosynthesis Pathway (Kennedy Pathway)

The diagram below outlines the Kennedy pathway, which is the primary route for the synthesis of phosphatidylcholine from choline. The incorporation of a deuterated choline tracer is indicated.

kennedy_pathway choline Choline-d9 (Tracer) phosphocholine Phosphocholine-d9 choline->phosphocholine Choline Kinase cdp_choline CDP-Choline-d9 phosphocholine->cdp_choline CTP:phosphocholine cytidylyltransferase pc Phosphatidylcholine-d9 cdp_choline->pc Cholinephosphotransferase dag Diacylglycerol (DAG) dag->pc atp ATP adp ADP atp->adp ctp CTP ppi PPi ctp->ppi

Figure 2: The Kennedy Pathway for Phosphatidylcholine Synthesis.

Conclusion

The strategic use of this compound as an internal standard is indispensable for achieving accurate and reproducible results in metabolic flux analysis of phosphatidylcholine metabolism. By combining this robust internal standard with stable isotope tracers like deuterated choline, researchers can confidently quantify the dynamic changes in lipid synthesis and turnover. The protocols and data presented herein provide a solid foundation for investigators to explore the intricate roles of phosphatidylcholine metabolism in health and disease, ultimately paving the way for new diagnostic and therapeutic strategies.

References

Application Notes and Protocols for Lipid Profiling using 17:0-16:1 PC-d5 Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lipidomics, the large-scale study of lipids in biological systems, is a rapidly growing field with significant implications for understanding disease pathogenesis, identifying biomarkers, and accelerating drug development. Accurate and reproducible quantification of lipid species is paramount for meaningful lipidomic analysis. The use of stable isotope-labeled internal standards is a critical component of robust quantitative workflows, correcting for variations in sample preparation and mass spectrometric analysis.[1][2]

This document provides detailed application notes and protocols for the sample preparation of various biological matrices for lipid profiling, specifically utilizing 1-heptadecanoyl-2-palmitoleoyl-sn-glycero-3-phosphocholine-d5 (17:0-16:1 PC-d5) as an internal standard. This deuterated phosphatidylcholine (PC) analog is structurally similar to endogenous PCs, making it an excellent choice for normalizing the extraction efficiency and ionization response of PC species.[3] It is a component of widely used internal standard mixtures, such as the UltimateSPLASH™ ONE from Avanti Polar Lipids.

Experimental Protocols

The choice of lipid extraction method is critical and depends on the specific lipid classes of interest and the biological matrix.[1][4] Below are detailed protocols for lipid extraction from plasma/serum, cultured cells, and tissues using the Folch and methyl-tert-butyl ether (MTBE) methods, incorporating this compound as an internal standard.

Protocol 1: Lipid Extraction from Plasma/Serum using a Modified Folch Method

This protocol is a robust method for the extraction of a broad range of lipids from plasma or serum.

Materials:

  • Plasma or serum samples

  • This compound internal standard solution (e.g., in methanol (B129727) or chloroform:methanol 1:1, v/v)

  • Chloroform, HPLC grade

  • Methanol, HPLC grade

  • 0.9% NaCl solution (ice-cold)

  • Glass centrifuge tubes with PTFE-lined caps

  • Pipettes and tips

  • Centrifuge capable of 2000 x g

  • Nitrogen or argon gas evaporator

Procedure:

  • Thaw plasma/serum samples on ice.

  • In a glass centrifuge tube, add 50 µL of plasma/serum.

  • Add a known amount of this compound internal standard to the sample. The final concentration should be optimized based on the expected levels of endogenous PCs and instrument sensitivity.

  • Add 2 mL of a chloroform:methanol (2:1, v/v) mixture to the tube.

  • Vortex the mixture vigorously for 2 minutes to ensure thorough mixing and protein precipitation.

  • Incubate the mixture at room temperature for 20 minutes.

  • Add 400 µL of 0.9% NaCl solution to induce phase separation.

  • Vortex for 1 minute and then centrifuge at 2000 x g for 10 minutes at 4°C.

  • Three layers will be visible: an upper aqueous layer, a protein disk at the interface, and a lower organic layer containing the lipids.

  • Carefully aspirate the lower organic phase using a glass pipette and transfer it to a clean glass tube.

  • Dry the extracted lipids under a gentle stream of nitrogen or argon gas.

  • Reconstitute the dried lipid extract in an appropriate solvent for your analytical platform (e.g., isopropanol:acetonitrile:water 2:1:1, v/v/v) prior to LC-MS/MS analysis.

Protocol 2: Lipid Extraction from Cultured Cells using the MTBE Method

The MTBE method is a safer alternative to the Folch method and is highly efficient for the extraction of a wide range of lipid classes.[1][5]

Materials:

  • Cultured cells (adherent or suspension)

  • This compound internal standard solution

  • Methanol, HPLC grade (ice-cold)

  • Methyl-tert-butyl ether (MTBE), HPLC grade

  • Water, HPLC grade

  • Phosphate-buffered saline (PBS), ice-cold

  • Cell scraper (for adherent cells)

  • Conical tubes

  • Centrifuge

  • Vortex mixer

  • Nitrogen or argon gas evaporator

Procedure:

  • Cell Harvesting:

    • Adherent cells: Wash cells twice with ice-cold PBS. Add 1 mL of ice-cold PBS and scrape the cells. Transfer the cell suspension to a conical tube.

    • Suspension cells: Pellet the cells by centrifugation (e.g., 300 x g for 5 minutes at 4°C). Discard the supernatant and wash the cell pellet twice with ice-cold PBS.

  • Resuspend the cell pellet in 100 µL of water.

  • Add a known amount of this compound internal standard.

  • Add 360 µL of ice-cold methanol. Vortex for 1 minute.

  • Add 1.2 mL of MTBE. Vortex for 1 minute.

  • Incubate on a shaker at 4°C for 30 minutes.

  • Add 300 µL of HPLC-grade water to induce phase separation. Vortex for 1 minute.

  • Centrifuge at 1,000 x g for 10 minutes at 4°C.

  • Two phases will be visible. The upper organic phase contains the lipids.

  • Carefully collect the upper organic phase and transfer to a new tube.

  • Dry the lipid extract under a stream of nitrogen or argon.

  • Reconstitute the dried lipids in a suitable solvent for LC-MS/MS analysis.

Protocol 3: Lipid Extraction from Tissues using a Bead-Beating Folch Method

This protocol is suitable for the homogenization and extraction of lipids from solid tissues.

Materials:

  • Tissue sample (snap-frozen in liquid nitrogen)

  • This compound internal standard solution

  • Chloroform:Methanol (2:1, v/v)

  • 0.9% NaCl solution

  • 2 mL screw-cap tubes containing ceramic or stainless steel beads

  • Bead beater homogenizer

  • Centrifuge

  • Nitrogen or argon gas evaporator

Procedure:

  • Weigh 10-20 mg of frozen tissue and place it in a pre-chilled 2 mL screw-cap tube with beads.

  • Add a known amount of this compound internal standard.

  • Add 1 mL of ice-cold chloroform:methanol (2:1, v/v).

  • Homogenize the tissue using a bead beater (e.g., 2 cycles of 30 seconds at 6 m/s).

  • Incubate the homogenate for 30 minutes at 4°C with occasional vortexing.

  • Centrifuge at 10,000 x g for 10 minutes at 4°C to pellet the tissue debris.

  • Transfer the supernatant to a new glass tube.

  • Add 200 µL of 0.9% NaCl solution to the supernatant.

  • Vortex and centrifuge at 2,000 x g for 5 minutes to separate the phases.

  • Collect the lower organic phase.

  • Dry the lipid extract under nitrogen or argon.

  • Reconstitute in an appropriate solvent for analysis.

Data Presentation

The following tables summarize expected quantitative performance data when using a deuterated phosphatidylcholine internal standard like this compound for lipid profiling. The values are representative and may vary depending on the specific matrix, instrumentation, and experimental conditions.

Table 1: Recovery and Matrix Effect

Analyte ClassSample MatrixExtraction MethodRecovery (%)Matrix Effect (%)
PhosphatidylcholinesHuman PlasmaFolch85 - 105-15 to +10
PhosphatidylcholinesCultured Cells (HEK293)MTBE90 - 110-10 to +5
PhosphatidylcholinesMouse Liver TissueFolch (Bead Beating)80 - 100-20 to +15

*Recovery (%) is calculated as (Peak area of analyte in spiked pre-extraction sample / Peak area of analyte in spiked post-extraction sample) x 100. *Matrix Effect (%) is calculated as ((Peak area in post-extraction spiked sample / Peak area in neat solution) - 1) x 100. A negative value indicates ion suppression, while a positive value indicates ion enhancement.

Table 2: Linearity and Quantitative Performance

Analyte ClassLinearity (r²)LLOQ (ng/mL)ULOQ (ng/mL)Intra-day Precision (%CV)Inter-day Precision (%CV)
Phosphatidylcholines> 0.991 - 101000 - 5000< 10%< 15%

*LLOQ: Lower Limit of Quantification; ULOQ: Upper Limit of Quantification; %CV: Percent Coefficient of Variation. Data is representative for a typical LC-MS/MS platform. A Thermo Fisher Scientific application note demonstrated a linear quantitative response for this compound with a linear regression of 0.998.[6]

Mandatory Visualization

Experimental Workflow

The following diagram illustrates the general workflow for lipid profiling using an internal standard.

G cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_output Output Sample Biological Sample (Plasma, Cells, Tissue) Add_IS Spike with This compound Sample->Add_IS Extraction Lipid Extraction (Folch or MTBE) Add_IS->Extraction Phase_Sep Phase Separation Extraction->Phase_Sep Collect_Organic Collect Organic Phase Phase_Sep->Collect_Organic Dry_Down Dry Down Extract Collect_Organic->Dry_Down Reconstitute Reconstitute in Injection Solvent Dry_Down->Reconstitute LC_MS LC-MS/MS Analysis Reconstitute->LC_MS Data_Processing Data Processing LC_MS->Data_Processing Quantification Quantification (Normalize to IS) Data_Processing->Quantification Stat_Analysis Statistical Analysis Quantification->Stat_Analysis Lipid_Profile Lipid Profile Stat_Analysis->Lipid_Profile

Caption: General workflow for lipidomics sample preparation and analysis.

Key Signaling Pathways in Lipidomics

The diagram below provides a simplified overview of central lipid signaling pathways that are often investigated in lipidomics studies.

G cluster_membrane Cell Membrane cluster_signaling Second Messengers cluster_downstream Downstream Effects PC Phosphatidylcholine (PC) DAG Diacylglycerol (DAG) PC->DAG PLD PA Phosphatidic Acid (PA) PC->PA PLD PI Phosphatidylinositol (PI) PI->DAG PLC IP3 Inositol Trisphosphate (IP3) PI->IP3 PLC SM Sphingomyelin (SM) Ceramide Ceramide SM->Ceramide SMase PKC Protein Kinase C (PKC) Activation DAG->PKC Ca_Release Ca2+ Release IP3->Ca_Release Apoptosis Apoptosis Ceramide->Apoptosis LPA Lysophosphatidic Acid (LPA) PA->LPA PLA2 Cell_Growth Cell Growth & Proliferation PA->Cell_Growth LPA->Cell_Growth PKC->Cell_Growth Ca_Release->Cell_Growth PLC PLC PLD PLD SMase SMase LPAAT LPAAT

Caption: Overview of key lipid signaling pathways.

These protocols and data provide a foundation for researchers to develop and implement robust lipid profiling workflows using this compound as an internal standard, ultimately leading to more accurate and reliable lipidomic data.

References

Quantitative Analysis of Phospholipids in Brain Tissue Using 17:0-16:1 PC-d5 as an Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

Application Note and Protocol

For Researchers, Scientists, and Drug Development Professionals

This application note provides a detailed protocol for the quantitative analysis of phospholipids (B1166683) in brain tissue using a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method with 17:0-16:1 PC-d5 as an internal standard. This method is suitable for researchers in neuroscience, pharmacology, and drug development who require accurate quantification of various phospholipid species in brain tissue samples.

Introduction

Phospholipids are fundamental components of cell membranes and play crucial roles in the structure and function of the brain.[1] Alterations in phospholipid composition have been linked to various neurological disorders, making their accurate quantification essential for understanding disease pathogenesis and for the development of novel therapeutics. This protocol describes a robust and reproducible method for the extraction and quantification of major phospholipid classes from brain tissue. The use of a deuterated internal standard, 1-heptadecanoyl-2-(9Z-hexadecenoyl)-sn-glycero-3-phosphocholine-d5 (this compound), ensures high accuracy and precision by correcting for variations in sample preparation and instrument response.

Experimental Protocols

Materials and Reagents
  • Brain tissue (fresh frozen)

  • This compound internal standard (Avanti Polar Lipids or equivalent)

  • Chloroform (B151607) (HPLC grade)

  • Methanol (HPLC grade)

  • Water (LC-MS grade)

  • 0.9% NaCl solution

  • Nitrogen gas

  • LC-MS vials

Lipid Extraction from Brain Tissue (Folch Method)

The Folch method is a widely used technique for the total lipid extraction from biological samples.[2][3]

  • Homogenization:

    • Weigh approximately 50 mg of frozen brain tissue.

    • Add the tissue to a glass homogenizer with 1 mL of a 2:1 (v/v) chloroform:methanol mixture.

    • Homogenize the tissue on ice until a uniform consistency is achieved.

  • Phase Separation:

    • Transfer the homogenate to a glass tube.

    • Add 0.2 volumes (200 µL for 1 mL of solvent) of 0.9% NaCl solution to the homogenate.[2]

    • Vortex the mixture for 30 seconds.

    • Centrifuge at 2000 x g for 10 minutes at 4°C to facilitate phase separation.[2]

  • Lipid Collection:

    • After centrifugation, two distinct phases will be visible. The lower phase is the chloroform layer containing the lipids.

    • Carefully collect the lower chloroform phase using a glass Pasteur pipette and transfer it to a new glass tube.

  • Drying:

    • Evaporate the chloroform extract to dryness under a gentle stream of nitrogen gas.

    • The dried lipid extract can be stored at -80°C until analysis.

Sample Preparation for LC-MS/MS Analysis
  • Internal Standard Spiking:

    • Prepare a stock solution of this compound in a 1:1 (v/v) dichloromethane:methanol solution. The UltimateSPLASH™ ONE Internal Standard mixture from Avanti Polar Lipids can be used, which contains this compound.[4][5]

    • Prior to homogenization (Step 1.1), spike the brain tissue sample with a known amount of the this compound internal standard. A typical concentration would be in the range of 10-100 pmol per sample, depending on the expected concentration of the endogenous phospholipids.

  • Reconstitution:

    • Immediately before LC-MS/MS analysis, reconstitute the dried lipid extract in 200 µL of the initial mobile phase (e.g., 90:10 (v/v) acetonitrile:water with 10 mM ammonium (B1175870) formate).

    • Vortex for 30 seconds and transfer the solution to an LC-MS vial.

LC-MS/MS Analysis

The analysis is performed using a high-performance liquid chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer.

  • LC Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm) is suitable for separating phospholipid species.

  • Mobile Phase:

    • Mobile Phase A: 60:40 (v/v) acetonitrile:water with 10 mM ammonium formate.

    • Mobile Phase B: 90:10 (v/v) isopropanol:acetonitrile with 10 mM ammonium formate.

  • Gradient Elution: A typical gradient would start with a high percentage of mobile phase A, gradually increasing the percentage of mobile phase B to elute the more hydrophobic lipid species.

  • Mass Spectrometry: The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode.[2][6] Specific precursor-to-product ion transitions are monitored for each phospholipid class and for the internal standard.

Table 1: Example LC Gradient Program

Time (min)% Mobile Phase A% Mobile Phase BFlow Rate (mL/min)
0.070300.3
2.070300.3
15.010900.3
20.010900.3
20.170300.3
25.070300.3

Table 2: Example MRM Transitions for Phospholipid Classes and Internal Standard

Phospholipid ClassPrecursor Ion (m/z)Product Ion (m/z)Polarity
Phosphatidylcholine (PC)Varies (e.g., 760.6 for PC 34:1)184.1Positive
Phosphatidylethanolamine (PE)Varies (e.g., 744.5 for PE 38:4)Neutral Loss of 141Positive
Phosphatidylserine (PS)Varies (e.g., 810.5 for PS 40:6)Neutral Loss of 185Negative
Phosphatidylinositol (PI)Varies (e.g., 885.5 for PI 38:4)241.0Negative
This compound (Internal Standard) 755.6 184.1 Positive

Note: The specific precursor ions will vary depending on the fatty acid composition of the individual phospholipid species.

Data Presentation

The quantitative data for the major phospholipid classes should be summarized in a table for clear comparison. The concentration of each phospholipid is calculated by comparing the peak area of the endogenous lipid to the peak area of the internal standard.

Table 3: Example Quantitative Data of Phospholipids in Mouse Brain Tissue

Phospholipid SpeciesConcentration (nmol/g tissue)Standard Deviation
PC 32:055.24.8
PC 34:1120.510.2
PC 36:285.17.5
PE 36:445.83.9
PE 38:460.35.1
PS 36:125.62.2
PS 40:630.12.8
PI 38:415.41.3

This is example data and actual concentrations will vary depending on the specific brain region and experimental conditions.

Visualizations

Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis tissue Brain Tissue Homogenization spike Spike with this compound tissue->spike extraction Folch Lipid Extraction spike->extraction drying Dry Down Lipid Extract extraction->drying reconstitution Reconstitute in Mobile Phase drying->reconstitution lcms LC-MS/MS Analysis (MRM) reconstitution->lcms data Data Processing lcms->data quant Quantification data->quant

Caption: Experimental workflow for phospholipid quantification.

Lipid Extraction and Phase Separation

lipid_extraction homogenate Brain Tissue Homogenate (Chloroform:Methanol 2:1) add_nacl Add 0.9% NaCl (Vortex & Centrifuge) homogenate->add_nacl phases Phase Separation add_nacl->phases upper_phase Upper Aqueous Phase (Methanol/Water) (Discard) phases->upper_phase lower_phase Lower Organic Phase (Chloroform) (Collect) phases->lower_phase

Caption: Folch lipid extraction and phase separation.

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Isotopic Exchange in Deuterated Standards

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our dedicated resource for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address challenges related to isotopic exchange in deuterated standards, ensuring the accuracy and reliability of your experimental results.

Frequently Asked Questions (FAQs)

Q1: What is isotopic exchange and why is it a concern for my deuterated standards?

Isotopic exchange, specifically hydrogen-deuterium (H/D) exchange or "back-exchange," is a chemical process where a deuterium (B1214612) atom on your deuterated internal standard is replaced by a hydrogen atom from the surrounding environment, such as solvents or the sample matrix.[1] This phenomenon is a significant concern in quantitative analysis, particularly in liquid chromatography-mass spectrometry (LC-MS), because it alters the mass of the internal standard.[2] The loss of deuterium can lead to an underestimation of the internal standard's concentration, which in turn results in an overestimation of the analyte's concentration.[1] In severe cases, complete deuterium loss can generate a "false positive" signal for the unlabeled analyte.[3][4]

Q2: What are the primary factors that promote unwanted isotopic exchange?

The stability of deuterium labels is heavily influenced by several experimental factors. Understanding these can help in preventing and troubleshooting isotopic exchange. The primary factors include:

  • pH: Both acidic and basic conditions can catalyze H/D exchange. The rate of exchange is typically minimized at a pH of approximately 2.5-3.[3][5]

  • Temperature: Higher temperatures accelerate the rate of isotopic exchange.[3][5]

  • Solvent Type: Protic solvents, such as water and methanol, can readily donate protons and facilitate exchange.[3] Aprotic solvents like acetonitrile (B52724) and tetrahydrofuran (B95107) are generally preferred when possible.[3]

  • Position of the Deuterium Label: The location of the deuterium atom on the molecule is critical. Labels on heteroatoms (e.g., -OH, -NH, -SH) are highly labile. Deuterium atoms on carbons adjacent to carbonyl groups are also moderately susceptible to exchange.[3][6][7] Labels on aromatic or aliphatic carbons are generally the most stable.[3]

  • Exposure Time: The longer a deuterated standard is exposed to unfavorable conditions (e.g., high temperature, protic solvents), the greater the extent of back-exchange.[5]

Q3: I am observing a decrease in my deuterated internal standard's signal and an increase in the unlabeled analyte's signal over time. What is happening?

This is a classic indication of isotopic back-exchange.[3] The deuterium atoms on your internal standard are being replaced by hydrogen atoms from your sample matrix or solvent. This leads to a decrease in the concentration of the deuterated standard and an increase in the concentration of the unlabeled analyte, compromising the accuracy of your quantification.[2]

To address this, you should:

  • Review Your Experimental Conditions: Check the pH, temperature, and solvent composition of your samples and mobile phase.

  • Assess Label Stability: Refer to the certificate of analysis for your standard to confirm the position of the deuterium labels. If they are in labile positions, consider sourcing a standard with more stable labels.[3]

  • Perform a Stability Study: An incubation study can help confirm and quantify the extent of back-exchange under your specific experimental conditions.[6]

Q4: My calibration curve is non-linear. Could my deuterated internal standard be the cause?

Yes, issues with your deuterated internal standard can lead to non-linear calibration curves. Potential causes include:

  • Isotopic Impurity: The presence of the unlabeled analyte as an impurity in your deuterated standard can disproportionately affect the response at different concentrations.[3]

  • Isotopic Interference: Naturally occurring heavy isotopes (e.g., ¹³C) in the native analyte can contribute to the mass channel of the deuterated internal standard, especially if the standard has a low number of deuterium labels (e.g., d1, d2).[2]

  • Ongoing Isotopic Exchange: If back-exchange is occurring during your analytical run, the changing concentration of your internal standard can lead to a non-linear response.

Troubleshooting Guides

Problem 1: Inconsistent or Inaccurate Quantitative Results

Symptoms:

  • High variability in replicate injections.

  • Poor accuracy and precision.

  • Results are not reproducible.

Troubleshooting Workflow:

start Inconsistent Quantitative Results check_purity Verify Isotopic and Chemical Purity of Standard start->check_purity check_exchange Investigate Isotopic Exchange check_purity->check_exchange Purity OK solution_purity Source Higher Purity Standard or Characterize Impurity Contribution check_purity->solution_purity Impurity Detected check_matrix Evaluate Matrix Effects check_exchange->check_matrix No Exchange solution_exchange Optimize pH, Temperature, and Solvent. Use Standard with Stable Labels. check_exchange->solution_exchange Exchange Occurring solution_matrix Improve Sample Cleanup or Adjust Chromatographic Separation check_matrix->solution_matrix Differential Effects Present end_node Accurate Quantification check_matrix->end_node No Significant Effects solution_purity->end_node solution_exchange->end_node solution_matrix->end_node

Caption: Troubleshooting workflow for inconsistent quantitative results.

Quantitative Data Summary

The rate of isotopic exchange is highly dependent on the molecular structure and experimental conditions. The following tables provide a summary of the relative stability of deuterium labels on different functional groups and the impact of key experimental parameters.

Table 1: Relative Stability of Deuterium Labels on Common Functional Groups

Functional GroupExchangeabilityConditions Favoring Exchange
Alcohols (-OH)Highly LabileNeutral, acidic, or basic conditions[2]
Amines (-NH₂, -NHR)Highly LabileNeutral, acidic, or basic conditions[2]
Carboxylic Acids (-COOH)Highly LabileNeutral, acidic, or basic conditions[2]
Amides (-CONH-)LabileAcid or base-catalyzed[2]
α-Hydrogens to CarbonylsModerately LabileAcid or base-catalyzed (via enolization)[2]
Aromatic C-HLow LabilityGenerally stable under typical analytical conditions[3]
Aliphatic C-HLow LabilityGenerally stable under typical analytical conditions[3]

Table 2: Impact of Experimental Parameters on Isotopic Exchange

ParameterConditionImpact on Exchange RateRecommended Action
pH High (>8) or Low (<2)HighMaintain pH between 2.5 and 7 for minimal exchange.[3]
Temperature HighHighStore and analyze samples at low temperatures (e.g., 4°C).[3]
Solvent Protic (e.g., H₂O, CH₃OH)HigherUse aprotic solvents (e.g., acetonitrile, THF) when possible.[3]
Label Position On Heteroatoms (O, N, S)HighChoose standards with labels on stable carbon positions.[3]
Label Position Alpha to CarbonylModerateBe cautious with pH and temperature.[3]

Experimental Protocols

Protocol 1: Assessing the Stability of a Deuterated Standard

This protocol outlines a method to evaluate the stability of a deuterated internal standard against back-exchange in a specific matrix and solvent conditions.

Objective: To quantify the extent of isotopic exchange of a deuterated standard over a time course that mimics sample preparation and analysis.

Materials:

  • Deuterated internal standard

  • Unlabeled analyte standard

  • Blank analytical matrix (e.g., plasma, urine)

  • Solvents used in the analytical method

  • LC-MS system

Procedure:

  • Prepare a Stock Solution: Prepare a stock solution of the deuterated standard in the appropriate solvent.

  • Prepare Test Samples:

    • Spike a known concentration of the deuterated standard into the blank analytical matrix.

    • Prepare multiple aliquots of this spiked matrix.

  • Time-Course Incubation:

    • T=0 Sample: Immediately process and analyze one aliquot according to your established analytical method. This will serve as your baseline.

    • Incubated Samples: Incubate the remaining aliquots under conditions that mimic your sample preparation and autosampler storage (e.g., room temperature, 4°C).

    • At predefined time points (e.g., 1, 2, 4, 8, and 24 hours), process and analyze an aliquot.

  • Data Analysis:

    • For each time point, monitor the peak area of both the deuterated internal standard and the unlabeled analyte.

    • An increase in the signal of the unlabeled analyte and a corresponding decrease in the signal of the deuterated standard indicate back-exchange.

    • Calculate the percentage of exchange at each time point relative to the T=0 sample.

start Start: Assess Standard Stability prep_stock Prepare Deuterated Standard Stock Solution start->prep_stock spike_matrix Spike Standard into Blank Matrix prep_stock->spike_matrix aliquot Create Multiple Aliquots spike_matrix->aliquot t0_analysis T=0: Immediately Process and Analyze One Aliquot aliquot->t0_analysis incubation Incubate Remaining Aliquots (Mimic Experimental Conditions) aliquot->incubation data_analysis Monitor Peak Areas of Standard and Analyte t0_analysis->data_analysis timed_analysis Process and Analyze Aliquots at Predefined Time Points incubation->timed_analysis timed_analysis->data_analysis quantify_exchange Calculate Percentage of Isotopic Exchange Over Time data_analysis->quantify_exchange end_node End: Stability Profile Determined quantify_exchange->end_node

Caption: Experimental workflow for assessing deuterated standard stability.

Protocol 2: Best Practices for Preparation of Deuterated Standard Stock Solutions

Proper preparation and storage of stock solutions are crucial to prevent premature isotopic exchange and ensure long-term stability.

Objective: To prepare an accurate and stable stock solution of a deuterated internal standard.

Procedure:

  • Equilibration: Before opening, allow the container of the deuterated standard to equilibrate to room temperature in a desiccator. This prevents condensation of atmospheric moisture onto the solid standard.

  • Weighing: Use a calibrated analytical balance to accurately weigh the required amount of the standard.

  • Dissolution:

    • Quantitatively transfer the weighed standard to a Class A volumetric flask.

    • Add a portion (approximately 50-70% of the final volume) of the chosen solvent. Use aprotic solvents (e.g., acetonitrile) whenever possible.

    • Ensure the standard is completely dissolved. Gentle vortexing or sonication may be used if necessary.

    • Bring the solution to the final volume with the solvent and mix thoroughly.

  • Storage:

    • Store the stock solution in a tightly sealed, amber glass vial to protect it from light.

    • Store at the recommended temperature, typically -20°C or -80°C.

    • Prepare working solutions fresh from the stock solution as needed. If working solutions are to be stored, their stability should be independently verified.

cluster_prep Preparation cluster_storage Storage equilibration Equilibrate Standard to Room Temperature weighing Accurately Weigh Standard equilibration->weighing dissolution Dissolve in Aprotic Solvent in Volumetric Flask weighing->dissolution mixing Bring to Volume and Mix Thoroughly dissolution->mixing transfer Transfer to Amber Vial mixing->transfer seal Seal Tightly transfer->seal store Store at Recommended Low Temperature seal->store

Caption: Best practices for preparing and storing deuterated standards.

References

Technical Support Center: Overcoming Signal Suppression with 17:0-16:1 PC-d5

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during lipid analysis using 17:0-16:1 PC-d5 as an internal standard. Our focus is on mitigating signal suppression and ensuring accurate quantification in mass spectrometry-based lipidomics.

Frequently Asked Questions (FAQs)

Q1: What is signal suppression and why is it a concern in lipid analysis?

A1: Signal suppression, a type of matrix effect, is the reduction in the ionization efficiency of a target analyte due to the presence of co-eluting compounds in the sample matrix.[1][2] In lipidomics, complex biological samples contain numerous components like salts, proteins, and other lipid classes that can interfere with the ionization of the analyte of interest in the mass spectrometer's ion source, leading to inaccurate and unreliable quantification.[3][4] Phospholipids themselves are often major contributors to matrix effects, especially in electrospray ionization (ESI).[5]

Q2: How does this compound help in overcoming signal suppression?

A2: this compound is a deuterated phosphatidylcholine (PC) used as an internal standard. Ideally, an internal standard should co-elute with the analyte and experience the same matrix effects.[6] By adding a known amount of this compound to your sample, you can normalize the signal of your target PC analytes to the signal of the internal standard. This ratio-based measurement corrects for variations in sample preparation and signal suppression, leading to more accurate quantification.[7] The deuterium (B1214612) labels make its mass distinguishable from endogenous lipids.

Q3: My analyte signal is low, even with the internal standard. What are the common causes?

A3: Low signal, despite using an internal standard, can stem from several factors:

  • High Matrix Complexity: The concentration of interfering matrix components may be excessively high, suppressing the signal of both the analyte and the internal standard.[6]

  • Inefficient Sample Preparation: Residual proteins, salts, or other highly abundant lipids may not have been sufficiently removed during extraction.[3]

  • Suboptimal Chromatographic Separation: Poor separation can lead to co-elution of the analyte and internal standard with highly suppressive matrix components.[2]

  • Instrument Contamination: Buildup of non-volatile salts or lipids in the ion source can lead to a general decrease in sensitivity.[3]

Q4: How can I determine if my lipid sample analysis is affected by matrix effects?

A4: A post-column infusion experiment is a common method to identify regions of ion suppression in your chromatographic run.[6] This involves infusing a constant flow of your analyte solution into the mass spectrometer while injecting a blank matrix extract. Any dip in the analyte's baseline signal indicates a region of ion suppression.[6]

Troubleshooting Guides

This section provides solutions to common problems encountered during LC-MS/MS analysis of lipids using this compound.

Problem Possible Cause Recommended Solution
Poor reproducibility of results Significant and variable matrix effects between samples.1. Optimize Sample Preparation: Employ techniques like liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to remove interfering matrix components.[5] 2. Matrix-Matched Calibrators: Prepare your calibration standards and quality control samples in the same biological matrix as your unknown samples to normalize matrix effects.[6]
Analyte and internal standard peaks are not co-eluting Chromatographic conditions are not optimal for the specific lipid class.1. Adjust Gradient: Modify the elution gradient to ensure the analyte and internal standard elute at the same retention time.[5] 2. Change Mobile Phase: Experiment with different mobile phase compositions to improve separation.[5]
Significant signal suppression observed across the chromatogram The sample is too concentrated, leading to a high load of matrix components.Dilute the Sample: A simple dilution can often reduce the concentration of interfering components below the threshold that causes significant suppression.[5][6] Ensure the analyte concentration remains above the instrument's limit of detection.
Loss of signal for phosphorylated compounds Interaction with metal components in the HPLC system, such as the column housing.Use Metal-Free Columns: Consider using columns with PEEK-lined hardware to prevent chelation and adsorption of phosphorylated analytes like phosphatidylcholines.[8]

Experimental Protocols

Protocol 1: Assessing Matrix Effects with a Post-Column Infusion Experiment

This protocol helps identify regions of ion suppression in a chromatographic run.

Materials:

  • Analyte stock solution

  • Reconstitution solvent

  • Blank matrix extract (prepared using your standard sample preparation protocol without the analyte)

  • Infusion pump

  • T-connector

Procedure:

  • Prepare a dilute solution of your analyte in the reconstitution solvent.

  • Set up an infusion pump to deliver the analyte solution at a low, constant flow rate (e.g., 5-10 µL/min) to the mass spectrometer.[6]

  • Use a T-connector to introduce the analyte solution into the mobile phase flow from the LC system, just before the ESI source.

  • Begin data acquisition and allow the infused analyte signal to stabilize, establishing a baseline.

  • Inject a reconstitution solvent blank to obtain a reference baseline.

  • Inject the blank matrix extract.

  • Monitor the analyte's signal throughout the chromatographic run. Dips in the baseline indicate regions of ion suppression, while rises indicate ion enhancement.[6]

Protocol 2: Solid-Phase Extraction (SPE) for Phospholipid Removal

This protocol provides a general workflow for cleaning up biological samples to reduce matrix effects from phospholipids.

Materials:

  • SPE cartridge (choose a sorbent appropriate for your lipids of interest)

  • Equilibration solvent

  • Wash solvent

  • Elution solvent

  • Sample extract

Procedure:

  • Equilibration: Pass the equilibration solvent through the SPE cartridge to prepare the sorbent.[5]

  • Loading: Load the sample extract onto the cartridge.[5]

  • Washing: Pass the wash solvent through the cartridge to remove weakly bound, unwanted matrix components.[5]

  • Elution: Pass the elution solvent through the cartridge to collect the lipids of interest.[5]

  • Dry down the eluted sample and reconstitute it in a solvent compatible with your LC-MS system.

Quantitative Data Summary

The following table summarizes the composition of a commercially available internal standard mixture containing this compound, which can be used for lipidomic analysis.

Mixture ComponentTarget Concentration (µg/mL)
17:0-14:1 PC-d550
This compound100
17:0-18:1 PC-d5150
17:0-20:3 PC-d5100
17:0-22:4 PC-d550
17:0-14:1 PE-d525
17:0-16:1 PE-d550

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample Spike Spike with this compound Sample->Spike Extract Lipid Extraction (e.g., LLE/SPE) Spike->Extract Reconstitute Dry & Reconstitute Extract->Reconstitute LC LC Separation Reconstitute->LC MS MS/MS Detection LC->MS Integrate Peak Integration MS->Integrate Calculate Calculate Analyte/IS Ratio Integrate->Calculate Quantify Quantification Calculate->Quantify

Caption: A typical experimental workflow for quantitative lipid analysis.

troubleshooting_logic Start Low Analyte Signal? CheckSuppression Perform Post-Column Infusion Start->CheckSuppression SuppressionPresent Suppression Identified CheckSuppression->SuppressionPresent NoSuppression No Significant Suppression CheckSuppression->NoSuppression OptimizeSamplePrep Optimize Sample Prep (LLE, SPE) SuppressionPresent->OptimizeSamplePrep High Matrix Load OptimizeChromo Optimize Chromatography SuppressionPresent->OptimizeChromo Co-elution DiluteSample Dilute Sample SuppressionPresent->DiluteSample High Concentration CheckInstrument Check Instrument Performance NoSuppression->CheckInstrument

Caption: A troubleshooting flowchart for addressing low analyte signals.

References

Technical Support Center: Correcting for Matrix Effects in Lipidomics

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address matrix effects in lipidomics analysis, with a specific focus on the use of 17:0-16:1 PC-d5 as an internal standard.

Frequently Asked Questions (FAQs)

Q1: What is the "matrix effect" in lipidomics mass spectrometry?

A1: The matrix effect in liquid chromatography-mass spectrometry (LC-MS) refers to the alteration of a target analyte's ionization efficiency due to the presence of co-eluting, often undetected, components from the sample matrix.[1][2] This can lead to either suppression or enhancement of the analyte's signal, which compromises the accuracy, precision, and sensitivity of quantitative analysis.[1][2][3] In lipidomics, complex biological samples create a high-risk environment for matrix effects, with phospholipids (B1166683) themselves being major contributors, especially in electrospray ionization (ESI).[1]

Q2: Why is correcting for matrix effects crucial for accurate lipid quantification?

Q3: What makes this compound a suitable internal standard for phosphatidylcholines (PCs)?

A3: this compound is an ideal internal standard for quantifying PCs for several reasons. First, as a deuterated (d5) stable isotope-labeled (SIL) standard, it is chemically and physically almost identical to endogenous PCs, meaning it co-elutes and experiences very similar ionization suppression or enhancement.[2][7][8] Second, its mass is distinct from naturally occurring lipids due to both the deuterium (B1214612) label and the odd-chain fatty acid (17:0), preventing spectral overlap.[9] Commercial standard mixes are often designed so that these standards appear in spectral gaps between naturally occurring lipid species.[10]

Q4: When in the experimental workflow should I add the this compound internal standard?

A4: The internal standard should be added to the sample at the very beginning of the sample preparation process, before any extraction or cleanup steps.[5] This ensures that the standard experiences the same potential sample loss during extraction and the same matrix effects during LC-MS analysis as the target analytes. Adding the standard early allows it to account for variability throughout the entire workflow, from extraction efficiency to ionization.

Q5: Can I use this compound to quantify other lipid classes besides PCs?

A5: While it is best practice to use a specific internal standard for each lipid class being quantified, in some global or untargeted lipidomics studies, a representative standard from a major class like PC may be used for semi-quantitative analysis of other classes.[9][11] However, this approach assumes that the ionization efficiency and matrix effects are similar across different lipid classes, which is often not the case.[5] For the most accurate quantification, a multiclass internal standard mixture, such as UltimateSPLASH™ ONE which includes this compound, is recommended.[10]

Troubleshooting Guide

Issue 1: High variability in signal intensity between replicate injections.

  • Possible Cause: Inconsistent matrix effects or incomplete solubilization/mixing of the internal standard in the sample.

  • Troubleshooting Steps:

    • Ensure Homogenous Spiking: Vigorously vortex or sonicate the sample after adding the internal standard to ensure it is evenly distributed.

    • Optimize Chromatography: Modify the LC gradient to better separate the lipids of interest from interfering matrix components.[1]

    • Dilute the Sample: A simple dilution can often reduce the concentration of interfering matrix components below the level where they cause significant ion suppression.[1][2] This is only feasible if the target analytes remain above the instrument's limit of detection.

Issue 2: Consistently low signal intensity (ion suppression) for my target lipids and the internal standard.

  • Possible Cause: The sample matrix is highly complex, leading to significant ion suppression that affects both the analyte and the standard.

  • Troubleshooting Steps:

    • Improve Sample Cleanup: The choice of sample preparation is crucial for minimizing matrix effects.[3] While protein precipitation (PPT) is fast, it is the least effective at removing interfering components.[12] Consider more rigorous methods:

      • Liquid-Liquid Extraction (LLE): Offers better cleanup than PPT.[12][13]

      • Solid-Phase Extraction (SPE): Provides the cleanest extracts by allowing for the fractionation of specific lipid classes and removal of interfering substances like salts and phospholipids.[1][12][13]

    • Check for Source Contamination: A dirty ion source can exacerbate signal suppression. Perform routine cleaning and maintenance of the mass spectrometer.

Issue 3: The internal standard signal is strong, but the endogenous lipid signal is suppressed.

  • Possible Cause: The internal standard is not co-eluting perfectly with the target analyte, and a matrix component is specifically suppressing the analyte's signal at its retention time.

  • Troubleshooting Steps:

    • Evaluate Chromatography: Ensure that the chromatographic peak shapes for both the internal standard and the analyte are sharp and symmetrical. Adjust the mobile phase composition or gradient to improve resolution.

    • Use Post-Column Infusion: This qualitative method can help identify specific regions in the chromatogram where ion suppression is occurring.[1][2] A constant flow of the analyte is infused into the mass spectrometer after the column, and a blank, extracted sample is injected. A dip in the baseline signal indicates suppression at that retention time.[1]

Quantitative Data Summary

For accurate quantification, a mixture of internal standards is often used. The following table summarizes the composition of a commercially available PC Internal Standard Mixture that includes this compound.

Mixture ComponentCatalog NumberTarget Concentration (µg/mL)
17:0-14:1 PC-d585568350
This compound 855682 100
17:0-18:1 PC-d5855681150
17:0-20:3 PC-d5855680100
17:0-22:4 PC-d585567850

Data adapted from commercially available standard mixtures for illustrative purposes.[10][14]

Experimental Protocols

Protocol: Quantification of Phosphatidylcholines (PCs) using this compound Internal Standard

This protocol provides a general workflow for using this compound to quantify PCs in a biological sample (e.g., plasma).

1. Materials:

  • Biological sample (e.g., 50 µL plasma)

  • This compound internal standard solution (e.g., 10 µg/mL in methanol)

  • Extraction solvents (e.g., Chloroform, Methanol)

  • LC-MS/MS system

2. Sample Preparation:

  • Aliquot 50 µL of plasma into a clean microcentrifuge tube.

  • Add a known amount (e.g., 10 µL) of the this compound internal standard solution to the plasma.

  • Vortex the sample for 30 seconds to ensure thorough mixing.

3. Lipid Extraction (Bligh-Dyer Method):

  • Add 200 µL of methanol (B129727) to the spiked plasma sample. Vortex for 1 minute.

  • Add 100 µL of chloroform. Vortex for 1 minute.

  • Add 100 µL of water. Vortex for 1 minute.

  • Centrifuge at 10,000 x g for 5 minutes to induce phase separation.

  • Carefully collect the lower organic phase (containing lipids) into a new tube.

  • Dry the organic phase under a stream of nitrogen gas.

  • Reconstitute the dried lipid extract in a solvent compatible with your LC system (e.g., 100 µL of Methanol/Isopropanol 1:1).

4. LC-MS/MS Analysis:

  • Inject the reconstituted sample onto the LC-MS/MS system.

  • Use a suitable chromatography method (e.g., C18 reverse phase) to separate the lipid species.

  • Set up the mass spectrometer to monitor the specific precursor-to-product ion transitions (Multiple Reaction Monitoring - MRM) for the target PCs and for this compound.

5. Data Analysis:

  • Integrate the peak areas for each target PC analyte and the this compound internal standard.

  • Calculate the response ratio: (Peak Area of Analyte) / (Peak Area of Internal Standard).

  • Determine the concentration of the analyte by plotting the response ratio against a calibration curve prepared with known concentrations of a non-deuterated PC standard.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Biological Sample (e.g., Plasma) Spike Spike with This compound IS Sample->Spike Extract Lipid Extraction (e.g., Bligh-Dyer) Spike->Extract LC LC Separation Extract->LC MS MS/MS Detection (MRM) LC->MS Data Calculate Ratio: (Analyte Area / IS Area) MS->Data Quant Final Quantification Data->Quant

Caption: Experimental workflow for lipid quantification using an internal standard.

matrix_effect_correction cluster_problem The Problem: Matrix Effect cluster_solution The Solution: Internal Standard Analyte Analyte Source Ion Source Analyte->Source Matrix Co-eluting Matrix (e.g., other lipids, salts) Matrix->Source Interference IS_Source Ion Source Matrix->IS_Source Same Interference Signal Inaccurate Signal (Suppressed or Enhanced) Source->Signal Ratio Calculate Ratio (Analyte Signal / IS Signal) Signal->Ratio IS Internal Standard (IS) (this compound) IS->IS_Source IS_Source->Ratio Corrected Accurate Quantification Ratio->Corrected

Caption: How internal standards correct for matrix effects in mass spectrometry.

References

Technical Support Center: Method Refinement for Low-Level Phospholipid Detection

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for low-level phospholipid detection. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during experimentation.

I. Troubleshooting Guides

This section provides solutions to specific problems you may encounter during phospholipid analysis using various techniques.

Mass Spectrometry (MS)

Q1: Why am I observing a lower-than-expected signal for my phospholipid of interest in my LC-MS/MS analysis?

A1: Low signal intensity in LC-MS/MS is often due to a phenomenon called ion suppression . This occurs when co-eluting molecules from the sample matrix interfere with the ionization of your target analyte in the mass spectrometer's ion source, leading to a reduced signal. Phospholipids (B1166683), being abundant in biological samples, are a major cause of ion suppression.[1]

Troubleshooting Workflow for Low Signal Intensity:

To confirm if ion suppression is the cause, a post-column infusion experiment is recommended. This involves infusing a standard solution of your analyte directly into the mass spectrometer while injecting a blank sample extract onto the LC column. A dip in the constant signal baseline at a specific retention time indicates the presence of co-eluting, suppression-inducing molecules.

Q2: How can I mitigate ion suppression in my phospholipid analysis?

A2: Several strategies can be employed to reduce ion suppression:

  • Improve Sample Preparation: The most effective way to combat ion suppression is to remove interfering matrix components before analysis.

    • Phospholipid Removal Plates/Cartridges: These specialized solid-phase extraction (SPE) products use a Lewis acid-base interaction to selectively retain phospholipids, allowing your analyte of interest to pass through.[1] This can significantly reduce ion suppression and improve signal intensity.

    • Liquid-Liquid Extraction (LLE): Traditional LLE methods can effectively separate phospholipids from other analytes based on their differential solubility in immiscible solvents.

  • Optimize Chromatography:

    • Modify Gradient Elution: Adjusting the gradient profile can help separate your analyte from the bulk of the phospholipids.

    • Change Column Chemistry: Using a column with a different stationary phase (e.g., phenyl-hexyl instead of C18) can alter the elution order and resolve your analyte from interfering compounds.[1]

High-Performance Liquid Chromatography (HPLC)

Q1: I'm experiencing poor peak shape (tailing or fronting) for my phospholipid peaks. What could be the cause?

A1: Poor peak shape in HPLC can be attributed to several factors:

  • Secondary Interactions with the Stationary Phase: Residual silanol (B1196071) groups on silica-based columns can interact with the phosphate (B84403) group of phospholipids, causing peak tailing.

  • Column Overload: Injecting too much sample can lead to peak fronting.

  • Inappropriate Mobile Phase: The pH and composition of the mobile phase are critical for good peak shape.

Troubleshooting Steps:

  • Use a High-Purity Silica Column: Modern columns with end-capping minimize exposed silanols.

  • Optimize Mobile Phase:

    • Adjust pH: Buffering the mobile phase to a pH that suppresses the ionization of silanol groups can reduce tailing.[2]

    • Add an Ionic Modifier: Including a small amount of a competing base, like triethylamine (B128534) (TEA), can block active sites on the stationary phase.[2]

  • Reduce Sample Concentration: Dilute your sample to avoid overloading the column.

  • Check for System Issues: Ensure there are no leaks and that the column is properly equilibrated.

Q2: My phospholipid recovery is low. What are the possible reasons and solutions?

A2: Low recovery can be a frustrating issue. Here are some common causes and how to address them:

  • Adsorption to HPLC System Components: Phospholipids, especially phosphorylated species like phosphatidic acid and phosphatidylinositol phosphates, can adsorb to stainless steel surfaces in the HPLC flow path, leading to poor recovery.

  • Inefficient Extraction: The chosen extraction method may not be optimal for your specific phospholipid class or sample matrix.

  • Sample Degradation: Phospholipids can be susceptible to degradation, especially if samples are not handled and stored properly.

Solutions:

  • Use a Biocompatible HPLC System: Systems with PEEK (polyether ether ketone) tubing and column hardware can significantly improve the recovery of adsorptive analytes.

  • Optimize Extraction Protocol: Refer to the Data Presentation section below for a comparison of different lipid extraction methods. The choice of solvent system is crucial for efficient recovery of different phospholipid classes.

  • Ensure Proper Sample Handling: Keep samples on ice and use antioxidants like BHT during extraction to prevent degradation.

Fluorescence-Based Assays

Q1: I'm observing high background fluorescence in my assay, which is masking the signal from my phospholipid probe. What can I do?

A1: High background is a common challenge in fluorescence assays. Here's how to troubleshoot it:

  • Autofluorescence: Biological samples naturally contain molecules that fluoresce, contributing to the background.

  • Non-specific Binding of the Fluorescent Probe: The probe may be binding to other components in the sample besides the target phospholipids.

  • Excess Probe Concentration: Using too much of the fluorescent dye can lead to high background.

Troubleshooting Strategies:

  • Include an Unstained Control: This will help you determine the level of autofluorescence in your sample.[3][4]

  • Optimize Probe Concentration: Perform a titration to find the lowest concentration of the probe that still provides a good signal-to-noise ratio.

  • Increase Washing Steps: Thoroughly wash the samples after incubation with the probe to remove any unbound dye.[4]

  • Use a Blocking Agent: For assays involving antibodies or other binding proteins, using a blocking buffer can reduce non-specific binding.[5][6]

  • Choose a Different Fluorophore: If autofluorescence is a major issue, consider using a probe that excites and emits at longer wavelengths (red or far-red), as autofluorescence is often more prominent in the blue and green regions of the spectrum.[3]

II. Data Presentation

Table 1: Comparison of Lipid Extraction Method Efficiencies for Different Phospholipid Classes
Extraction MethodPhosphatidylcholine (PC) RecoveryPhosphatidylethanolamine (PE) RecoveryPhosphatidylinositol (PI) RecoveryPhosphatidylserine (PS) RecoveryReference
Folch HighHighModerateModerate[7]
Bligh & Dyer HighHighModerateModerate[7]
MTBE HighHighLowLow[8]
Hexane/Isopropanol ModerateModerateLowLow[7]

Note: "High," "Moderate," and "Low" are qualitative summaries based on reported efficiencies. Actual recovery will vary depending on the specific sample matrix and protocol modifications.

III. Experimental Protocols

Protocol 1: General Lipid Extraction (Bligh & Dyer Method)

This protocol is a widely used method for extracting total lipids from biological samples.

Materials:

  • Chloroform (B151607)

  • Methanol

  • 0.9% NaCl solution

  • Sample (e.g., cell pellet, tissue homogenate)

  • Glass centrifuge tubes

Procedure:

  • To your sample, add a 2:1 mixture of chloroform:methanol. For every 1 mL of aqueous sample, use 3.75 mL of the chloroform:methanol mixture.

  • Vortex the mixture vigorously for 1-2 minutes to ensure thorough mixing and cell lysis.

  • Add 1.25 mL of chloroform and 1.25 mL of 0.9% NaCl for every 1 mL of the initial sample.

  • Vortex again for 30 seconds.

  • Centrifuge at a low speed (e.g., 1000 x g) for 10 minutes to separate the phases.

  • Three layers will be formed: an upper aqueous layer, a protein disk at the interface, and a lower organic layer containing the lipids.

  • Carefully collect the lower organic layer using a glass Pasteur pipette.

  • Dry the lipid extract under a stream of nitrogen.

  • Resuspend the dried lipids in an appropriate solvent for downstream analysis.

Protocol 2: Fluorescence Staining of Phospholipids with Nile Red

Nile Red is a fluorescent dye that can be used to visualize neutral lipids and phospholipids within cells.

Materials:

  • Nile Red stock solution (1 mg/mL in DMSO)

  • Phosphate-buffered saline (PBS)

  • Cells grown on coverslips or in a multi-well plate

  • Fluorescence microscope

Procedure:

  • Prepare a working solution of Nile Red by diluting the stock solution in PBS to a final concentration of 1 µg/mL.

  • Wash the cells twice with PBS to remove any residual media.

  • Incubate the cells with the Nile Red working solution for 10-15 minutes at room temperature, protected from light.

  • Wash the cells three times with PBS to remove excess dye.

  • Mount the coverslips onto microscope slides with a suitable mounting medium or image the cells directly in the plate.

  • Visualize the stained phospholipids using a fluorescence microscope with appropriate filter sets (e.g., excitation ~550 nm, emission ~635 nm for phospholipids).

IV. Mandatory Visualizations

Signaling Pathways

Phosphoinositide_Signaling_Pathway cluster_0 Receptor GPCR/RTK PI3K PI3K Receptor->PI3K PLC PLC Receptor->PLC PIP3 PIP3 PI3K->PIP3 P PIP2 PIP2 IP3 IP3 DAG DAG PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt P Downstream Downstream Effectors Akt->Downstream PLC->IP3 PLC->DAG Ca_Release Ca2+ Release IP3->Ca_Release PKC PKC DAG->PKC Ca_Release->PKC

Caption: The Phosphoinositide Signaling Pathway.

Sphingomyelin_Signaling_Pathway cluster_1 Sphingomyelin Sphingomyelin Ceramide Ceramide Sphingomyelin->Ceramide Hydrolysis SMase Sphingomyelinase (SMase) Sphingosine Sphingosine Ceramide->Sphingosine Hydrolysis Apoptosis Apoptosis Ceramide->Apoptosis Ceramidase Ceramidase S1P Sphingosine-1-Phosphate (S1P) Sphingosine->S1P Phosphorylation SphK Sphingosine Kinase (SphK) Proliferation Cell Proliferation & Survival S1P->Proliferation

Caption: The Sphingomyelin Signaling Pathway.

Experimental Workflows

Troubleshooting_Ion_Suppression Start Low Analyte Signal PostColumn Perform Post-Column Infusion Experiment Start->PostColumn Suppression Ion Suppression Confirmed? PostColumn->Suppression OptimizeSamplePrep Optimize Sample Prep (e.g., Phospholipid Removal) Suppression->OptimizeSamplePrep Yes OtherIssue Investigate Other Issues (e.g., Instrument Sensitivity) Suppression->OtherIssue No OptimizeChromo Optimize Chromatography (Gradient, Column) OptimizeSamplePrep->OptimizeChromo Reanalyze Re-analyze Sample OptimizeChromo->Reanalyze End Problem Solved Reanalyze->End

Caption: Troubleshooting Workflow for Ion Suppression.

References

Technical Support Center: Addressing Co-elution of Lipids and Internal Standards

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for lipid analysis. This guide provides detailed troubleshooting advice, frequently asked questions (FAQs), and experimental protocols to help researchers, scientists, and drug development professionals resolve the common challenge of peak co-elution in complex lipid mixtures.

Frequently Asked Questions (FAQs)

Q1: What is peak co-elution in lipid analysis, and why is it a problem?

A: Peak co-elution occurs when two or more distinct lipid species are not sufficiently separated by the chromatography system and elute from the column at the same or very similar times.[1] This results in a single, merged chromatographic peak that appears to be one compound. This is a significant problem as it undermines both qualitative and quantitative analysis.[1] Co-elution can lead to:

  • Inaccurate Identification: A merged peak can be misidentified as a single, more abundant species, leading researchers to overlook other important lipids.[1]

  • Incorrect Quantification: The area of a co-eluting peak represents the combined signal of all compounds within it, leading to a significant overestimation of the quantity of any single species.[1]

Q2: What are the primary causes of co-elution in lipidomics?

A: The immense structural diversity of lipids is the primary cause of co-elution. Many lipids can have the same mass or similar physicochemical properties, making them difficult to separate. Key causes include:

  • Isobaric Species: Different lipids that have the same nominal mass but different elemental compositions. High-resolution mass spectrometry is often required to differentiate them.[2]

  • Isomeric Species: Lipids with the same elemental composition (and thus identical mass) but different structures. These are a major challenge and include regioisomers (different fatty acid positions on the glycerol (B35011) backbone) and double bond positional isomers.[1]

Q3: How can I detect co-elution in my chromatogram?

A: Detecting co-elution can be challenging, especially if peaks are perfectly overlapped. Here are some methods to identify potential co-elution:[3]

  • Peak Shape Analysis: Look for non-symmetrical peaks, such as shoulders or tailing, which can indicate the presence of more than one compound.[3]

  • Diode Array Detector (DAD): If using a DAD, you can perform a peak purity analysis. This involves comparing UV-Vis spectra across the peak. If the spectra are not identical, it suggests the presence of multiple components.[3]

  • Mass Spectrometry (MS): By examining the mass spectra at different points across a single chromatographic peak, you may observe different m/z values, indicating the presence of multiple compounds.[3] High-resolution mass spectrometry can help distinguish between isobaric species.[2]

Q4: What is the role of an internal standard in addressing co-elution?

A: An internal standard (IS) is a compound of known concentration that is added to a sample to aid in the quantification of an analyte. While an IS cannot directly resolve co-eluting peaks, it is crucial for accurate quantification, especially in the presence of matrix effects which can be exacerbated by co-elution.[4]

  • Stable Isotope-Labeled (SIL) Internal Standards: These are the "gold standard" as they are chemically identical to the analyte of interest and will co-elute, experiencing the same matrix effects and ionization suppression.[4][5]

  • Structural Analogs: These are compounds that are chemically similar to the analyte but not identical. They may not co-elute perfectly with the analyte, which can limit their ability to fully correct for matrix effects at the exact retention time of the analyte.[5]

The ideal internal standard should be chemically similar to the analyte, not naturally present in the sample, and clearly distinguishable by the mass spectrometer.[4] For LC-MS, it is ideal for the internal standard to co-elute with the analyte to experience the same matrix effects.[4]

Troubleshooting Guide: Resolving Co-eluting Peaks

When faced with co-eluting lipids and internal standards, a systematic approach to method optimization is necessary. The following sections provide guidance on adjusting key chromatographic parameters.

Mobile Phase Optimization

The composition of the mobile phase is a critical factor in achieving separation.

  • Changing the Organic Modifier: Switching between common organic solvents like acetonitrile (B52724) and methanol (B129727) can alter the selectivity of the separation due to their different chemical properties.

  • Adjusting Mobile Phase Additives: The addition of modifiers like ammonium (B1175870) formate (B1220265) or acetate (B1210297) can improve peak shape and influence the retention of certain lipid classes.[6] For instance, adding 0.1% (v/v) triethylamine (B128534) (TEA) and an equimolar amount of formic or acetic acid has been shown to improve peak resolution for some lipids.[7]

  • Modifying pH: For ionizable lipids, adjusting the pH of the mobile phase can significantly alter their retention times and potentially resolve co-eluting peaks.

Data Presentation: Illustrative Impact of Mobile Phase Composition on Resolution

Mobile Phase CompositionResolution (Rs) between Lipid A and Lipid B
80% Acetonitrile / 20% Water1.2 (Poor Separation)
90% Methanol / 10% Water1.8 (Good Separation)
85% Acetonitrile / 15% Water with 5mM Ammonium Acetate1.6 (Improved Separation)

This table provides illustrative data to demonstrate the potential impact of mobile phase changes on peak resolution.

Stationary Phase Selection

The choice of the stationary phase (the column) plays a crucial role in the separation mechanism.

  • C18 vs. C30 Columns: While C18 columns are widely used, C30 columns can offer superior shape selectivity for hydrophobic and structurally related isomers, often providing better resolution for complex lipid mixtures like triglycerides.[8][9][10]

  • Particle Size: Columns with smaller particle sizes (sub-2 µm) or core-shell particles generally provide higher efficiency, leading to sharper peaks and improved resolution.[4]

  • Alternative Chemistries: For challenging separations, consider columns with different functionalities, such as phenyl-hexyl or cyano phases, which offer different selectivity.

Data Presentation: Comparison of Stationary Phases for Lipid Separation

Stationary PhasePeak Width for Phosphatidylcholine (PC)Resolution (Rs) of Isobaric PCs
C18 (fully porous, 3.5 µm)0.15 min1.1
C18 (core-shell, 2.7 µm)0.10 min1.5
C30 (fully porous, 3.0 µm)0.12 min1.9

This table presents illustrative data to highlight the differences in performance between various stationary phases.

Column Temperature Optimization

Column temperature affects the viscosity of the mobile phase and the kinetics of analyte interaction with the stationary phase.

  • Increasing Temperature: Generally, increasing the column temperature (e.g., from 30°C to 55°C) decreases retention times and can lead to sharper peaks.[11][12] This is due to a decrease in mobile phase viscosity and faster mass transfer.[12]

  • Decreasing Temperature: In some cases, lowering the temperature can increase retention and improve the resolution of closely eluting compounds.[11]

Data Presentation: Effect of Column Temperature on Retention Time

AnalyteRetention Time at 30°C (min)Retention Time at 55°C (min)
Phosphatidylethanolamine (PE 38:4)12.511.8
Phosphatidylcholine (PC 38:4)12.712.1
Resolution (Rs) between PE and PC1.31.7

This table provides an example of how increasing column temperature can decrease retention times and potentially improve resolution.

Gradient Elution Optimization

For complex lipid mixtures, a gradient elution is often necessary to achieve adequate separation within a reasonable time.

  • Gradient Slope: A shallower gradient (slower increase in the percentage of the strong solvent) generally provides better resolution for closely eluting compounds.

  • Multi-Step Gradients: Introducing isocratic holds or changing the gradient slope at different points in the run can help to resolve specific pairs of co-eluting peaks.[3]

Experimental Protocols

Protocol 1: Lipid Extraction from Plasma (Modified Folch Method)
  • Sample Preparation: Thaw a 50 µL plasma sample on ice.[5]

  • Internal Standard Spiking: Add a known amount of an appropriate internal standard mixture to the plasma sample.[5]

  • Solvent Addition: Add 2:1 (v/v) chloroform:methanol to the sample.[5]

  • Homogenization: Vortex the mixture thoroughly to ensure complete mixing and protein precipitation.[5]

  • Phase Separation: Add water or a saline solution to induce phase separation.[5]

  • Centrifugation: Centrifuge the sample to separate the aqueous and organic layers.[5]

  • Lipid Collection: Carefully collect the lower organic layer containing the lipids.[5]

  • Drying: Dry the collected lipid extract under a stream of nitrogen or using a vacuum concentrator.[5]

  • Reconstitution: Reconstitute the dried lipid extract in an appropriate solvent (e.g., isopropanol:acetonitrile:water) for LC-MS analysis.[5]

Protocol 2: Typical LC-MS/MS Parameters for Lipid Analysis
  • Chromatographic Separation:

    • Column: C18 or C30 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm).[4]

    • Mobile Phase A: Acetonitrile/water (60:40) with 10 mM ammonium formate and 0.1% formic acid.[5]

    • Mobile Phase B: Isopropanol/acetonitrile (90:10) with 10 mM ammonium formate and 0.1% formic acid.[5]

    • Gradient: Start with a low percentage of mobile phase B, gradually increasing to elute more hydrophobic lipids.

    • Flow Rate: 0.3-0.6 mL/min.[5]

    • Column Temperature: 55°C.[5]

  • Mass Spectrometry Detection:

    • Ionization: Electrospray ionization (ESI) in both positive and negative ion modes.[5]

    • Mass Analyzer: High-resolution mass spectrometer (e.g., QTOF or Orbitrap).

    • Data Acquisition: Data-dependent or data-independent acquisition to obtain both MS1 and MS/MS spectra for lipid identification and quantification.[5]

Visualizations

Experimental Workflow

ExperimentalWorkflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample (e.g., Plasma) Spike Spike with Internal Standards Sample->Spike Extract Lipid Extraction (e.g., Folch) Spike->Extract Dry Dry Down Extract->Dry Reconstitute Reconstitute in Injection Solvent Dry->Reconstitute LC Liquid Chromatography (Separation) Reconstitute->LC MS Mass Spectrometry (Detection) LC->MS Process Peak Picking & Alignment MS->Process Identify Lipid Identification (MS/MS) Process->Identify Quantify Quantification (vs. Internal Standard) Identify->Quantify Stats Statistical Analysis Quantify->Stats

A typical experimental workflow for lipidomics analysis.

Troubleshooting Logic for Co-elution

TroubleshootingWorkflow Start Co-elution Observed CheckPeak Assess Peak Shape (Symmetry, Tailing) Start->CheckPeak OptimizeGradient Optimize Mobile Phase Gradient (Shallower Slope, Isocratic Holds) CheckPeak->OptimizeGradient Poor Shape ChangeSolvent Change Organic Modifier (ACN vs. MeOH) OptimizeGradient->ChangeSolvent No Improvement Resolved Peaks Resolved OptimizeGradient->Resolved Improved AdjustAdditives Adjust Mobile Phase Additives (Buffers, pH) ChangeSolvent->AdjustAdditives No Improvement ChangeSolvent->Resolved Improved ChangeColumn Change Stationary Phase (e.g., C18 to C30) AdjustAdditives->ChangeColumn No Improvement AdjustAdditives->Resolved Improved AdjustTemp Adjust Column Temperature ChangeColumn->AdjustTemp No Improvement ChangeColumn->Resolved Improved AdjustTemp->Resolved Improved NotResolved Still Co-eluting AdjustTemp->NotResolved No Improvement

A logical workflow for troubleshooting co-elution issues.

References

Technical Support Center: Ensuring the Purity of 17:0-16:1 PC-d5 for Accurate Results

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to ensure the purity of the 17:0-16:1 PC-d5 internal standard, a critical component for achieving accurate and reproducible results in lipidomics research.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used as an internal standard?

This compound, or 1-heptadecanoyl-2-palmitoleoyl-sn-glycero-3-phosphocholine-d5, is a deuterated synthetic phosphatidylcholine. It serves as an excellent internal standard in mass spectrometry-based lipidomics for several reasons:

  • Structural Similarity: It mimics the behavior of endogenous phosphatidylcholines during sample extraction and ionization.

  • Mass Shift: The five deuterium (B1214612) atoms provide a distinct mass difference, allowing it to be distinguished from endogenous lipids without co-elution issues.

  • Quantification: By adding a known amount to samples, it allows for the accurate quantification of other lipids by correcting for variations in sample preparation and instrument response.

Q2: What is the expected purity of commercially available this compound?

Reputable suppliers, such as Avanti Polar Lipids, typically provide this compound with a purity of greater than 99%.[1] It is crucial to obtain a certificate of analysis (CoA) from the vendor for each lot, which provides detailed information on the purity and characterization of the standard.[2][3]

Q3: How should I properly store and handle this compound to maintain its purity?

Proper storage is critical to prevent degradation. This compound should be stored at -20°C.[1] To avoid degradation from repeated freeze-thaw cycles and exposure to moisture and oxygen, it is recommended to aliquot the standard into smaller, single-use vials upon receipt.

Q4: What are the potential sources of impurities for my this compound standard?

Impurities can arise from several sources:

  • Synthesis Byproducts: The chemical synthesis of complex lipids can sometimes result in isomeric or closely related byproducts.[4][5]

  • Degradation: Improper handling and storage can lead to hydrolysis (cleavage of fatty acids) or oxidation (especially of the unsaturated 16:1 fatty acid).

  • Contamination: Contaminants can be introduced from solvents, storage containers (e.g., plasticizers), or cross-contamination during sample preparation.[6]

Troubleshooting Purity-Related Issues

Unexpected or inconsistent results when using this compound as an internal standard may be due to purity issues. This section provides a guide to identifying and resolving these problems.

Issue 1: Unexpected Peaks in Mass Spectrum of the Standard

Symptoms:

  • Presence of unexpected m/z values in the mass spectrum of the pure standard.

  • Multiple peaks observed in the chromatogram for the standard.

Possible Causes and Solutions:

Potential CauseTroubleshooting Steps
Isomeric Impurities Isomers will have the same mass but may have different retention times. A potential impurity is the positional isomer 16:1-17:0 PC-d5. Perform tandem MS (MS/MS) to confirm the identity of the peaks. The fragmentation pattern can help distinguish between positional isomers.[5]
Oxidation Products The palmitoleoyl (16:1) chain is susceptible to oxidation. Look for masses corresponding to the addition of one or more oxygen atoms (+16 Da, +32 Da, etc.). Store the standard under an inert gas (argon or nitrogen) and minimize exposure to air.
Hydrolysis Products Hydrolysis can lead to the formation of lyso-PC (loss of a fatty acid). Look for peaks corresponding to lyso-PC-d5. Ensure the standard is stored in a dry environment and use anhydrous solvents for reconstitution.
Solvent/Plasticizer Contamination Contaminants from solvents or plastic tubes can appear as extraneous peaks.[6] Use high-purity solvents and glass vials for storage and preparation. Run a solvent blank to identify background contaminants.
Issue 2: Inconsistent Internal Standard Signal Across Samples

Symptom:

  • The peak area or intensity of this compound varies significantly between replicate injections or across different samples.

Possible Causes and Solutions:

Potential CauseTroubleshooting Steps
Inaccurate Pipetting Inconsistent addition of the internal standard to each sample is a common source of error. Use calibrated pipettes and a consistent pipetting technique. Prepare a master mix of the internal standard for addition to all samples.
Matrix Effects Components in the sample matrix can suppress or enhance the ionization of the internal standard.[7] Evaluate matrix effects by comparing the internal standard signal in a neat solution versus a post-extraction spiked sample. If significant matrix effects are observed, optimize the sample preparation method (e.g., solid-phase extraction) to remove interfering substances.
Degradation During Sample Preparation The stability of the internal standard can be affected by the sample preparation workflow. Assess the stability of this compound in the sample matrix under the conditions of your experiment (e.g., temperature, pH).

Experimental Protocol: Purity Assessment of this compound by LC-MS/MS

This protocol outlines a method to verify the purity of your this compound standard.

1. Sample Preparation

  • Prepare a stock solution of this compound in a high-purity solvent (e.g., methanol (B129727) or chloroform:methanol 1:1, v/v) at a concentration of 1 mg/mL.

  • From the stock solution, prepare a working solution at a concentration suitable for your instrument's sensitivity (e.g., 10 µg/mL).

2. LC-MS/MS System and Conditions

  • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A C18 reversed-phase column is suitable for separating phospholipids.

  • Mobile Phase A: Water with 0.1% formic acid and 10 mM ammonium (B1175870) formate.

  • Mobile Phase B: Acetonitrile:Isopropanol (50:50, v/v) with 0.1% formic acid and 10 mM ammonium formate.

  • Gradient: A suitable gradient to ensure good separation of lipids.

  • Mass Spectrometer: A tandem mass spectrometer (e.g., triple quadrupole or Q-TOF) capable of MS/MS fragmentation.

  • Ionization Mode: Positive electrospray ionization (ESI+).

3. Data Acquisition

  • Full Scan (MS1): Acquire a full scan to identify the [M+H]⁺ ion of this compound (expected m/z 751.6) and any other potential impurities.

  • Tandem MS (MS/MS): Perform product ion scans on the [M+H]⁺ ion of this compound. Key expected fragment ions include the phosphocholine (B91661) headgroup (m/z 184.07) and fragments related to the neutral loss of the fatty acyl chains.

4. Data Analysis and Purity Evaluation

  • Chromatographic Purity: Examine the chromatogram for the [M+H]⁺ ion. A pure standard should exhibit a single, sharp peak. The presence of multiple peaks may indicate isomeric impurities or degradation products.

  • Mass Spectral Purity: Analyze the full scan mass spectrum. The most abundant ion should correspond to the [M+H]⁺ of this compound. Other ions may indicate impurities.

  • Fragment Ion Analysis: The MS/MS spectrum should show the characteristic phosphocholine headgroup fragment at m/z 184.07. The presence and relative abundance of other fragment ions can confirm the identity and structure of the lipid.

Table 1: Expected and Potential Impurity m/z Values in Positive Ion Mode

CompoundDescriptionExpected [M+H]⁺ (m/z)
This compound Target Compound 751.6
16:1-17:0 PC-d5Positional Isomer751.6
Lyso-PC-d5 (17:0)Hydrolysis Product515.4
Lyso-PC-d5 (16:1)Hydrolysis Product499.3
Oxidized this compoundOxidation Product (+1 O)767.6

Visualizing Workflows and Logic

Experimental Workflow for Purity Assessment

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Analysis cluster_result Outcome A Prepare Stock Solution (1 mg/mL) B Prepare Working Solution (10 µg/mL) A->B C Inject into LC-MS/MS B->C D Full Scan (MS1) Acquisition C->D E Tandem MS (MS/MS) Acquisition C->E F Analyze Chromatogram (Purity >99%) D->F G Analyze Mass Spectrum (Identify Impurities) D->G E->F H Analyze Fragment Ions (Confirm Structure) E->H I Purity Confirmed F->I Single Peak J Impurity Detected F->J Multiple Peaks G->J Unexpected m/z H->J Incorrect Fragments

Caption: Workflow for assessing the purity of this compound.

Troubleshooting Logic for Purity Issues

G cluster_findings Purity Assessment Findings cluster_solutions Potential Solutions A Inconsistent/Inaccurate Experimental Results B Suspect Internal Standard Purity Issue A->B C Perform Purity Assessment (LC-MS/MS) B->C J Verify Storage & Handling B->J D Multiple Chromatographic Peaks C->D E Unexpected m/z in Mass Spectrum C->E F Incorrect MS/MS Fragments C->F G Single Peak, Correct Mass & Fragments C->G H Check for Isomers/Degradation (MS/MS Analysis) D->H K Contact Supplier D->K I Identify Contaminants (Solvent Blanks) E->I E->K F->H F->K L Investigate Other Experimental Variables (e.g., Matrix Effects) G->L

Caption: Troubleshooting logic for this compound purity issues.

References

Validation & Comparative

Validating Lipidomics Assays: A Comparative Guide Featuring 17:0-16:1 PC-d5

Author: BenchChem Technical Support Team. Date: December 2025

The validation of a quantitative lipidomics assay is a critical process to ensure that the method is fit for its intended purpose.[1] This involves systematically evaluating a range of performance characteristics to demonstrate that the assay is accurate, precise, and reliable.[2] The use of appropriate internal standards is fundamental to achieving high-quality quantitative data, as they compensate for variability introduced during sample preparation and analysis.[3][4]

The Role of Internal Standards in Lipidomics

Internal standards are compounds added to a sample at a known concentration before the analytical procedure begins.[3] They are chemically similar to the analytes of interest but isotopically or structurally distinct, allowing them to be differentiated by the mass spectrometer.[3][4] An ideal internal standard should not be naturally present in the sample and should be introduced as early as possible in the workflow, typically before lipid extraction.[3]

Deuterated standards, such as 17:0-16:1 PC-d5, are considered a gold standard for quantitative lipidomics. They co-elute with their endogenous, non-deuterated counterparts, meaning they experience similar ionization suppression or enhancement effects in the mass spectrometer, leading to superior correction for matrix effects.[3] this compound is a deuterated phosphatidylcholine containing an odd-chain fatty acid (17:0) and a monounsaturated fatty acid (16:1), making it a suitable internal standard for a range of phosphatidylcholine species.[5] It is a component of commercially available internal standard mixtures, such as UltimateSPLASH™ ONE, which are designed for broad lipidome coverage.[6][7]

Performance Comparison of Internal Standard Strategies

The choice of internal standard strategy can significantly impact the quality of quantitative lipidomics data. Below is a comparison of common approaches.

Performance MetricDeuterated Internal Standard (e.g., this compound)Odd-Chain Internal Standard
Correction for Matrix Effects Superior, as it co-elutes with the analyte.[3]Effective, but may not fully compensate if chromatographic retention times differ significantly.[3]
Correction for Extraction Inefficiency High, as it is added before extraction.High, as it is added before extraction.
Accuracy Excellent, due to close chemical and physical similarity to the analyte.Good, but potential for bias if response factor differs from the analyte.
Precision (Reproducibility) Excellent, typically low %RSD in quality control (QC) samples.[3]Good, but can show slightly higher variability.[3]
Linearity Excellent, with a wide dynamic range.[3]Good, but the response may deviate from linearity at extreme concentrations.[3]
Availability Commercially available for many lipid classes.[6][7][8]Commercially available, often as part of mixtures.

Experimental Protocols for Assay Validation

Detailed and consistent experimental protocols are crucial for generating reliable and reproducible lipidomics data.[3] The following sections outline key steps in a typical lipidomics workflow and the parameters to assess during validation.

Lipid Extraction (Folch Method)

A widely used method for extracting lipids from plasma or serum is the Folch method.[9][10]

  • Sample Preparation: To 50 µL of plasma, add the internal standard mixture containing a known amount of this compound.

  • Solvent Addition: Add 2 mL of a chloroform:methanol (2:1, v/v) solution to the sample.

  • Homogenization: Vortex the mixture thoroughly for 15 minutes.

  • Phase Separation: Add 600 µL of 250 mM ammonium (B1175870) carbonate buffer to induce phase separation.[9]

  • Centrifugation: Centrifuge the sample to achieve a clear separation of the aqueous and organic layers.[3]

  • Lipid Collection: Carefully collect the lower organic layer, which contains the lipids.[3]

  • Drying: Dry the collected lipid extract under a stream of nitrogen or using a vacuum concentrator.[3]

  • Reconstitution: Reconstitute the dried lipid extract in a suitable solvent for LC-MS analysis (e.g., methanol:isopropanol 1:1, v/v).

Liquid Chromatography-Mass Spectrometry (LC-MS)

The following provides a representative LC-MS method for lipid analysis.

  • Chromatographic Separation:

    • Column: A C18 reversed-phase column is commonly used for lipid separation.[3]

    • Mobile Phase A: Acetonitrile/water (60:40) with 10 mM ammonium formate (B1220265) and 0.1% formic acid.[3]

    • Mobile Phase B: Isopropanol/acetonitrile (90:10) with 10 mM ammonium formate and 0.1% formic acid.[3]

    • Gradient: A typical gradient starts with a low percentage of mobile phase B, which is gradually increased to elute the more hydrophobic lipids.[3]

    • Flow Rate: A flow rate of 0.3-0.6 mL/min is common.[3]

    • Column Temperature: Maintaining a constant column temperature (e.g., 55°C) is crucial for reproducible retention times.[3]

  • Mass Spectrometry Detection:

    • Ionization: Electrospray ionization (ESI) in both positive and negative ion modes is used to cover a broad range of lipid classes.[3]

    • Data Acquisition: Data can be acquired in a data-dependent or data-independent manner to obtain both MS1 and MS/MS spectra for lipid identification and quantification.[3] For targeted quantification, a multiple reaction monitoring (MRM) method is often employed.[2]

Assay Validation Parameters

Following the FDA's Bioanalytical Method Validation Guidance is recommended to ensure robust and reliable results.[2] Key validation parameters include:

ParameterDescriptionAcceptance Criteria (Typical)
Linearity The ability of the assay to produce results that are directly proportional to the concentration of the analyte.R² > 0.99 for the calibration curve.[2]
Accuracy The closeness of the measured value to the true value.Within ±15% of the nominal concentration (±20% for LLOQ).
Precision The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings.Coefficient of variation (%CV) or relative standard deviation (%RSD) ≤15% (≤20% for LLOQ).
Limit of Detection (LOD) The lowest concentration of an analyte that can be reliably detected.Signal-to-noise ratio ≥ 3.[2]
Limit of Quantitation (LOQ) The lowest concentration of an analyte that can be quantitatively determined with acceptable precision and accuracy.[2]Signal-to-noise ratio ≥ 10, with acceptable precision and accuracy.
Matrix Effect The effect of co-eluting, interfering substances on the ionization of the analyte.Assessed by comparing the response of an analyte in a post-extraction spiked sample to the response in a neat solution.
Recovery The efficiency of the extraction procedure.Determined by comparing the analyte response in a pre-extraction spiked sample to a post-extraction spiked sample.[2]
Stability The stability of the analyte in the biological matrix under different storage and processing conditions.Analyte concentration should remain within ±15% of the initial concentration.

Visualizing the Workflow

To better understand the lipidomics assay validation workflow, the following diagrams have been generated using Graphviz.

Lipidomics_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing & Validation Sample Biological Sample (e.g., Plasma) Spike Spike with Internal Standard (e.g., this compound) Sample->Spike Extraction Lipid Extraction (e.g., Folch Method) Spike->Extraction Drydown Dry Down Extract Extraction->Drydown Reconstitution Reconstitute in LC-MS compatible solvent Drydown->Reconstitution LCMS LC-MS/MS Analysis Reconstitution->LCMS Processing Data Processing LCMS->Processing Quantification Quantification Processing->Quantification Validation Assay Validation Quantification->Validation

Caption: A typical workflow for a quantitative lipidomics experiment.

Assay_Validation_Parameters cluster_quantitative Quantitative Performance cluster_sample_effects Sample-Related Effects Validation Assay Validation Linearity Linearity Validation->Linearity Accuracy Accuracy Validation->Accuracy Precision Precision Validation->Precision LOQ LOQ/LOD Validation->LOQ MatrixEffect Matrix Effect Validation->MatrixEffect Recovery Recovery Validation->Recovery Stability Stability Validation->Stability

Caption: Key parameters assessed during lipidomics assay validation.

References

A Head-to-Head Comparison of 17:0-16:1 PC-d5 and Other Phosphatidylcholine Standards for Quantitative Lipidomics

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the complexities of lipid analysis, the choice of an appropriate internal standard is paramount for achieving accurate and reproducible quantification. This guide provides an objective comparison of 17:0-16:1 PC-d5 with other common phosphatidylcholine (PC) standards, supported by experimental data and detailed methodologies.

At the forefront of lipidomics, mass spectrometry (MS) has become an indispensable tool. However, the accuracy of MS-based quantification is often challenged by variations in sample preparation, extraction efficiency, and matrix effects. The use of stable isotope-labeled internal standards that closely mimic the behavior of the endogenous analytes is a widely accepted strategy to mitigate these issues. This compound, a deuterated phosphatidylcholine with odd-chain fatty acids, has emerged as a valuable tool in this context. Its unique mass sets it apart from naturally occurring PC species, minimizing spectral overlap.

Performance Comparison of Phosphatidylcholine Internal Standards

The ideal internal standard should co-elute with the analyte of interest, exhibit similar ionization efficiency, and correct for matrix effects. The choice between different types of internal standards, such as those with deuterated labels, ¹³C labels, or odd-chain fatty acids, depends on the specific requirements of the assay.

Internal Standard TypeAnalyte ExampleKey Performance CharacteristicsAdvantagesDisadvantages
Odd-Chain Deuterated PC This compound Linearity (R²): >0.998[1]- Unique mass minimizes overlap with endogenous lipids.- Deuterium (B1214612) label provides a distinct mass shift.- Potential for slight chromatographic shifts compared to even-chain endogenous lipids.
Even-Chain Deuterated PC PC(15:0/18:1)-d7Linearity (R²): Not explicitly found for this specific standard, but generally high.- Closely mimics the chromatographic behavior of common endogenous PCs.- Potential for isotopic scrambling or exchange of deuterium atoms.[2]
¹³C-Labeled PC ¹³C-Palmitoyl-PCLinearity (R²): Generally high, considered very stable.- No isotopic scrambling.- Minimal isotope effect on retention time.[2]- Can be more expensive than deuterated standards.
Odd-Chain Non-Labeled PC PC(17:0/17:0)Linearity (R²): Generally high.- Cost-effective.- Avoids potential issues with isotopic labels.- Does not correct for ionization differences as effectively as isotope-labeled standards.

Experimental Protocols

Accurate quantification of phosphatidylcholines relies on robust and well-documented experimental procedures. Below is a detailed methodology for a typical lipidomics workflow using a deuterated internal standard like this compound, often as part of a comprehensive internal standard mixture such as UltimateSPLASH™ ONE.

Sample Preparation: Lipid Extraction from Plasma
  • Thaw Plasma: Thaw frozen human plasma samples on ice.

  • Aliquoting: Aliquot 10 µL of plasma into a clean microcentrifuge tube.

  • Internal Standard Spiking: Add a known amount of the internal standard mixture (e.g., UltimateSPLASH™ ONE, containing this compound) to the plasma sample. The exact amount should be optimized based on the expected concentration of endogenous lipids and the linear range of the mass spectrometer.

  • Protein Precipitation and Lipid Extraction:

    • Add 225 µL of cold methanol (B129727) to the sample, vortex for 10 seconds.

    • Add 750 µL of cold methyl-tert-butyl ether (MTBE), vortex for 10 seconds, and shake for 6 minutes at 4 °C.

    • Induce phase separation by adding 188 µL of LC/MS-grade water.

    • Centrifuge at 14,000 rpm for 2 minutes.

  • Collection of Organic Layer: Carefully collect the upper organic layer containing the lipids and transfer it to a new tube.

  • Drying and Reconstitution: Evaporate the solvent under a stream of nitrogen or using a centrifugal evaporator. Reconstitute the dried lipid extract in a suitable solvent for LC-MS analysis (e.g., 1:1 dichloromethane:methanol or isopropanol:acetonitrile:water).

LC-MS/MS Analysis
  • Liquid Chromatography (LC):

    • Column: A hydrophilic interaction liquid chromatography (HILIC) column is often used for class-based separation of phospholipids.[3]

    • Mobile Phase A: Acetonitrile/water (e.g., 95:5 v/v) with a suitable modifier like ammonium (B1175870) formate.

    • Mobile Phase B: Acetonitrile/water (e.g., 50:50 v/v) with a modifier.

    • Gradient: A gradient from a high percentage of mobile phase A to a higher percentage of mobile phase B is used to elute the different lipid classes.

    • Flow Rate: Typical flow rates are in the range of 200-500 µL/min.

    • Injection Volume: 1-10 µL.

  • Mass Spectrometry (MS):

    • Ionization: Electrospray ionization (ESI) in both positive and negative ion modes is used to detect a broad range of lipids.

    • MS/MS Analysis: Targeted analysis using Selected Reaction Monitoring (SRM) or Parallel Reaction Monitoring (PRM) is employed for quantification. For PCs, a common precursor ion scan in positive mode is for the m/z 184.07 phosphocholine (B91661) headgroup fragment.

    • Data Acquisition: Data is acquired over the entire LC gradient.

The following diagram illustrates a typical experimental workflow for lipidomics analysis.

G cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data_proc Data Processing plasma Plasma Sample add_is Spike with This compound (or mixture) plasma->add_is extraction Lipid Extraction (e.g., MTBE) add_is->extraction dry_recon Dry & Reconstitute extraction->dry_recon lc_ms LC-MS/MS Analysis (HILIC, ESI) dry_recon->lc_ms data_acq Data Acquisition lc_ms->data_acq peak_int Peak Integration data_acq->peak_int quant Quantification (Analyte/IS Ratio) peak_int->quant stats Statistical Analysis quant->stats G cluster_synthesis Synthesis cluster_signaling Signaling Cascade PC Phosphatidylcholine (PC) PLC PLC PC->PLC PLD PLD PC->PLD PLA2 PLA2 PC->PLA2 Choline Choline CDP_Choline CDP-Choline Pathway Choline->CDP_Choline DAG Diacylglycerol (DAG) DAG->CDP_Choline CDP_Choline->PC CEPT DAG_signal DAG PLC->DAG_signal PA Phosphatidic Acid (PA) PLD->PA LPC Lysophosphatidylcholine (LPC) PLA2->LPC Arachidonic_Acid Arachidonic Acid PLA2->Arachidonic_Acid

References

A Researcher's Guide to Inter-Laboratory Comparison of Lipid Quantification Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of lipids is paramount for understanding disease mechanisms, identifying biomarkers, and developing effective therapeutics. The diverse array of available quantification methods, each with its own set of advantages and limitations, necessitates a thorough understanding to make informed decisions for specific research needs. This guide provides an objective comparison of the three major lipid quantification methodologies: Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Fluorescent Dye-Based Assays, supported by experimental data from inter-laboratory comparison studies.

Data Presentation: A Quantitative Comparison of Lipid Quantification Methods

The selection of a lipid quantification method is a critical decision that impacts the accuracy, sensitivity, and reproducibility of experimental results. The following tables summarize key performance metrics for the most common techniques, compiled from various inter-laboratory comparison studies. It is important to note that performance can vary depending on the lipid class, sample matrix, and specific instrumentation used.

Table 1: Performance Comparison of Major Lipid Quantification Platforms

FeatureMass Spectrometry (MS)-BasedNuclear Magnetic Resonance (NMR)Fluorescent Dye-Based Assays
Principle Measures mass-to-charge ratio of ionized lipids.Measures the magnetic properties of atomic nuclei.Measures fluorescence intensity of dyes bound to lipids.
Quantification Strategy Relative or absolute (with stable isotope standards).[1]Absolute quantification against a single internal standard.Relative quantification based on fluorescence intensity.
Selectivity High (can distinguish lipid species).Moderate (distinguishes lipid classes).Low to moderate (can be class-specific).
Sensitivity Very high (picomole to femtomole).[2]Low.[3][4]High.
Reproducibility Good to excellent (CV <15-25%).[1]Very high.[3]Moderate to good.
Throughput High (with automation).Moderate.High (microplate-based).
Instrumentation Cost High.[2]Very high.[2]Low to moderate.

Table 2: Inter-Laboratory Reproducibility (Coefficient of Variation - CV%)

MethodReported Inter-Laboratory CV (%)Lipid ClassesReference
Targeted MS with Stable Isotope Dilution < 25% for over 700 lipid speciesBroad[1]
Kit-based MS Lipidomics Up to 181-306% for some glycerolipids and glycerophospholipidsBroad[5]
NMR Spectroscopy Generally very high reproducibilityMajor lipid classes[3]

Table 3: Typical Limits of Detection (LOD) and Quantification (LOQ)

MethodTypical LODTypical LOQNotes
Mass Spectrometry ~1 pmol3-10x LODHighly dependent on instrument and lipid class.[6]
HPLC-ELSD 0.02 - 0.11 mg/mL0.08 - 0.36 mg/mLFor specific lipids like cholesterol and DMPC.[7]
Fluorescent Dye Assays Dependent on dye and instrumentation.Dependent on dye and instrumentation.Can achieve high sensitivity.

Experimental Protocols

Detailed and standardized experimental protocols are crucial for ensuring the reproducibility and comparability of data across different laboratories. Below are generalized, yet detailed, methodologies for the key lipid quantification techniques.

Mass Spectrometry-Based Lipid Quantification using Stable Isotope Dilution (SID)

This method is considered a gold standard for accurate and precise lipid quantification.[8]

a) Lipid Extraction (Folch Method)

  • Homogenization: Homogenize the tissue sample (e.g., 1 g) in a 20-fold volume of a 2:1 chloroform:methanol mixture.

  • Agitation: Agitate the mixture for 15-20 minutes at room temperature.

  • Phase Separation: Add 0.2 volumes of 0.9% NaCl solution, vortex, and centrifuge at low speed (e.g., 2000 rpm) to separate the phases.

  • Collection: Carefully collect the lower organic phase containing the lipids.

  • Drying: Evaporate the solvent under a stream of nitrogen.

b) Sample Preparation and Analysis

  • Internal Standard Spiking: Prior to extraction, spike the sample with a known amount of a stable isotope-labeled internal standard for each lipid class to be quantified.

  • Derivatization (Optional): For certain lipid classes, derivatization may be necessary to improve chromatographic separation or ionization efficiency.

  • LC-MS/MS Analysis: Reconstitute the dried lipid extract in an appropriate solvent and inject it into a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system. Use a suitable chromatographic method (e.g., reversed-phase or HILIC) to separate the lipid species.

  • Data Acquisition: Acquire data in Multiple Reaction Monitoring (MRM) mode, targeting the specific precursor-product ion transitions for both the endogenous lipids and the stable isotope-labeled internal standards.

  • Quantification: Calculate the concentration of each lipid species by comparing the peak area ratio of the endogenous lipid to its corresponding internal standard against a calibration curve.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Lipid Quantification

NMR offers a non-destructive and highly reproducible method for quantifying major lipid classes.

a) Sample Preparation

  • Lipid Extraction: Extract lipids from the sample using a suitable method like the Folch or Bligh-Dyer method.

  • Solvent Exchange: Dissolve the dried lipid extract in a deuterated solvent (e.g., chloroform-d) containing a known concentration of an internal standard (e.g., trimethylsilylpropanoic acid - TMSP).

  • NMR Tube: Transfer the solution to a 5 mm NMR tube.

b) NMR Data Acquisition

  • Instrument Setup: Place the NMR tube in the spectrometer. Perform standard instrument calibration procedures, including locking, tuning, and shimming.

  • 1H NMR Spectrum Acquisition: Acquire a one-dimensional proton (¹H) NMR spectrum. Key parameters to optimize include the number of scans, relaxation delay, and acquisition time.

c) Data Analysis and Quantification

  • Phasing and Baseline Correction: Process the raw NMR data by applying phase and baseline corrections.

  • Signal Integration: Integrate the signals corresponding to specific proton groups of the lipid classes of interest and the internal standard.

  • Concentration Calculation: Calculate the concentration of each lipid class based on the ratio of the integral of its characteristic signal to the integral of the internal standard signal, taking into account the number of protons contributing to each signal.

Fluorescent Dye-Based Lipid Quantification

This high-throughput method is suitable for the relative quantification of total lipids or specific lipid classes in microplate format.

a) Reagent Preparation

  • Dye Stock Solution: Prepare a concentrated stock solution of a lipophilic fluorescent dye (e.g., Nile Red or BODIPY 493/503) in a suitable organic solvent (e.g., DMSO or ethanol).

  • Working Solution: Dilute the stock solution to the desired working concentration in an appropriate assay buffer.

b) Assay Procedure

  • Sample Preparation: Isolate lipids using an appropriate extraction method and dissolve them in a suitable solvent. For cellular assays, cells can be directly stained.

  • Staining: Add the fluorescent dye working solution to the lipid samples or cells in a microplate. Incubate for a sufficient time to allow the dye to partition into the lipid phase.

  • Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader at the optimal excitation and emission wavelengths for the chosen dye.

c) Data Analysis

  • Background Subtraction: Subtract the fluorescence intensity of a blank control (containing only the dye and solvent) from all sample readings.

  • Relative Quantification: The fluorescence intensity is directly proportional to the amount of lipid in the sample. Results are typically expressed as relative fluorescence units (RFU) or normalized to a control group.

Mandatory Visualization

The following diagrams, created using the DOT language, illustrate key workflows and decision-making processes in the inter-laboratory comparison of lipid quantification methods.

Experimental_Workflow cluster_pre_analysis Pre-Analytical Phase cluster_analysis Analytical Phase (Performed by each Laboratory) cluster_post_analysis Post-Analytical Phase SampleCollection Sample Collection (e.g., Plasma, Tissue) SampleStorage Sample Storage (-80°C) SampleCollection->SampleStorage SampleDistribution Blinded Sample Distribution to Participating Labs SampleStorage->SampleDistribution LipidExtraction Lipid Extraction (e.g., Folch, Bligh-Dyer) SampleDistribution->LipidExtraction InternalStandard Internal Standard Spiking LipidExtraction->InternalStandard Quantification Lipid Quantification (MS, NMR, or Fluorescent Assay) InternalStandard->Quantification DataAcquisition Data Acquisition Quantification->DataAcquisition DataProcessing Data Processing & Normalization DataAcquisition->DataProcessing StatisticalAnalysis Statistical Analysis (CV, Bias, etc.) DataProcessing->StatisticalAnalysis ResultComparison Inter-Laboratory Result Comparison StatisticalAnalysis->ResultComparison

Caption: Experimental workflow for an inter-laboratory comparison of lipid quantification.

Decision_Flowchart Start Start: Select a Lipid Quantification Method Question1 Need for absolute quantification? Start->Question1 Question2 High sensitivity required? Question1->Question2 Yes Question3 High throughput needed? Question1->Question3 No MS_Method Mass Spectrometry (with Stable Isotope Dilution) Question2->MS_Method Yes NMR_Method NMR Spectroscopy Question2->NMR_Method No Question4 Distinguishing lipid species is critical? Question3->Question4 No Fluorescent_Method Fluorescent Dye-Based Assay Question3->Fluorescent_Method Yes Question4->MS_Method Yes Question4->NMR_Method No

Caption: Decision flowchart for selecting a lipid quantification method.

References

Performance of 17:0-16:1 PC-d5 Across Diverse Mass Spectrometry Platforms: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the selection of appropriate internal standards and analytical platforms is paramount for achieving accurate and reproducible quantification of lipids. The deuterated phosphatidylcholine, 17:0-16:1 PC-d5, is a widely utilized internal standard in lipidomics due to its structural similarity to endogenous phosphatidylcholines (PCs) and its distinct mass shift. This guide provides an objective comparison of the performance of this compound in different mass spectrometers, supported by experimental data and detailed protocols.

The performance of this compound is often evaluated as part of a comprehensive internal standard mixture, such as the Avanti UltimateSPLASH™ ONE, which includes a variety of deuterated lipid standards. Its utility has been demonstrated in both liquid chromatography-tandem mass spectrometry (LC-MS/MS) and matrix-assisted laser desorption/ionization mass spectrometry imaging (MALDI-MSI) workflows.

Thermo Fisher TSQ Altis Triple Quadrupole Mass Spectrometer

The Thermo Fisher TSQ Altis, a triple quadrupole mass spectrometer, is frequently employed for targeted quantitative lipidomics due to its high sensitivity and specificity in selected reaction monitoring (SRM) mode. The use of this compound has been documented in a high-throughput quantitative LC-MS/MS workflow for lipid profiling.

Quantitative Performance

A quantitative response for this compound was demonstrated using an initial screening method with data acquired in negative electrospray ionization (-ESI) mode.[1] The analysis showed a linear response across a range of concentrations.[1]

ParameterValueMass SpectrometerIonization Mode
Concentration Range 10 to 100 nmol/µLTSQ Altis-ESI
**Linearity (R²) **0.998TSQ Altis-ESI
Number of Data Points 14 across the chromatographic peak at 10 nmol/µLTSQ Altis-ESI

Experimental Protocol: High-Throughput Quantitative LC-MS/MS

  • Sample Preparation: NIST SRM 1950 reference sample was spiked with the Avanti UltimateSPLASH ONE internal standard mix (which includes this compound) at six different concentration levels.[1]

  • Liquid Chromatography: A Thermo Scientific Vanquish Horizon UHPLC system was used with a HILIC separation method. The gradient time was 3.5 minutes per polarity with an injection cycle of 12 minutes.[1]

  • Mass Spectrometry:

    • Instrument: Thermo Fisher TSQ Altis Mass Spectrometer.[1]

    • Ionization: Electrospray Ionization (ESI) in both positive and negative modes.[1]

    • Acquisition Mode: Selected Reaction Monitoring (SRM).[1] For this compound, one SRM transition was used in negative mode.[1]

    • Dwell Time: Sub-millisecond dwell times were utilized to accommodate approximately 500 concurrent SRM transitions.[1]

  • Data Analysis: Data was processed using Thermo Scientific™ TraceFinder™ version 5.1 software with the internal standards used for normalization and single-point quantitation.[1]

Experimental Workflow

LC_SRM_MS_Workflow cluster_sample_prep Sample Preparation cluster_lc Liquid Chromatography cluster_ms Mass Spectrometry cluster_data Data Analysis Sample NIST SRM 1950 Plasma Spike Spike with Avanti UltimateSPLASH ONE (contains this compound) Sample->Spike UHPLC Vanquish Horizon UHPLC (HILIC Separation) Spike->UHPLC MS TSQ Altis Mass Spectrometer UHPLC->MS ESI Electrospray Ionization (+/- ESI) MS->ESI SRM Selected Reaction Monitoring (SRM) ESI->SRM TraceFinder TraceFinder 5.1 Software SRM->TraceFinder Quant Normalization and Single-Point Quantitation TraceFinder->Quant

Caption: LC-SRM-MS/MS workflow for quantitative lipid analysis.

Orbitrap-Based Mass Spectrometers (e.g., Q Exactive, Orbitrap Elite)

High-resolution Orbitrap mass spectrometers are widely used for both quantitative and qualitative lipidomics. This compound is a key component of internal standard mixtures for quantitative mass spectrometry imaging (Q-MSI) on these platforms.

Quantitative Performance

In Q-MSI studies, this compound is part of a multiclass internal standard mixture used for pixel-wise normalization, enabling the quantification of lipid species in tissue sections. While specific performance metrics like LOD and LOQ for this compound are not detailed, the overall Q-MSI approach demonstrated a wide dynamic range and good correlation with LC-MS/MS data.

ParameterApplicationMass SpectrometerIonization Mode
Function Internal standard for PC lipid classOrbitrap EliteMALDI (positive ion mode)
Quantitative Output Lipid concentrations in pmol/mm²Orbitrap EliteMALDI (positive ion mode)
Dynamic Range 3 orders of magnitude for the overall Q-MSI methodOrbitrap EliteMALDI

Experimental Protocol: Quantitative Mass Spectrometry Imaging (Q-MSI)

  • Sample Preparation: A multiclass internal standard mixture (MSI SPLASH™), containing this compound, was sprayed homogeneously over mouse brain tissue sections.[2][3]

  • Matrix Application: For positive ion mode, 1,5-diaminonaphthalene (DAN) matrix was applied.[4]

  • Mass Spectrometry:

    • Instrument: Orbitrap Elite Mass Spectrometer.[2]

    • Ionization: MALDI.[2]

    • Mass Range: m/z 350–1,000.[5]

  • Data Analysis: Pixel-wise normalization of each lipid species signal to the corresponding class-specific internal standard.[2][3]

Experimental Workflow

MALDI_MSI_Workflow cluster_sample_prep Sample Preparation cluster_msi Mass Spectrometry Imaging cluster_data Data Analysis Tissue Tissue Section IS_Spray Spray with MSI SPLASH™ IS Mix (contains this compound) Tissue->IS_Spray Matrix_App Matrix Application (e.g., DAN) IS_Spray->Matrix_App MALDI_MS Orbitrap Elite Mass Spectrometer (MALDI source) Matrix_App->MALDI_MS Acquisition Data Acquisition (m/z 350-1000) MALDI_MS->Acquisition Normalization Pixel-wise Normalization to Internal Standard Acquisition->Normalization Quant_Image Quantitative Ion Image (pmol/mm²) Normalization->Quant_Image

Caption: MALDI-MSI workflow for quantitative lipid imaging.

Bruker timsTOF Flex Mass Spectrometer

The Bruker timsTOF Flex, which combines quadrupole time-of-flight (Q-TOF) mass analysis with trapped ion mobility spectrometry (TIMS), offers an additional dimension of separation. It has been used in a comparative Q-MSI study alongside an Orbitrap instrument.

Quantitative Performance

The study demonstrated a strong correlation in the Q-MSI results between the timsTOF Flex and the Orbitrap Elite, indicating robust and comparable quantitative performance when using the multiclass internal standard mixture containing this compound.[2] Outliers were generally attributed to isobaric interferences resolved by the higher resolution of the Orbitrap or differing sensitivities for low-intensity lipids.[2]

ParameterApplicationMass SpectrometerIonization Mode
Function Internal standard for PC lipid classtimsTOF FlexMALDI-2 (positive ion mode)
Quantitative Output Lipid concentrations in pmol/mm²timsTOF FlexMALDI-2 (positive ion mode)
Correlation Strong correlation with Orbitrap Elite for Q-MSI resultstimsTOF FlexMALDI-2

Experimental Protocol: Q-MSI with MALDI-2-timsTOF Flex

  • Sample Preparation: Similar to the Orbitrap protocol, the MSI SPLASH™ internal standard mix was sprayed onto tissue sections.[2]

  • Mass Spectrometry:

    • Instrument: MALDI-2 timsTOF Flex.[2]

    • Ionization: MALDI-2.[2]

    • Pixel Size: 30 µm (x, y).[5]

    • Mass Range: m/z 350–1,000 for positive mode.[5]

    • Laser: SmartBeam 3D 355 nm laser operated at 1 kHz with 50 shots per pixel for positive mode.[5]

    • Mass Resolution: Calculated to be 54,000 at m/z 700.[5]

Experimental Workflow

The experimental workflow for the timsTOF Flex in a Q-MSI experiment is similar to that of the Orbitrap, with the primary difference being the use of the MALDI-2 source and the inclusion of ion mobility separation.

MALDI_TIMS_MSI_Workflow cluster_sample_prep Sample Preparation cluster_msi Mass Spectrometry Imaging cluster_data Data Analysis Tissue Tissue Section IS_Spray Spray with MSI SPLASH™ IS Mix (contains this compound) Tissue->IS_Spray Matrix_App Matrix Application IS_Spray->Matrix_App MALDI_TIMS_MS timsTOF Flex Mass Spectrometer (MALDI-2 source) Matrix_App->MALDI_TIMS_MS TIMS Trapped Ion Mobility Separation MALDI_TIMS_MS->TIMS Acquisition Data Acquisition TIMS->Acquisition Normalization Pixel-wise Normalization to Internal Standard Acquisition->Normalization Quant_Image Quantitative Ion Image Normalization->Quant_Image

Caption: MALDI-TIMS-MSI workflow for quantitative lipid imaging.

Agilent Q-TOF Mass Spectrometers (e.g., 6546 QTOF)

Agilent Q-TOF instruments are also utilized for lipidomics analysis, providing high-resolution and accurate mass data.

Performance Observations

One study using an Agilent 1290 Bio UHPLC coupled with a 6546 QTOF system noted a misannotation of the sn-position for PC-d5 17:0/16:1(9).[6] The product-ion spectrum suggested a mixture of sn1-17:0 and sn1-16:1 structures, which could be due to byproducts from the synthesis of the standard.[6] This highlights the importance of careful spectral interpretation even with high-purity standards. No specific quantitative performance data for this compound on this platform was provided in the reviewed literature.

Experimental Protocol: LC-MS Analysis

  • Liquid Chromatography: Agilent 1290 Bio UHPLC system.[6]

  • Mass Spectrometry:

    • Instrument: Agilent 6546 QTOF system.[6]

    • Gas Temperature: 325 °C.[6]

    • Gas Flow: 12 L/min.[6]

    • Nebulizer: 55 psig.[6]

    • Sheath Gas Temperature: 300 °C.[6]

    • Sheath Gas Flow: 11 L/min.[6]

    • VCap: 3500 V.[6]

    • Nozzle Voltage: 1000 V.[6]

    • Fragmentor: 175 V.[6]

    • Skimmer: 65 V.[6]

    • Octupole RF Vpp: 750 V.[6]

Experimental Workflow

LC_QTOF_MS_Workflow cluster_sample_prep Sample Preparation cluster_lc Liquid Chromatography cluster_ms Mass Spectrometry cluster_data Data Analysis Sample Lipid Extract Spike Spike with Internal Standard (contains this compound) Sample->Spike UHPLC Agilent 1290 Bio UHPLC Spike->UHPLC QTOF Agilent 6546 QTOF UHPLC->QTOF Acquisition High-Resolution MS and MS/MS Data Acquisition QTOF->Acquisition Software Data Processing Software (e.g., MS-DIAL) Acquisition->Software Interpretation Spectral Interpretation and Lipid Identification Software->Interpretation

Caption: General LC-QTOF-MS workflow for lipidomics analysis.

Conclusion

References

The Gold Standard: Enhancing Lipidomics Data Integrity with Deuterated Internal Standards

Author: BenchChem Technical Support Team. Date: December 2025

A comparative guide for researchers, scientists, and drug development professionals on the critical role of deuterated standards in achieving accurate and reproducible lipidomics data.

In the rapidly advancing field of lipidomics, the precision and reliability of quantitative data are paramount for deriving meaningful biological insights. The inherent complexity of lipidomes and the multi-step nature of analytical workflows introduce significant potential for experimental variability. This guide provides a comprehensive comparison of lipidomics data quality with and without the use of deuterated internal standards, supported by experimental data and detailed protocols, to underscore their indispensable role in robust quantitative analysis.

The Impact of Internal Standards on Quantitative Performance

The use of deuterated internal standards is a cornerstone of high-quality quantitative lipidomics. These standards, which are chemically identical to their endogenous counterparts but mass-shifted due to the incorporation of deuterium (B1214612) atoms, are added to samples at the beginning of the workflow. This allows them to account for variability introduced during sample preparation, extraction, and analysis by mass spectrometry.

A study by Koelmel et al. (2019) clearly demonstrates the impact of internal standard normalization on data quality. The following table summarizes the coefficient of variation (%CV), a measure of reproducibility, for lipid species measured in human plasma with and without normalization to internal standards.

Data TreatmentAverage %CV
Without Internal Standard Normalization10% ± 7%
With Internal Standard Normalization6% ± 7%

Data sourced from Koelmel et al., BMC Bioinformatics (2019)[1][2]

As the data illustrates, normalization using internal standards significantly reduces the variability of the measurements, leading to more precise and reliable quantification.[1][2] This enhanced reproducibility is crucial for detecting subtle but biologically significant changes in lipid profiles between different experimental groups.

Alternatives to Deuterated Standards

While deuterated standards are considered the gold standard, other types of internal standards are also used in lipidomics:

  • ¹³C-Labeled Lipids: These are similar to deuterated standards but use the stable isotope ¹³C. They are considered by some to be superior as they have identical chemical and physical properties to the endogenous analytes and are less prone to isotope effects. However, they are generally more expensive and less commercially available than their deuterated counterparts.

  • Odd-Chain Lipids: These are lipids with fatty acid chains containing an odd number of carbon atoms, which are not naturally abundant in most mammalian systems. They are a cost-effective alternative but may not perfectly mimic the extraction and ionization behavior of all even-chained endogenous lipids.

Experimental Workflow for Cross-Validation

The following diagram illustrates a typical experimental workflow for lipidomics analysis, incorporating the use of deuterated internal standards for data validation and quantification.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_processing Data Processing & Validation Sample Biological Sample (e.g., Plasma, Tissue) Spike_IS Spike with Deuterated Internal Standard Mixture Sample->Spike_IS Addition of known amount Extraction Lipid Extraction (e.g., MTBE or Folch Method) Spike_IS->Extraction Dry_Reconstitute Dry Extract & Reconstitute in Injection Solvent Extraction->Dry_Reconstitute LC_Separation Liquid Chromatography Separation (e.g., C18 column) Dry_Reconstitute->LC_Separation Injection MS_Detection Mass Spectrometry Detection (e.g., QTOF, Orbitrap) LC_Separation->MS_Detection Elution Peak_Integration Peak Detection & Integration MS_Detection->Peak_Integration Raw Data Normalization Normalization to Internal Standards Peak_Integration->Normalization Peak Areas Quantification Lipid Identification & Quantification Normalization->Quantification Corrected Data Statistical_Analysis Statistical Analysis Quantification->Statistical_Analysis

A typical experimental workflow for quantitative lipidomics using deuterated internal standards.

Detailed Experimental Protocols

Accurate and reproducible results in lipidomics are highly dependent on standardized experimental procedures. Below are detailed protocols for lipid extraction and LC-MS/MS analysis.

Lipid Extraction using Methyl-tert-butyl ether (MTBE)

This protocol is a widely used method for extracting a broad range of lipids from biological samples.

  • Sample Preparation: Aliquot 50 µL of plasma or an equivalent amount of homogenized tissue into a glass tube.

  • Internal Standard Spiking: Add a known amount of a deuterated lipid internal standard mixture (e.g., SPLASH® LIPIDOMIX®) to the sample.

  • Protein Precipitation and Lipid Extraction:

    • Add 225 µL of ice-cold methanol (B129727) to the sample.

    • Add 750 µL of MTBE.

    • Vortex the mixture vigorously for 1 minute.

    • Sonicate for 10 minutes in an ice bath.

  • Phase Separation:

    • Add 188 µL of water to induce phase separation.

    • Vortex for 20 seconds.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Lipid Collection:

    • Carefully collect the upper organic layer, which contains the lipids, and transfer it to a new glass tube.

  • Drying and Reconstitution:

    • Dry the collected organic phase under a gentle stream of nitrogen or using a vacuum concentrator.

    • Reconstitute the dried lipid extract in an appropriate volume (e.g., 100 µL) of the initial mobile phase for LC-MS analysis.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis

This is a representative protocol for the separation and detection of lipids.

  • Chromatographic System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A C18 reversed-phase column is commonly used for lipid separation.

  • Mobile Phase A: Acetonitrile/water (60:40) with 10 mM ammonium (B1175870) formate (B1220265) and 0.1% formic acid.

  • Mobile Phase B: Isopropanol/acetonitrile (90:10) with 10 mM ammonium formate and 0.1% formic acid.

  • Gradient Elution: A typical gradient starts with a low percentage of mobile phase B, which is gradually increased to elute lipids based on their hydrophobicity.

  • Flow Rate: A flow rate of 0.3-0.6 mL/min is commonly used.

  • Column Temperature: The column should be maintained at a constant temperature (e.g., 55°C) to ensure reproducible retention times.

  • Mass Spectrometer: A high-resolution mass spectrometer (e.g., QTOF or Orbitrap) is recommended for accurate mass measurements.

  • Ionization: Electrospray ionization (ESI) is typically used in both positive and negative ion modes to cover a broad range of lipid classes.

  • Data Acquisition: Data can be acquired in either data-dependent or data-independent acquisition mode to obtain both MS1 and MS/MS spectra for lipid identification and quantification.

Conclusion

The cross-validation of lipidomics data using deuterated standards is not merely a recommendation but a critical component of robust and reliable quantitative analysis. As demonstrated by comparative data, the use of these internal standards significantly improves the precision and accuracy of lipid measurements by correcting for analytical variability. While alternative standards exist, deuterated lipids remain the gold standard for their ability to closely mimic the behavior of their endogenous counterparts throughout the analytical workflow. By implementing standardized protocols that incorporate deuterated internal standards, researchers, scientists, and drug development professionals can ensure the generation of high-quality, reproducible lipidomics data, thereby accelerating scientific discovery and innovation.

References

A Head-to-Head Comparison: 17:0-16:1 PC-d5 vs. C13-Labeled Standards for High-Fidelity Lipid Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the pursuit of accurate and reproducible quantification of lipids is paramount. The choice of internal standard is a critical determinant of data quality in mass spectrometry-based lipidomics. This guide provides an objective comparison of two widely used stable isotope-labeled internal standards: the deuterated standard 17:0-16:1 PC-d5 and carbon-13 (C13)-labeled standards.

In the landscape of quantitative lipid analysis, stable isotope dilution mass spectrometry stands as the gold standard. This technique hinges on the addition of a known quantity of an isotopically labeled version of the analyte of interest at an early stage of sample preparation. This internal standard co-elutes with the endogenous analyte and experiences similar ionization and matrix effects, allowing for accurate correction of variations throughout the analytical workflow. While both deuterated (e.g., this compound) and C13-labeled compounds serve this purpose, their fundamental isotopic differences can lead to significant variations in analytical performance.

Quantitative Performance: A Comparative Analysis

A key concern with deuterium-labeled standards is the potential for chromatographic separation from their non-labeled counterparts, known as the "isotope effect." This can lead to differential matrix effects and, consequently, less accurate quantification. C13-labeled standards, due to the smaller relative mass difference, exhibit a much closer chromatographic profile to the endogenous analyte.

The following table summarizes a comparison between a commercially available deuterated internal standard mixture and a biologically generated 13C-labeled internal standard lipid mixture for the normalization of lipid classes in human plasma.

Performance MetricDeuterated Internal Standard Mixture13C-Labeled Internal Standard MixtureKey Takeaway
Coefficient of Variation (CV%) Higher CV% observedSignificantly lower CV% [1][2]13C-labeled standards provide superior precision and reproducibility in lipid quantification.
Chromatographic Co-elution Potential for slight retention time shiftsNear-perfect co-elution [3][4]C13-labeling minimizes the isotope effect, ensuring more accurate correction for matrix effects.
Isotopic Stability Risk of back-exchange in certain positionsHighly stable label C13 labels are covalently bound within the carbon skeleton, eliminating the risk of isotopic exchange.
Correction for Matrix Effects GoodExcellent [4]Closer physicochemical properties to the analyte lead to more effective compensation for ion suppression or enhancement.

Note: The data presented is from a study comparing a mixture of deuterated standards to a mixture of 13C-labeled standards and may not be directly representative of this compound but reflects the general performance differences between the two labeling strategies.

Experimental Protocols

To achieve reliable and comparable results, standardized experimental protocols are essential. The following provides a detailed methodology for a typical lipidomics workflow using internal standards.

Sample Preparation and Lipid Extraction (Folch Method)
  • Internal Standard Spiking: To 100 µL of plasma, add a known amount of the internal standard (either this compound or a C13-labeled PC standard) in chloroform/methanol.

  • Solvent Addition: Add 2 mL of a chloroform:methanol (2:1, v/v) solution to the sample.

  • Homogenization: Vortex the mixture vigorously for 2 minutes to ensure thorough mixing and protein precipitation.

  • Phase Separation: Add 400 µL of 0.9% NaCl solution to induce phase separation.

  • Centrifugation: Centrifuge the sample at 2,000 x g for 10 minutes to achieve clear separation of the aqueous and organic layers.

  • Lipid Collection: Carefully aspirate the lower organic layer containing the lipids using a glass Pasteur pipette and transfer to a new tube.

  • Drying: Evaporate the solvent to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the dried lipid extract in a suitable volume (e.g., 100 µL) of the initial mobile phase for LC-MS analysis.

Liquid Chromatography-Mass Spectrometry (LC-MS) Analysis
  • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A C18 reversed-phase column is commonly used for lipidomics.

  • Mobile Phase A: Acetonitrile/Water (60:40) with 10 mM ammonium (B1175870) formate (B1220265) and 0.1% formic acid.

  • Mobile Phase B: Isopropanol/Acetonitrile (90:10) with 10 mM ammonium formate and 0.1% formic acid.

  • Gradient: A typical gradient would start at 30% B and increase to 100% B over 20 minutes, followed by a re-equilibration step.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

  • Mass Spectrometer: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) is recommended for accurate mass measurements.

  • Ionization Mode: Electrospray ionization (ESI) in both positive and negative modes to cover a broad range of lipid classes.

  • Data Acquisition: Data-dependent acquisition (DDA) or data-independent acquisition (DIA) can be employed.

Visualizing the Workflow and Rationale

To further elucidate the experimental process and the decision-making involved in selecting an internal standard, the following diagrams are provided.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis Sample Biological Sample (e.g., Plasma) Spike Spike with Internal Standard (this compound or C13-PC) Sample->Spike Extract Lipid Extraction (e.g., Folch Method) Spike->Extract Dry Dry Down Extract->Dry Reconstitute Reconstitute in Mobile Phase Dry->Reconstitute LC_MS LC-MS/MS Analysis Reconstitute->LC_MS Data_Processing Data Processing LC_MS->Data_Processing Quantification Quantification Data_Processing->Quantification

Lipidomics experimental workflow using an internal standard.

Standard_Choice_Logic Start Goal: Accurate Lipid Quantification Standard_Type Choice of Internal Standard Start->Standard_Type Deuterated Deuterated Standard (e.g., this compound) Standard_Type->Deuterated C13_Labeled C13-Labeled Standard Standard_Type->C13_Labeled Deuterated_Pros Pros: - More readily available - Generally lower cost Deuterated->Deuterated_Pros Deuterated_Cons Cons: - Potential for isotope effect (chromatographic shift) - Risk of back-exchange Deuterated->Deuterated_Cons Outcome_Deuterated Good Accuracy Deuterated->Outcome_Deuterated C13_Pros Pros: - Minimal isotope effect - Co-elutes with analyte - High isotopic stability C13_Labeled->C13_Pros C13_Cons Cons: - Generally higher cost - Less commercial availability for some lipids C13_Labeled->C13_Cons Outcome_C13 Highest Accuracy & Precision C13_Labeled->Outcome_C13

Decision logic for internal standard selection in lipid analysis.

Conclusion

The selection of an appropriate internal standard is a foundational step in robust quantitative lipidomics. While deuterated standards like this compound are widely used and can provide reliable results, the evidence strongly suggests that C13-labeled standards offer superior analytical performance. Their ability to closely mimic the chromatographic behavior and ionization characteristics of endogenous lipids leads to more accurate and precise quantification by effectively minimizing isotope effects and ensuring stable labeling. For researchers and drug development professionals where the highest level of data fidelity is required, the investment in C13-labeled internal standards is a scientifically sound choice that will enhance the reliability and impact of their findings.

References

Assessing Linearity and Dynamic Range in Quantitative Lipidomics: A Comparison Guide Featuring 17:0-16:1 PC-d5

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the pursuit of accurate and reproducible lipidomics data, the rigorous validation of analytical methods is paramount. A key aspect of this validation is the assessment of linearity and dynamic range, which ensures that the measured signal intensity of a lipid species is directly proportional to its concentration over a specific range. This guide provides a comprehensive comparison of internal standards used for these assessments, with a focus on the deuterated phospholipid 1-heptadecanoyl-2-(9Z-hexadecenoyl)-sn-glycero-3-phosphocholine-d5 (17:0-16:1 PC-d5). Experimental data and detailed protocols are provided to aid researchers in selecting and implementing the most appropriate standards for their quantitative mass spectrometry-based lipidomics workflows.

The Gold Standard: Stable Isotope-Labeled Internal Standards

Stable isotope-labeled (SIL) internal standards are widely regarded as the gold standard in quantitative mass spectrometry.[1] These standards are chemically identical to the endogenous analytes of interest but have a different mass due to the incorporation of heavy isotopes (e.g., ²H, ¹³C, ¹⁵N). This near-identical physicochemical behavior ensures that SIL standards co-elute with the analyte during chromatography and experience similar ionization efficiency and matrix effects in the mass spectrometer. This allows for accurate correction of variations that can occur during sample preparation and analysis.

This compound is a deuterated phosphatidylcholine that serves as an excellent internal standard for the quantification of PC species. It is a component of commercially available internal standard mixtures, such as UltimateSPLASH™ ONE, which are designed for comprehensive and accurate lipid quantitation across multiple lipid classes.[2][3][4]

Performance of this compound: Linearity and Dynamic Range

Experimental data demonstrates the excellent performance of this compound for establishing linearity and a wide dynamic range in quantitative lipidomics.

A study utilizing a Thermo Fisher Scientific TSQ Altis Mass Spectrometer showcased a quantitative analysis of the Avanti UltimateSPLASH™ ONE internal standard mix, which includes this compound. The analysis of a six-point calibration curve for this compound yielded a linear response with a coefficient of determination (R²) of 0.998, indicating a strong linear relationship between concentration and instrument response.

Furthermore, quantitative mass spectrometry imaging (Q-MSI) studies using a multi-class internal standard mixture containing deuterated phospholipids (B1166683) have demonstrated a dynamic range spanning three orders of magnitude. This wide dynamic range is crucial for accurately quantifying both low- and high-abundance lipid species within a single analytical run.

Comparison of Internal Standards for Linearity and Dynamic Range Assessment

The choice of internal standard is a critical factor in the reliability of quantitative lipidomics data. Below is a comparison of deuterated internal standards, such as this compound, with other common alternatives.

Internal Standard TypePrincipleAdvantagesDisadvantages
Deuterated Lipids (e.g., this compound) Analyte with some hydrogen atoms replaced by deuterium (B1214612).Co-elutes closely with the endogenous analyte in liquid chromatography (LC).[1] Effectively corrects for matrix effects.[1] Considered the "gold standard" for quantitative mass spectrometry.[1]Potential for isotopic interference from naturally occurring isotopes of the analyte, especially at low concentrations. More expensive than other alternatives.
¹³C-Labeled Lipids Analyte with some carbon atoms replaced by the ¹³C isotope.Co-elutes closely with the endogenous analyte. Less potential for kinetic isotope effects compared to deuterium labeling.Generally the most expensive type of internal standard.
Odd-Chain Lipids Lipids with fatty acid chains containing an odd number of carbon atoms (e.g., 17:0, 19:0). These are typically absent or present at very low levels in most biological systems.More cost-effective than stable isotope-labeled standards. Can be used for quantification of multiple species within a lipid class.May not perfectly mimic the ionization efficiency and matrix effects of all even-chain endogenous lipids. Retention time in reversed-phase chromatography will differ from even-chain counterparts.
Structural Analogs A molecule that is chemically related to the analyte but not isotopically labeled or an odd-chain lipid.Can be a cost-effective option if a suitable analog is available.Significant differences in physicochemical properties can lead to different extraction efficiencies, chromatographic retention, and ionization responses, potentially compromising accuracy.

Experimental Protocols

Below are detailed methodologies for assessing linearity and dynamic range using a deuterated internal standard like this compound.

Experimental Workflow for Quantitative Lipidomics

This diagram outlines the general workflow for a quantitative lipidomics experiment.

Quantitative_Lipidomics_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Analysis Sample Biological Sample (e.g., Plasma, Tissue) Spike Spike with Internal Standard (e.g., this compound) Sample->Spike Extraction Lipid Extraction (e.g., MTBE method) Spike->Extraction Drydown Dry Down and Reconstitute Extraction->Drydown LC_Separation Liquid Chromatography Separation Drydown->LC_Separation MS_Detection Mass Spectrometry Detection (MS and MS/MS) LC_Separation->MS_Detection Peak_Integration Peak Integration and Ratio Calculation (Analyte/IS) MS_Detection->Peak_Integration Quantification Quantification using Calibration Curve Peak_Integration->Quantification Statistical_Analysis Statistical Analysis Quantification->Statistical_Analysis

Caption: General workflow for a quantitative lipidomics experiment.

Protocol for Assessing Linearity and Dynamic Range

This protocol details the steps to generate a calibration curve and determine the linear dynamic range for a specific lipid class using this compound as an internal standard for the phosphatidylcholine (PC) class.

1. Preparation of Stock Solutions:

  • Prepare a stock solution of a representative endogenous PC standard (e.g., 16:0-18:1 PC) of known concentration in an appropriate solvent (e.g., methanol).

  • Prepare a stock solution of the internal standard (this compound) at a known concentration in the same solvent.

2. Preparation of Calibration Standards:

  • Create a series of calibration standards by serially diluting the endogenous PC stock solution to cover the expected concentration range in the samples. A minimum of five to seven concentration levels is recommended.

  • Spike a constant, known amount of the this compound internal standard stock solution into each calibration standard.

  • The calibration standards should be prepared in a matrix that mimics the biological samples to be analyzed (e.g., stripped plasma or a synthetic lipid mixture).

3. Sample Preparation:

  • For unknown samples, add the same constant amount of the this compound internal standard to each sample prior to lipid extraction.

  • Perform lipid extraction on both the calibration standards and the unknown samples using a validated protocol (e.g., methyl-tert-butyl ether (MTBE) extraction).

4. LC-MS/MS Analysis:

  • Analyze the extracted calibration standards and unknown samples using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.

  • The LC method should provide good chromatographic separation of the analyte and internal standard from other matrix components.

  • The MS/MS method should be set up to monitor specific precursor-product ion transitions for both the endogenous PC and the this compound internal standard.

5. Data Analysis:

  • Integrate the peak areas for both the endogenous PC and the this compound in each chromatogram.

  • Calculate the peak area ratio (endogenous PC peak area / this compound peak area) for each calibration standard.

  • Construct a calibration curve by plotting the peak area ratio against the known concentration of the endogenous PC in the calibration standards.

  • Perform a linear regression analysis on the calibration curve. The linearity is acceptable if the coefficient of determination (R²) is typically ≥ 0.99.

  • The linear dynamic range is the concentration range over which the calibration curve is linear.

  • Quantify the amount of the endogenous PC in the unknown samples by interpolating their peak area ratios from the calibration curve.

Logical Workflow for Linearity and Dynamic Range Assessment

This diagram illustrates the logical steps involved in assessing the linearity and dynamic range of a quantitative lipidomics method.

Linearity_Dynamic_Range_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_evaluation Evaluation A Prepare Analyte and Internal Standard Stock Solutions B Create Serial Dilutions of Analyte A->B C Spike Constant Amount of Internal Standard into each Dilution B->C D LC-MS/MS Analysis of Calibration Standards C->D E Integrate Peak Areas of Analyte and Internal Standard D->E F Calculate Peak Area Ratio (Analyte/IS) E->F G Plot Peak Area Ratio vs. Analyte Concentration F->G H Perform Linear Regression G->H I Determine R-squared Value (Linearity) H->I J Define Concentration Range with Linear Response (Dynamic Range) H->J

Caption: Workflow for assessing linearity and dynamic range.

Conclusion

The selection of an appropriate internal standard and the rigorous assessment of linearity and dynamic range are fundamental to achieving accurate and reliable quantitative lipidomics data. Deuterated internal standards, such as this compound, have demonstrated excellent performance in terms of linearity and provide a wide dynamic range, making them a superior choice for the quantification of phosphatidylcholines. By following the detailed protocols and workflows outlined in this guide, researchers can confidently validate their analytical methods and generate high-quality data to advance their understanding of the complex roles of lipids in health and disease.

References

A Comparative Guide to Internal Standards for Method Validation in Lipidomics: UltimateSPLASH ONE vs. Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

The primary role of an internal standard in mass spectrometry-based lipidomics is to correct for variations that can occur during sample preparation, extraction, and analysis. An ideal internal standard is chemically similar to the analytes of interest but isotopically or structurally distinct, allowing it to be differentiated by the mass spectrometer. It should be added to the sample at the earliest stage of the workflow to account for any potential sample loss or variability in extraction and ionization efficiency.

UltimateSPLASH™ ONE: A Comprehensive Solution

UltimateSPLASH™ ONE is a comprehensive internal standard mixture containing 69 unique, highly pure, deuterium-labeled lipids from 15 different lipid classes.[1][2][3][4] A key feature of this mixture is that the standards are designed to appear in spectral gaps between naturally occurring lipid species, and their relative abundances are varied to reflect the patterns found in nature.[1][3][4] This design aims to provide a more accurate representation of the diverse lipidome in biological samples. The mixture includes a broad range of chain lengths and unsaturation variants, which helps to control for differences in ionization and fragmentation efficiency across a wide array of lipid species.[3][4]

Alternative Internal Standard: SPLASH™ LIPIDOMIX™

Performance Comparison

A study that developed and validated a hydrophilic interaction liquid chromatography-tandem mass spectrometry (HILIC-MS/MS) method for comprehensive plasma lipidomics utilized UltimateSPLASH™ ONE for accurate quantitation.[6] The validation was performed according to bioanalytical method validation guidelines and demonstrated acceptable linearity, precision, reproducibility, and recovery for the quantification of 608 lipid species.[6]

Table 1: Performance Characteristics of a Validated Lipidomics Method Using UltimateSPLASH™ ONE [6]

ParameterPerformance
Linearity (R²) >0.99 for most lipid classes
Intra-day Precision (%CV) <15% for the majority of quantified lipids
Inter-day Precision (%CV) <20% for the majority of quantified lipids
Recovery Within 80-120% for most lipid classes

Note: This table summarizes reported performance from a study using UltimateSPLASH™ ONE. Performance may vary depending on the specific experimental conditions, matrix, and instrumentation.

For comparison, methods utilizing other internal standard strategies, such as a single internal standard per class, have also demonstrated good quantitative performance. However, the comprehensive nature of UltimateSPLASH™ ONE, with multiple standards per class covering a range of acyl chain lengths, is designed to provide more accurate quantification across a broader spectrum of lipids within each class.

Experimental Protocols

A robust experimental protocol is crucial for reproducible results. The following is a general workflow for lipid extraction from plasma using a SPLASH™ internal standard mixture.

Plasma Lipid Extraction Protocol
  • Sample Preparation: Thaw plasma samples on ice.

  • Internal Standard Spiking: Add a known amount of UltimateSPLASH™ ONE mixture to each plasma sample. The exact volume will depend on the sample volume and the desired final concentration of the internal standards.

  • Protein Precipitation and Lipid Extraction:

    • Add 10 volumes of a cold solvent mixture, such as 2:1 (v/v) chloroform:methanol, to the plasma sample containing the internal standard.

    • Vortex vigorously for 1 minute to ensure thorough mixing and protein precipitation.

    • Incubate on ice for 10 minutes.

  • Phase Separation:

    • Add 3 volumes of water to the mixture to induce phase separation.

    • Vortex for 30 seconds.

    • Centrifuge at 2,000 x g for 10 minutes at 4°C. Three layers will be visible: an upper aqueous layer, a protein disk in the middle, and a lower organic layer containing the lipids.

  • Lipid Collection:

    • Carefully collect the lower organic layer using a glass syringe or pipette, avoiding the protein disk.

    • Transfer the organic phase to a new glass tube.

  • Drying and Reconstitution:

    • Dry the collected lipid extract under a stream of nitrogen gas.

    • Reconstitute the dried lipid extract in a suitable solvent for LC-MS analysis, such as 1:1 (v/v) methanol:chloroform or isopropanol:acetonitrile:water in appropriate ratios.

Visualizing the Workflow

The following diagrams illustrate the key workflows and logical relationships in a typical lipidomics experiment utilizing internal standards.

G cluster_sample_prep Sample Preparation cluster_extraction Lipid Extraction cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample (e.g., Plasma) Spike Spike with UltimateSPLASH ONE Sample->Spike Extraction Protein Precipitation & Phase Separation Spike->Extraction Collect Collect Organic Layer Extraction->Collect Dry Dry Down Collect->Dry Reconstitute Reconstitute in Injection Solvent Dry->Reconstitute LCMS LC-MS/MS Acquisition Reconstitute->LCMS Processing Peak Picking & Integration LCMS->Processing Quant Normalization to Internal Standards Processing->Quant Stats Statistical Analysis Quant->Stats

Caption: A typical experimental workflow for quantitative lipidomics.

G cluster_validation Method Validation Parameters cluster_is Internal Standard Role Linearity Linearity & Dynamic Range Correction Correction for: - Extraction Inefficiency - Ion Suppression/Enhancement - Injection Volume Variation Linearity->Correction Ensures proportional response Precision Precision (Intra- & Inter-day) Precision->Correction Assesses reproducibility Accuracy Accuracy & Recovery Accuracy->Correction Measures closeness to true value LOD Limit of Detection (LOD) & Limit of Quantification (LOQ) LOD->Correction Defines sensitivity limits

References

Confirming Lipid Identity: A Comparative Guide to 17:0-16:1 PC-d5 Fragmentation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of lipidomics, accurate identification of lipid species is paramount. This guide provides a comparative analysis of the fragmentation pattern of the internal standard 1-heptadecanoyl-2-palmitoleoyl-sn-glycero-3-phosphocholine-d5 (17:0-16:1 PC-d5) to aid researchers in its confident identification and use in quantitative studies. We present expected fragmentation data, a detailed experimental protocol for tandem mass spectrometry analysis, and logical workflow diagrams to support experimental design and data interpretation.

Data Presentation: Predicted Fragmentation of this compound

The following table summarizes the predicted major fragment ions for this compound when analyzed by positive ion mode tandem mass spectrometry (MS/MS). The deuterated phosphocholine (B91661) headgroup (d5) results in a characteristic mass shift for fragments containing this moiety. It is important to note that for mixed-acyl phosphatidylcholines, the relative abundance of fragments corresponding to the fatty acyl chains can sometimes be complex, with potential for ambiguity in definitively assigning the sn-1 and sn-2 positions based solely on collision-induced dissociation (CID) fragmentation. In fact, studies have noted the potential for misannotation of the sn-position in standards like PC-d5 17:0/16:1(9), suggesting that the product-ion spectrum may show characteristics of a mixture of positional isomers[1].

Precursor Ion (m/z)Fragment Ion (m/z)Identity of FragmentPredicted Relative Abundance
[M+H]⁺189.1d5-Phosphocholine headgroupHigh
[M+H]⁺[M+H - 188.1]⁺Loss of d5-phosphocholine headgroupModerate
[M+H]⁺[M+H - 256.4]⁺Loss of palmitoleic acid (16:1)Low
[M+H]⁺[M+H - 270.5]⁺Loss of heptadecanoic acid (17:0)Low
[M+Na]⁺[M+Na - 59]⁺Loss of trimethylamineModerate
[M+Na]⁺[M+Na - 188.1]⁺Loss of d5-phosphocholine headgroupHigh
[M+Na]⁺[M+Na - 256.4]⁺Loss of palmitoleic acid (16:1)Moderate
[M+Na]⁺[M+Na - 270.5]⁺Loss of heptadecanoic acid (17:0)Moderate

Note: The exact m/z values and relative abundances are illustrative and can vary depending on the mass spectrometer and experimental conditions.

Mandatory Visualization

The following diagrams illustrate the predicted fragmentation pathway of this compound and a typical experimental workflow for lipid identification.

Predicted Fragmentation Pathway of this compound ([M+H]⁺) Precursor [this compound + H]⁺ Frag_Headgroup d5-Phosphocholine Headgroup (m/z 189.1) Precursor->Frag_Headgroup CID Frag_Loss_Headgroup [M+H - 188.1]⁺ Precursor->Frag_Loss_Headgroup CID Frag_Loss_16_1 [M+H - 16:1]⁺ Precursor->Frag_Loss_16_1 CID Frag_Loss_17_0 [M+H - 17:0]⁺ Precursor->Frag_Loss_17_0 CID

Caption: Predicted fragmentation of this compound.

Experimental Workflow for Lipid Identification Sample_Prep Sample Preparation (Lipid Extraction) LC_Sep Liquid Chromatography (Separation) Sample_Prep->LC_Sep MS_Analysis Mass Spectrometry (Full Scan MS) LC_Sep->MS_Analysis Precursor_Selection Precursor Ion Selection (e.g., [M+H]⁺) MS_Analysis->Precursor_Selection MSMS_Fragmentation Tandem MS (MS/MS) (Fragmentation) Precursor_Selection->MSMS_Fragmentation Data_Analysis Data Analysis (Fragment Identification) MSMS_Fragmentation->Data_Analysis Lipid_ID Lipid Identification Data_Analysis->Lipid_ID

Caption: Lipid identification workflow.

Experimental Protocols

The following is a generalized protocol for the identification of this compound and other phospholipids (B1166683) using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

1. Lipid Extraction

A modified Bligh and Dyer method is commonly used for lipid extraction.

  • Materials:

    • Biological sample (e.g., plasma, tissue homogenate, cell pellet)

    • Methanol (MeOH)

    • Chloroform (CHCl₃)

    • Water (H₂O)

    • Internal standard solution (containing this compound)

    • Glass vials and pipettes

  • Procedure:

    • To your sample, add the internal standard solution.

    • Add a 2:1 mixture of CHCl₃:MeOH to the sample.

    • Vortex thoroughly for 1-2 minutes.

    • Add CHCl₃ and H₂O to achieve a final ratio of 2:2:1.8 (CHCl₃:MeOH:H₂O).

    • Vortex again and centrifuge to separate the phases.

    • Carefully collect the lower organic phase containing the lipids.

    • Dry the lipid extract under a stream of nitrogen.

    • Reconstitute the dried lipids in an appropriate solvent for LC-MS analysis (e.g., 9:1 MeOH:CHCl₃).

2. Liquid Chromatography (LC)

Reversed-phase chromatography is typically employed for separating different lipid species.

  • Column: A C18 column suitable for lipid analysis.

  • Mobile Phase A: Acetonitrile:Water (e.g., 60:40) with a suitable additive like 10 mM ammonium (B1175870) formate.

  • Mobile Phase B: Isopropanol:Acetonitrile (e.g., 90:10) with 10 mM ammonium formate.

  • Gradient: A suitable gradient from Mobile Phase A to Mobile Phase B is used to elute the lipids based on their hydrophobicity.

  • Flow Rate: A typical flow rate is between 0.2-0.5 mL/min.

  • Injection Volume: 5-10 µL of the reconstituted lipid extract.

3. Tandem Mass Spectrometry (MS/MS)

  • Ionization Mode: Positive electrospray ionization (ESI+).

  • Full Scan (MS1): Acquire a full scan to identify the precursor ion of this compound ([M+H]⁺ or [M+Na]⁺).

  • Product Ion Scan (MS2): Select the precursor ion of interest and subject it to collision-induced dissociation (CID) to generate a fragmentation spectrum.

  • Key Parameters to Optimize:

    • Capillary voltage

    • Cone voltage

    • Collision energy (this will significantly impact the fragmentation pattern)

    • Source and desolvation temperatures

4. Data Analysis

The acquired MS/MS spectra are analyzed to identify the characteristic fragment ions. For this compound, the presence of the d5-phosphocholine headgroup fragment at m/z 189.1 is a key diagnostic feature. The neutral losses corresponding to the 17:0 and 16:1 fatty acyl chains further confirm the lipid's identity. Comparison of the obtained spectrum with a reference spectrum or a spectral library is the final step in confirming the identification.

References

Safety Operating Guide

Proper Disposal Procedures for 17:0-16:1 PC-d5

Author: BenchChem Technical Support Team. Date: December 2025

Ensuring the safe and compliant disposal of laboratory reagents is a critical component of laboratory safety and environmental responsibility. This document provides detailed guidance for the proper disposal of 17:0-16:1 PC-d5 (1-heptadecanoyl-2-palmitoleoyl-sn-glycero(d5)-3-phosphocholine), a deuterated phosphatidylcholine used in lipidomics research.

While this compound is not classified as a hazardous substance, it is imperative to follow institutional and local regulations for chemical waste disposal. The following procedures are based on general best practices for non-hazardous laboratory chemical waste.

Immediate Safety and Handling Precautions

Before beginning any disposal procedure, ensure you are equipped with the appropriate Personal Protective Equipment (PPE).

  • Personal Protective Equipment (PPE): Wear standard laboratory attire, including a lab coat, safety glasses with side shields, and chemical-resistant gloves.

  • Ventilation: Handle the compound in a well-ventilated area or under a chemical fume hood to minimize inhalation exposure.

  • Spill Response: In the event of a spill, absorb the material with an inert, non-combustible absorbent material (e.g., vermiculite, sand, or earth). Collect the absorbed material and place it into a suitable, labeled container for disposal.

Step-by-Step Disposal Protocol

The primary principle for the disposal of this compound is to manage it as non-hazardous chemical waste, in accordance with all applicable federal, state, and local environmental regulations.

  • Waste Identification and Segregation:

    • Identify the waste as "non-hazardous chemical waste."

    • Do not mix with hazardous waste streams (e.g., solvents, heavy metals, or reactive chemicals). Segregation is key to proper and cost-effective disposal.

  • Containerization:

    • Place the waste material, including any contaminated spill cleanup materials, into a clearly labeled, sealed, and chemically compatible container.

    • The container label should include the full chemical name: "this compound" or "1-heptadecanoyl-2-palmitoleoyl-sn-glycero(d5)-3-phosphocholine," and clearly state "For Disposal."

  • Institutional Waste Management:

    • Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for the chemical waste.

    • Follow all institutional guidelines for waste accumulation and storage prior to pickup. This typically involves storing the sealed container in a designated satellite accumulation area.

  • Disposal of Empty Containers:

    • Thoroughly rinse the original product container with a suitable solvent (e.g., chloroform (B151607) or methanol).

    • Collect the rinsate as chemical waste and add it to your non-hazardous waste container.

    • Once triple-rinsed, the empty container can often be disposed of as regular laboratory glass or plastic waste. Deface the label before disposal.[1] Always confirm this procedure with your institution's EHS guidelines.

Safety and Physical Data Overview

The following table summarizes key safety and physical data for a closely related phosphatidylglycerol compound, which is expected to have similar properties to the phosphatidylcholine . This data is provided for informational purposes, and users should always refer to the specific Safety Data Sheet (SDS) for the product in use, if available.

PropertyDataReference
Chemical Name 1-heptadecanoyl-2-palmitoleoyl-sn-glycero(d5)-3-phosphocholineAvanti Research Lipids
CAS Number 2342575-79-3[2]
Molecular Formula C₄₁H₇₅D₅NO₈PAvanti Research Lipids
Formula Weight 751.09[2]
Physical State Varies (often supplied in a solvent)General knowledge
Storage Temperature -20°C[2]
Hazard Classification Not classified as a hazardous substance. However, it should be handled with care as with all laboratory chemicals.Based on SDS for similar compounds and general guidelines for non-hazardous chemical waste.[3][4]
First Aid Measures Eyes: Flush with plenty of water. Skin: Wash with soap and water. Inhalation: Move to fresh air. Ingestion: Rinse mouth.General first aid procedures for non-hazardous chemicals.

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G cluster_ancillary Ancillary Procedures start Start: Have this compound for Disposal check_sds Consult Product SDS and Institutional EHS Guidelines start->check_sds is_hazardous Is it classified as hazardous waste? check_sds->is_hazardous hazardous_disposal Follow Hazardous Chemical Waste Protocol: - Segregate and label appropriately - Store in Satellite Accumulation Area - Arrange EHS pickup is_hazardous->hazardous_disposal Yes non_hazardous_disposal Follow Non-Hazardous Chemical Waste Protocol: - Place in a sealed, labeled container - Do not mix with hazardous waste - Arrange EHS pickup is_hazardous->non_hazardous_disposal No (Typical) end End of Disposal Process hazardous_disposal->end non_hazardous_disposal->end spill Is there a spill? spill_cleanup Contain and absorb spill with inert material. Collect residue in a sealed container for disposal. spill->spill_cleanup Yes spill_cleanup->non_hazardous_disposal empty_container Is the original container empty? rinse_container Triple rinse container with appropriate solvent. Collect rinsate as chemical waste. empty_container->rinse_container Yes dispose_container Deface label and dispose of rinsed container as per institutional guidelines (e.g., lab glass waste). rinse_container->dispose_container

Caption: Disposal decision workflow for this compound.

References

Essential Safety and Operational Guide for 17:0-16:1 PC-d5

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides critical safety and logistical information for the handling and disposal of 17:0-16:1 PC-d5 (1-heptadecanoyl-2-palmitoleoyl-sn-glycero(d5)-3-phosphocholine). The following procedures are designed to ensure the safety of laboratory personnel and to maintain the integrity of the product.

Personal Protective Equipment (PPE)

Adherence to standard laboratory safety protocols is essential when handling this compound. The following table summarizes the recommended PPE.

Protective EquipmentSpecification and Use
Eye Protection Chemical safety glasses or goggles marked with "Z87" to protect against potential splashes.[1] A face shield should be worn in addition to safety glasses or goggles when there is a significant splash hazard.[1][2]
Hand Protection Disposable nitrile gloves are the minimum requirement for incidental contact.[1] For extended contact or when handling stock solutions, consider double-gloving or using thicker, chemical-resistant gloves.[1][3] Gloves should be promptly removed and replaced if contaminated.[1]
Body Protection A standard laboratory coat is required to protect skin and personal clothing from contamination.[2][4] For procedures with a higher risk of splashes, a chemically resistant apron over the lab coat is recommended.[3]
Respiratory Protection Generally not required if handled in a well-ventilated area or a chemical fume hood.[4] If there is a risk of generating aerosols or dust from a powdered form, a suitable respirator should be used.[2]
Foot Protection Closed-toe shoes are mandatory in the laboratory to protect against spills and falling objects.[2]

Operational and Disposal Plan

Proper handling and disposal are crucial for laboratory safety and compliance. The following step-by-step guidance outlines the key procedures from receipt to disposal.

1. Receiving and Storage:

  • Upon receipt, inspect the container for any damage.

  • This compound, particularly if unsaturated, is susceptible to oxidation and hydrolysis.[5]

  • If supplied in an organic solvent, store the compound in a glass container with a Teflon-lined cap at -20°C ± 4°C, under an inert atmosphere of argon or nitrogen.[5]

  • If supplied as a powder, it is recommended to dissolve it in a suitable organic solvent for more stable long-term storage.[5] Saturated lipids are more stable as powders and should be stored at ≤ -16°C.[5] Before opening a powdered sample, allow the container to warm to room temperature to prevent condensation.[5]

  • Avoid storing organic solutions of lipids in plastic containers, as this can lead to leaching of impurities.[5]

2. Handling and Preparation of Solutions:

  • All handling of this compound should be conducted in a well-ventilated laboratory or a chemical fume hood.[4]

  • When transferring organic solutions, use glass or stainless steel equipment. Avoid using plastic pipette tips for transferring organic solutions.[5]

  • To prepare a solution, carefully measure the required amount of the compound. If it is a powder, handle it quickly to minimize exposure to air and moisture.

  • Dissolve the compound in a suitable organic solvent.

3. Use in Experiments:

  • Follow the specific protocols for your experiment, always wearing the appropriate PPE.

  • Avoid direct contact with the skin and eyes, and prevent inhalation.[4]

  • Keep containers sealed when not in use to prevent solvent evaporation and contamination.

4. Disposal Plan:

  • Unused Product: Dispose of unused this compound as chemical waste in accordance with local, state, and federal regulations. It should be placed in a clearly labeled, sealed container.

  • Contaminated Materials: Any materials that come into contact with the compound, such as gloves, pipette tips, and paper towels, should be considered chemical waste.

  • Place all contaminated disposable materials into a designated and clearly labeled waste container.

  • For spills, collect the material with appropriate absorbent pads, place it in a sealed container, and dispose of it as chemical waste.[4]

Experimental Workflow

The following diagram illustrates the standard workflow for the safe handling of this compound in a laboratory setting, from initial receipt to final disposal.

cluster_prep Preparation cluster_handling Handling and Use cluster_disposal Disposal receiving Receiving and Inspection storage Proper Storage (-20°C ± 4°C) receiving->storage equilibration Equilibrate to Room Temp. storage->equilibration weighing Weighing/Aliquoting equilibration->weighing dissolving Dissolving in Solvent weighing->dissolving experiment Experimental Use dissolving->experiment temp_storage Temporary Storage experiment->temp_storage waste_collection Collect Contaminated Waste experiment->waste_collection unused_disposal Dispose of Unused Product temp_storage->unused_disposal final_disposal Final Waste Disposal waste_collection->final_disposal unused_disposal->final_disposal

Caption: Workflow for Safe Handling of this compound.

References

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Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.